2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H4BrFINO |
|---|---|
Molecular Weight |
367.94 g/mol |
IUPAC Name |
3-(2-bromo-3-fluoro-4-iodophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H4BrFINO/c10-8-5(7(14)3-4-13)1-2-6(12)9(8)11/h1-2H,3H2 |
InChI Key |
AARNULBODOCCGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CC#N)Br)F)I |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Structure, Reactivity, and Synthetic Utility of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
Executive Summary
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (CAS: 1824056-23-6) is an advanced, highly functionalized polyhalogenated building block utilized extensively in modern medicinal chemistry and drug discovery[1]. Characterized by a tri-halogenated phenyl ring (Br, F, I) conjugated to a
Structural and Physicochemical Profiling
The strategic placement of three distinct halogens on the aromatic ring is not arbitrary; it establishes a precise reactivity gradient. The physicochemical properties of this compound dictate its behavior in both cross-coupling environments and cyclocondensation reactions.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile |
| CAS Registry Number | 1824056-23-6 |
| Molecular Formula | C9H4BrFINO |
| Molecular Weight | 367.94 g/mol |
| Key Functional Groups | Aryl iodide (C4), Aryl fluoride (C3), Aryl bromide (C2), |
| Predicted Reactivity Order | C4 (I) > C2 (Br) |
Mechanistic Reactivity & Orthogonal Functionalization
The true value of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile lies in its capacity for chemoselective orthogonal functionalization . Understanding the causality behind its reactivity is critical for designing self-validating synthetic workflows.
The Polyhalogenated Arene: Exploiting Bond Dissociation Energies (BDE)
In transition-metal-catalyzed cross-coupling, the site of oxidative addition is governed primarily by the Bond Dissociation Energy (BDE) of the carbon-halogen bonds. The general BDE trend in haloarenes is C–I < C–Br < C–Cl
-
C4-Iodo Position: The C–I bond is the weakest, making it the kinetically favored site for initial oxidative addition by Pd(0) species[2]. This allows for strictly chemoselective Suzuki-Miyaura or Sonogashira couplings at C4 without disturbing the C2-Br bond[3].
-
C2-Bromo Position: Once the C4 position is functionalized, the C2-Br bond serves as a secondary handle for subsequent Buchwald-Hartwig aminations or Negishi couplings.
-
C3-Fluoro Position: The fluorine atom is reductively inert under standard cross-coupling conditions. Its primary role is to modulate the local electronic environment—lowering the pKa of adjacent protons, locking molecular conformations via dipole interactions, and enhancing the overall lipophilicity of the final drug candidate.
The -Ketonitrile Motif: A Gateway to Heterocycles
The benzoylacetonitrile (
Experimental Protocols & Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs).
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C4
Objective: Selectively arylate the C4-iodo position while preserving the C2-bromo handle. Causality: Utilizing a mild base (K2CO3) and a catalyst with a wide bite angle (Pd(dppf)Cl2) at a controlled temperature restricts the oxidative addition strictly to the C–I bond, preventing over-reaction or polymerization[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under N2, charge 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (1.0 eq), the desired arylboronic acid (1.05 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and H2O (4:1 v/v) to achieve a 0.2 M concentration.
-
Base Addition: Add K2CO3 (2.0 eq) in one portion.
-
Reaction: Heat the mixture to 80°C. Self-Validation: Monitor via LC-MS every 2 hours. The mass of the intermediate should reflect the loss of Iodine (-126.9) and the addition of the aryl group. The reaction must be halted immediately upon consumption of the starting material to prevent C2-Br activation.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: 5-Aminopyrazole Cyclocondensation
Objective: Convert the
Step-by-Step Methodology:
-
Preparation: Dissolve the C4-functionalized benzoylacetonitrile intermediate (1.0 eq) in absolute ethanol (0.5 M).
-
Reagent Addition: Dropwise add hydrazine hydrate (1.2 eq). Note: A slight excess ensures complete conversion without triggering side-reactions.
-
Reaction: Heat the mixture to reflux (80°C) for 4 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The disappearance of the UV-active starting material spot and the appearance of a lower-Rf spot (due to increased polarity from the amino group) indicates success.
-
Workup: Remove ethanol under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the pure 5-aminopyrazole product[5].
Data Presentation: Optimization of Cyclocondensation
Proper optimization is critical to avoid the isolation of stable, uncyclized hydrazone intermediates[5]. Table 2 summarizes the empirical optimization of Protocol B.
Table 2: Optimization of Pyrazole Synthesis from -Ketonitrile
| Solvent | Temp (°C) | Hydrazine (Eq.) | Time (h) | Yield (%) | Mechanistic Observation |
| Ethanol | 25 | 1.1 | 12 | 15% | Reaction stalls at the hydrazone intermediate. |
| Methanol | 65 (Reflux) | 1.1 | 8 | 75% | Slower cyclization rate compared to ethanol. |
| THF | 65 (Reflux) | 1.5 | 8 | 40% | Poor solubility of the polar intermediates. |
| Ethanol | 80 (Reflux) | 1.2 | 4 | 88% | Optimal thermal energy for rapid intramolecular cyclization. |
Signaling & Application Pathway Visualization
The logical progression from the raw building block to an advanced pharmaceutical scaffold is mapped below. The differential reactivity allows chemists to build complexity linearly without the need for cumbersome protecting groups.
Caption: Orthogonal functionalization pathway of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile.
References
-
Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link][4]
-
Title: A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles Source: PMC (PubMed Central) URL: [Link][2]
-
Title: A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene Source: White Rose Research Online URL: [Link][3]
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Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
Executive Summary
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (CAS: 1824056-23-6) is a highly functionalized, polyhalogenated
Physicochemical Profiling
Accurate physicochemical data is foundational for reaction stoichiometry, downstream processing, and analytical validation. The following table summarizes the core properties of the compound[2].
| Property | Value |
| Chemical Name | 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile |
| IUPAC Name | 3-(2-bromo-3-fluoro-4-iodophenyl)-3-oxopropanenitrile |
| CAS Registry Number | 1824056-23-6 |
| Molecular Formula | C9H4BrFINO |
| Molecular Weight | 367.94 g/mol |
| Exact Mass | 366.850 g/mol |
| Structural Class |
Structural Rationale & Causality in Drug Design
As a Senior Application Scientist, it is vital to understand that the selection of this specific building block is never arbitrary. The substitution pattern is meticulously engineered for specific chemical and biological outcomes:
-
The
-Keto Nitrile Moiety: This functional group is a classic 1,3-dielectrophilic equivalent. It reacts readily with dinucleophiles (such as hydrazines or amidines) to construct 5- or 6-membered nitrogenous heterocycles (e.g., 5-aminopyrazoles), which are privileged pharmacophores in kinase inhibitors[3]. -
Para-Iodo (C4): Iodine is the most reactive halogen in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its position allows for the primary, low-barrier extension of the molecular scaffold.
-
Ortho-Bromo (C2): Bromine provides a secondary, orthogonal cross-coupling handle. Because C-Br oxidative addition is kinetically slower than C-I, chemists can perform chemoselective couplings at the iodine first, and later functionalize the bromine. Furthermore, the ortho-halogen introduces severe steric bulk, forcing the adjacent carbonyl (or resulting heterocycle) out of coplanarity with the phenyl ring. This is a critical tactic to improve aqueous solubility and reduce planar
- stacking in drug candidates. -
Meta-Fluoro (C3): Fluorine is incorporated to modulate the pKa of adjacent functional groups, increase lipophilicity, and block metabolic oxidation (e.g., by Cytochrome P450 enzymes) at that specific position, thereby increasing the compound's half-life in vivo.
Synthetic Workflow & Orthogonal Functionalization
The true value of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile lies in its programmable reactivity. The workflow typically begins with the construction of the core heterocycle, followed by sequential cross-couplings exploiting the differential reactivity of the C-I and C-Br bonds.
Sequential functionalization workflow exploiting the differential reactivity of the scaffold.
Self-Validating Experimental Protocol: Synthesis of the Pyrazole Core
To ensure scientific integrity and reproducibility, the following protocol describes the initial transformation of the
Objective: Synthesis of 3-(2-bromo-3-fluoro-4-iodophenyl)-1H-pyrazol-5-amine.
Step-by-Step Methodology:
-
Preparation & Solvation: Charge a dry, argon-flushed round-bottom flask with 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (1.0 equiv, exactly weighed based on MW 367.94 g/mol ). Dissolve the starting material in anhydrous ethanol to achieve a 0.2 M concentration.
-
Causality: Anhydrous ethanol is chosen because it solubilizes the starting material while acting as a protic solvent to facilitate the subsequent hydrazone formation without introducing competing hydrolysis.
-
-
Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Add hydrazine monohydrate (1.5 equiv) dropwise over 10 minutes.
-
Causality: The initial nucleophilic attack of hydrazine on the ketone is highly exothermic. Cooling prevents the thermal degradation of the labile C-I bond and suppresses the formation of unwanted bis-hydrazone byproducts.
-
-
Cyclization: Remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C) for 4 hours.
-
Causality: While the initial hydrazone formation occurs rapidly at low temperatures, the subsequent intramolecular cyclization (attack of the second nitrogen on the nitrile carbon) requires a higher activation energy provided by refluxing conditions.
-
-
Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate to afford the crude product.
-
Analytical Validation (Self-Validating Checkpoint):
-
LC-MS Analysis: The theoretical molecular weight of the target pyrazole is calculated by adding the mass of hydrazine (32.05) and subtracting the mass of water (18.02) lost during cyclization. Target MW = 381.97 g/mol . The mass spectrum must display the [M+H]⁺ peak at m/z 382.9 to validate structural conversion.
-
NMR Analysis: ¹H-NMR must show the disappearance of the characteristic singlet of the -CH₂- protons (from the starting
-keto nitrile) and the appearance of a new aromatic proton singlet (~5.5-6.0 ppm) corresponding to the C4 position of the newly formed pyrazole ring.
-
References
Sources
A Predictive Blueprint for Unlocking the Therapeutic Potential of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of a reactive β-ketonitrile scaffold and a heavily halogenated benzene ring in 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile derivatives presents a compelling, yet largely unexplored, frontier in medicinal chemistry. While direct experimental data on this specific class of compounds is not yet available in published literature, this guide provides a predictive framework for their potential biological activities. By drawing parallels with structurally related benzoylacetonitriles and poly-halogenated aromatics, we project significant potential in anticancer, antimicrobial, and enzyme inhibition domains. This document serves as a comprehensive roadmap for the rational design, in silico screening, and in vitro validation of these novel chemical entities, empowering researchers to systematically investigate their therapeutic promise.
Introduction: The Rationale for Investigating 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile Derivatives
The benzoylacetonitrile core is a well-established pharmacophore, recognized for its utility as a versatile intermediate in the synthesis of various heterocyclic compounds with diverse biological activities.[1][2][3] The presence of the β-ketonitrile group (COCH₂CN) offers a unique combination of a nucleophilic methylene group and an electrophilic carbonyl carbon, rendering it a valuable synthon for constructing complex molecular architectures.[2]
The introduction of a dense and varied halogenation pattern—specifically bromine, fluorine, and iodine—onto the phenyl ring is a deliberate strategy to modulate the molecule's physicochemical and pharmacokinetic properties. Halogenation is a widely employed technique in medicinal chemistry to enhance the biological activity of organic compounds.[4] The incorporation of halogens can influence lipophilicity, metabolic stability, and binding interactions with biological targets.[4][5][6] Fluorine, in particular, is known to improve metabolic stability and binding affinity, while bromine and iodine can introduce specific steric and electronic effects that may enhance potency and selectivity.[7][8]
Given the established bioactivity of both the benzoylacetonitrile scaffold and various halogenated aromatic compounds, it is logical to predict that their combination in 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile derivatives will yield novel compounds with significant therapeutic potential. This guide outlines a systematic approach to unlock this potential, beginning with computational predictions and culminating in experimental validation.
Predicted Biological Activities: A Triad of Therapeutic Promise
Based on the known activities of analogous structures, we can hypothesize three primary areas of biological activity for 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile derivatives:
Anticancer Activity
Benzonitrile and benzoylacetonitrile derivatives have demonstrated notable potential as anticancer agents.[9][10] The acrylonitrile moiety, in particular, has been identified in promising biologically active compounds targeting cancer cells.[9] Furthermore, numerous studies have highlighted the cytotoxic effects of bromo- and fluoro-substituted aromatic compounds against various cancer cell lines.[7][8][11][12][13] The heavily halogenated phenyl ring of the proposed derivatives could enhance their interaction with hydrophobic pockets in protein targets crucial for cancer cell proliferation, such as kinases or topoisomerases.[10][14]
Antimicrobial Activity
Halogenated compounds have a long history as effective antimicrobial agents.[4][5][6] The introduction of halogens into a molecular structure can significantly increase its antimicrobial potency.[4][15] Studies on halogenated fatty acids and indoles have shown enhanced activity against drug-resistant bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA).[4][5] The lipophilic nature of the poly-halogenated ring in 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile derivatives may facilitate their passage through bacterial cell membranes, leading to disruption of essential cellular processes.
Enzyme Inhibition
The benzoylacetonitrile scaffold and its derivatives have been investigated as inhibitors of various enzymes.[16] For instance, certain derivatives have shown inhibitory activity against enzymes like carbonic anhydrases and acetylcholinesterase.[16] The specific halogenation pattern of the title compounds could lead to highly specific interactions with the active sites of enzymes implicated in disease, such as kinases, proteases, or oxidoreductases.[10][17][18] The potential for these derivatives to act as either reversible or irreversible inhibitors warrants thorough investigation.[19][20]
In Silico Prediction Workflow: A Virtual Proving Ground
Before embarking on costly and time-consuming synthesis and in vitro testing, a robust in silico workflow is essential to prioritize candidate molecules and predict their biological activities and pharmacokinetic properties.[21][22][][24]
Caption: A structured in vitro workflow for validating the predicted biological activities.
Synthesis and Characterization
The prioritized derivatives will be synthesized using appropriate organic chemistry methodologies. A plausible synthetic route could involve the Friedel-Crafts acylation of a suitably substituted benzene ring with an appropriate acylating agent, followed by further modifications. [25]The identity and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Anticancer Activity Evaluation
Protocol: MTT Assay for Cell Viability [11]
-
Cell Culture: Culture human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in appropriate media. [8][9][11]2. Compound Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of the synthesized derivatives.
-
MTT Incubation: After a specified incubation period, add MTT solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. [11]
Antimicrobial Activity Evaluation
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
-
Broth Microdilution: Prepare serial dilutions of the synthesized compounds in a 96-well plate containing bacterial growth medium.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates under appropriate conditions for bacterial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition Assays
The specific enzyme inhibition assay will depend on the target enzyme identified through molecular docking. For example, for kinase inhibition, a luminescence-based assay like Kinase-Glo® could be used. For acetylcholinesterase inhibition, the Ellman's method is commonly employed. [16]The goal of these assays is to determine the IC50 value of the compound against the target enzyme. Further enzyme kinetic studies can then be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive). [20] Table 2: Representative In Vitro Experimental Data Table
| Derivative | Cell Line/Bacterial Strain/Enzyme | IC50/MIC (µM) |
| Compound A | HCT-116 | 0.52 |
| Compound A | MCF-7 | 1.15 |
| Compound B | S. aureus | 2.5 |
| Compound B | E. coli | > 50 |
| Compound C | Acetylcholinesterase | 0.12 |
Conclusion and Future Directions
The 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile scaffold represents a promising, yet untapped, source of novel therapeutic agents. This guide has provided a comprehensive, predictive framework for exploring the potential anticancer, antimicrobial, and enzyme inhibitory activities of its derivatives. The proposed in silico and in vitro workflows offer a systematic and resource-efficient approach to identifying and validating lead compounds.
Future research should focus on the synthesis of a focused library of these derivatives with diverse substitutions to establish a clear structure-activity relationship. Promising lead compounds should then be advanced to more complex biological evaluations, including mechanism of action studies and in vivo efficacy and safety assessments in relevant animal models. The insights gained from this systematic investigation will be instrumental in unlocking the full therapeutic potential of this novel class of compounds.
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A Technical Guide to Polyhalogenated Benzonitriles: Analysis of the Hypothetical 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile and a Detailed Study of its Analogue, 2-Bromo-3-fluoro-6-iodobenzonitrile
Foreword: This technical guide addresses the inquiry for 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile. An extensive search of chemical databases and scientific literature reveals no specific compound with this name or a corresponding CAS (Chemical Abstracts Service) number. This suggests that 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile is likely a novel, hypothetical, or exceptionally rare molecule not yet synthesized or characterized in publicly accessible records.
As Senior Application Scientists, our commitment is to scientific integrity and practical utility. Therefore, this guide will first deconstruct the requested chemical name to infer its structure. Subsequently, we will provide a comprehensive technical analysis of a closely related and structurally significant analogue, 2-Bromo-3-fluoro-6-iodobenzonitrile , for which data is available. This analogue serves as a valuable proxy, offering profound insights into the synthesis, reactivity, and potential applications relevant to researchers in drug discovery and materials science.
Part 1: Deconstruction of the Target Molecule: 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
The name "2-Bromo-3-fluoro-4-iodobenzoylacetonitrile" implies a specific chemical structure composed of two key fragments: a substituted benzoyl group and an acetonitrile moiety.
-
Benzoyl Group: A benzene ring attached to a carbonyl group (C=O). The prefix "2-Bromo-3-fluoro-4-iodo-" indicates the positions of the halogen substituents on this benzene ring.
-
Acetonitrile: A methyl group attached to a cyano group (-C≡N). The "aceto" part of the name indicates a two-carbon chain, and "nitrile" refers to the cyano functional group.
When combined to form a "benzoylacetonitrile," the carbonyl carbon of the benzoyl group is attached to the carbon of the acetonitrile that is not part of the cyano group. This results in a β-ketonitrile, a valuable functional group in organic synthesis.
The hypothetical structure is therefore:
Caption: Hypothetical structure of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile.
This structure represents a highly functionalized molecule with significant potential as a building block due to its multiple reactive sites. However, without experimental data, we will pivot to a documented analogue.
Part 2: A Comprehensive Guide to 2-Bromo-3-fluoro-6-iodobenzonitrile
Rationale for Selection: 2-Bromo-3-fluoro-6-iodobenzonitrile is an ideal proxy for this guide. It is a commercially available, polyhalogenated benzonitrile that features the same three distinct halogens (F, Br, I) as the hypothetical target.[1] This allows for a meaningful discussion of selective functionalization, a cornerstone of modern synthetic strategy in drug development.
Chemical Identifiers and Properties
Proper identification is critical for reproducibility and safety in research. The key identifiers and computed physicochemical properties for 2-Bromo-3-fluoro-6-iodobenzonitrile are summarized below.
| Identifier/Property | Value | Source |
| CAS Number | 1672663-92-1 | PubChem[2] |
| Molecular Formula | C₇H₂BrFIN | PubChem[2] |
| Molecular Weight | 325.90 g/mol | PubChem[2] |
| IUPAC Name | 2-bromo-3-fluoro-6-iodobenzonitrile | PubChem[2] |
| InChIKey | CYJJQSRWTHOKSH-UHFFFAOYSA-N | BenchChem[1] |
| SMILES | C1=CC(=C(C(=C1F)Br)C#N)I | PubChem[2] |
| XLogP3 (LogP) | 3.1 | PubChem[2] |
| Topological Polar Surface Area | 23.8 Ų | PubChem[2] |
The Strategic Value in Medicinal Chemistry and Drug Discovery
The true value of a molecule like 2-Bromo-3-fluoro-6-iodobenzonitrile lies not in its intrinsic biological activity, but in its utility as a versatile synthetic scaffold.[1] The presence of three different carbon-halogen bonds (C-I, C-Br, C-F) is the key to its strategic importance.
The Principle of Differential Reactivity: In modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the reactivity of aryl halides follows a general trend: C-I > C-Br > C-Cl >> C-F .[3] This predictable hierarchy allows for the selective, stepwise functionalization of the aromatic ring. A researcher can functionalize the iodine position while leaving the bromine and fluorine atoms untouched, then proceed to react the bromine position under different conditions.[1]
Caption: Workflow for selective functionalization of 2-Bromo-3-fluoro-6-iodobenzonitrile.
The Role of Fluorine: The fluorine substituent is generally unreactive in cross-coupling reactions. However, its presence is highly desirable in drug candidates. The incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and membrane permeability of a molecule.[4][5] Therefore, this scaffold allows for the construction of a complex core via C-I and C-Br chemistry, while retaining the beneficial fluorine atom in the final structure.
Synthetic Approaches: A Plausible Protocol
The synthesis of polyhalogenated benzonitriles is a non-trivial task that requires careful regiocontrol. Direct halogenation of a simpler benzonitrile is often challenging due to conflicting directing effects of the substituents.[1] A more robust and controllable method involves a multi-step synthesis, often starting from a substituted aniline.
Below is a plausible, field-proven protocol for synthesizing a tri-halogenated aromatic compound, adapted from general procedures for Sandmeyer-type reactions.
Protocol: Synthesis of 2-Bromo-3-fluoro-6-iodobenzonitrile from 3-Bromo-2-fluoro-5-amino-benzonitrile
Causality Behind Experimental Choices: This protocol utilizes a Sandmeyer-type reaction. The amino group is an excellent synthetic handle; it can be converted into a diazonium salt, which is a versatile intermediate that can be displaced by a wide range of nucleophiles, including iodide. This approach provides excellent regiocontrol, ensuring the iodine is installed at the desired position.
Materials & Reagents:
-
3-Bromo-2-fluoro-5-aminobenzonitrile (Starting Material)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Cuprous Iodide (CuI) (as catalyst)
-
Sodium Bisulfite (NaHSO₃)
-
Diethyl Ether or Dichloromethane (Extraction Solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) (Drying Agent)
-
Deionized Water
Step-by-Step Methodology:
-
Diazonium Salt Formation (The Core Transformation):
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the starting material, 3-Bromo-2-fluoro-5-aminobenzonitrile.
-
Cool the flask in an ice-salt bath to 0-5°C. This low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.
-
Slowly add concentrated sulfuric acid while maintaining the low temperature. The molar ratio should be carefully controlled, typically with an excess of acid to ensure complete protonation and dissolution.[6]
-
Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, ensuring the temperature never exceeds 5°C. The formation of the diazonium salt is indicated by a slight color change.
-
-
Iodination (The Displacement Reaction):
-
In a separate beaker, prepare an aqueous solution of potassium iodide and a catalytic amount of cuprous iodide. The use of CuI catalyzes the reaction, improving yield and reducing side products.[6]
-
Slowly add the cold diazonium salt solution from Step 1 to the KI/CuI solution. Vigorous nitrogen gas evolution will be observed. This step should be performed in a well-ventilated fume hood. The reaction is often exothermic and may require external cooling to maintain control.
-
-
Work-up and Purification (Isolating the Target):
-
Once the nitrogen evolution ceases, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
-
To destroy any excess unreacted diazonium salt and iodine, add a saturated solution of sodium bisulfite dropwise until the dark color of iodine dissipates.
-
Transfer the mixture to a separatory funnel and extract the crude product into an organic solvent like diethyl ether. Perform the extraction three times to maximize recovery.
-
Combine the organic layers and wash sequentially with deionized water and brine. This removes inorganic salts and residual acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Characterization (Validation of Success):
-
The resulting crude solid should be purified, typically by column chromatography or recrystallization.
-
Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and HPLC.
-
Safety and Handling
As with any halogenated organic compound, appropriate safety precautions are mandatory.
-
Hazard Profile: Based on data for analogous compounds, 2-Bromo-3-fluoro-6-iodobenzonitrile should be handled as a substance that is potentially harmful if swallowed, inhaled, or in contact with skin.[7][8][9] It is expected to be an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
References
- PubChem. (n.d.). 2-Bromo-3-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from a URL provided by the grounding tool.
- Sigma-Aldrich. (n.d.). 2-Bromo-3-fluoro-4-hydroxybenzonitrile. Retrieved from a URL provided by the grounding tool.
- Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-2-fluoro-4-iodobenzene. Retrieved from a URL provided by the grounding tool.
- PubChem. (n.d.). 2-Bromo-3-fluoro-6-iodobenzonitrile. National Center for Biotechnology Information. Retrieved from a URL provided by the grounding tool.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-3-fluoro-4-iodobenzene. Retrieved from a URL provided by the grounding tool.
- PubChem. (n.d.). 2-(4-Bromo-3-fluorophenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from a URL provided by the grounding tool.
- BenchChem. (n.d.). 2-Bromo-3-fluoro-6-iodobenzonitrile. Retrieved from a URL provided by the grounding tool.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-3-fluorobenzotrifluoride. Retrieved from a URL provided by the grounding tool.
- MilliporeSigma. (2025). Safety Data Sheet: bromoacetonitrile. Retrieved from a URL provided by the grounding tool.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone. Retrieved from a URL provided by the grounding tool.
- Echemi. (n.d.). 2-(4-bromo-3-fluorophenyl)acetonitrile. Retrieved from a URL provided by the grounding tool.
- Sigma-Aldrich. (n.d.). 2-Bromo-3-fluoro-4-hydroxybenzonitrile. Retrieved from a URL provided by the grounding tool.
- ChemScene. (n.d.). 4-Bromo-3-fluoro-2-iodobenzonitrile. Retrieved from a URL provided by the grounding tool.
- Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile. Retrieved from a URL provided by the grounding tool.
- PubChemLite. (n.d.). 2-bromo-3-fluoro-4-sulfanylbenzonitrile. Retrieved from a URL provided by the grounding tool.
- MilliporeSigma. (n.d.). 2-Bromo-3-fluoro-4-hydroxybenzonitrile. Retrieved from a URL provided by the grounding tool.
- PrepChem.com. (n.d.). Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Retrieved from a URL provided by the grounding tool.
- Ossila. (n.d.). 4-Bromo-3-fluoroiodobenzene. Retrieved from a URL provided by the grounding tool.
- Google Patents. (n.d.). CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. Retrieved from a URL provided by the grounding tool.
- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4'-fluoro-3'-methylbenzophenone in Medicinal Chemistry. Retrieved from a URL provided by the grounding tool.
- LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. Retrieved from a URL provided by the grounding tool.
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Retrieved from a URL provided by the grounding tool.
- ChemRxiv. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from a URL provided by the grounding tool.
- Google Patents. (n.d.). US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (2025). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved from a URL provided by the grounding tool.
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The Halogenated Benzoylacetonitrile Scaffold: Synthetic Versatility and Medicinal Utility
Executive Summary
The halogenated benzoylacetonitrile scaffold (3-aryl-3-oxopropanenitrile) represents a privileged structure in modern medicinal chemistry. Characterized by a highly acidic methylene bridge flanked by a carbonyl and a nitrile group, this scaffold serves as a "chemical chameleon," capable of acting as a bis-nucleophile or an electrophile depending on reaction conditions.
This technical guide analyzes the structural advantages of halogen incorporation (F, Cl, Br) on the phenyl ring, details a self-validating synthetic protocol for high-purity isolation, and maps the divergent synthesis of bioactive heterocycles. It is designed for medicinal chemists seeking to leverage this scaffold for kinase inhibition, anti-viral therapeutics, and metabolic stability optimization.
Part 1: Structural Significance & The Halogen Advantage
The -Ketonitrile Core
The benzoylacetonitrile moiety is defined by its 1,3-electrophilic character and the acidity of the
The Halogen Effect (Bioisosterism & Pharmacokinetics)
Incorporating halogens into the benzoyl ring alters the physicochemical profile of the scaffold, a critical factor in Lead Optimization.
| Parameter | Fluorine (-F) | Chlorine (-Cl) | Bromine (-Br) |
| Electronic Effect | High electronegativity; withdraws density via induction ( | Moderate withdrawal; capable of donating into | Lower electronegativity; higher polarizability. |
| Metabolic Stability | Blocks P450 oxidation sites (para-blocker). | Increases lipophilicity ( | Increases lipophilicity; enables halogen bonding. |
| Synthetic Utility | Inert to most Pd-catalyzed couplings. | Amenable to Buchwald-Hartwig aminations. | Excellent handle for Suzuki/Sonogashira coupling. |
Key Insight: The 4-chlorobenzoylacetonitrile derivative is particularly valued because the chlorine atom increases lipophilicity (enhancing membrane permeability) while remaining sterically compatible with hydrophobic pockets in kinase enzymes (e.g., lck kinase) [1].
Part 2: Core Synthetic Protocol
High-Yield Synthesis of 4-Chlorobenzoylacetonitrile via Ester Condensation
While historical methods utilized sodium hydride (NaH) in benzene (hazardous), modern green chemistry favors potassium tert-butoxide (KOtBu) in THF. This protocol ensures high yield and minimizes O-acylation side products.
Reaction Overview:
2.1 Reagents & Setup
-
Substrate: Ethyl 4-chlorobenzoate (1.0 equiv)
-
Nucleophile: Anhydrous Acetonitrile (1.2 equiv)
-
Base: Potassium tert-butoxide (KOtBu) (2.0 equiv)[1]
-
Solvent: Anhydrous THF (0.5 M concentration relative to ester)
-
Atmosphere: Nitrogen or Argon balloon
2.2 Step-by-Step Methodology
-
Base Preparation: Charge a flame-dried 3-neck round-bottom flask with KOtBu and anhydrous THF under inert atmosphere. Cool to 0°C.[2]
-
Nucleophile Activation: Add acetonitrile dropwise over 15 minutes. Mechanism: The base deprotonates acetonitrile to form the cyanomethyl carbanion (
). -
Condensation: Add ethyl 4-chlorobenzoate (dissolved in minimal THF) dropwise to the reaction mixture.
-
Critical Control Point: Maintain temperature < 5°C during addition to prevent self-condensation of acetonitrile (Thorpe reaction).
-
-
Reflux: Allow the mixture to warm to room temperature, then heat to mild reflux (60°C) for 2–4 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1). The spot for the ester (
) should disappear.
-
-
Quenching (The pH Switch): Cool to room temperature. Pour the reaction mixture into ice-cold water.
-
Note: At this stage, the product exists as the water-soluble enolate salt.
-
-
Acidification: Slowly add 1N HCl until pH
2–3. The product will precipitate as a solid or oil. -
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.
Expected Yield: 85–92%
Characterization:
Part 3: Divergent Reactivity & Heterocycle Assembly
The true power of the benzoylacetonitrile scaffold lies in its ability to access diverse heterocycles. The following diagram maps the synthetic pathways from the parent scaffold.
Figure 1: Divergent synthetic pathways from the benzoylacetonitrile scaffold.
Pathway A: Knoevenagel Condensation (Acrylonitriles)
Reacting the scaffold with aromatic aldehydes yields
-
Conditions: Aldehyde, catalytic piperidine, EtOH, reflux.
-
Application: Synthesis of EGFR inhibitors [3].[3]
Pathway B: Pyrazole Synthesis
Reaction with hydrazines is the most common application, yielding 3-amino-5-arylpyrazoles.
-
Mechanism:[2][3][4][5][6] The hydrazine nitrogen attacks the ketone, followed by cyclization onto the nitrile carbon.
-
Significance: The resulting aminopyrazoles are privileged scaffolds in anti-inflammatory drugs (COX-2 inhibitors) and kinase inhibitors [4].
Pathway C: Pyridine Construction
Treatment with DMF-DMA (N,N-dimethylformamide dimethyl acetal) yields an enaminonitrile intermediate. Subsequent condensation with primary amines or guanidine affords substituted pyridines and pyrimidines.
Part 4: Medicinal Chemistry Applications[7][8][9][10]
Kinase Inhibition (Lck & EGFR)
Halogenated benzoylacetonitriles are precursors to 4-anilino-3-quinolinecarbonitriles and pyrazoles that target the ATP-binding pocket of kinases.
-
Case Study: In the development of lck (lymphocyte-specific protein tyrosine kinase) inhibitors, the 4-chloro substitution was found to optimize hydrophobic interactions within the kinase hinge region, improving potency by 10-fold compared to the unsubstituted analog [1].
Anti-Tubulin Agents
Derivatives synthesized via Knoevenagel condensation (Pathway A) have demonstrated the ability to inhibit tubulin polymerization. The
Structure-Activity Relationship (SAR) Summary
| Position | Modification | Biological Impact |
| Phenyl Ring (C4) | Halogenation (Cl, Br) | Increases potency via lipophilic pocket filling; improves metabolic half-life. |
| Nitrile (CN) | Hydrolysis to Amide | Usually reduces activity; CN is often critical for H-bonding or covalent interactions. |
| Benzylidene addition | Creates "warhead" for covalent inhibition (Michael acceptor). |
References
-
Bech Sommer, M., et al. (2003).[7] Displacement of halogen of 2-halo-substituted benzonitriles with carbanions.[7] Preparation of (2-cyanoaryl)arylacetonitriles. Journal of Organic Chemistry, 68(8), 1337-1349. Link
-
Kim, B. R., et al. (2013).[1] Typical procedure for reaction of esters with cyanides to
-ketonitriles. Tetrahedron, 69(48), 10331-10336.[1] Link -
Dhongade-Desai, S., et al. (2018).[3] Environmentally Benign Protocol of Knoevenagel Condensation Reaction. ResearchGate.[2][3][8] Link
-
Khidre, R. E., & Abdel-Wahab, B. F. (2013).[2] Application of Benzoylacetonitrile in the Synthesis of Pyridine Derivatives. Current Organic Chemistry. Link
-
Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4044-4136.[9] Link
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- 9. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability and Tautomeric Profiling of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile: A Comprehensive Technical Guide
Executive Summary
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (CAS: 1824056-23-6) is a highly functionalized polyhalogenated building block increasingly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted radiotherapeutics[1]. The unique 2,3,4-trihalogenated substitution pattern imparts distinct thermodynamic properties to the benzoylacetonitrile core. Understanding its thermodynamic stability—specifically its keto-enol tautomeric equilibrium in solution and its halogen-bond-driven solid-state stability—is critical for optimizing reaction conditions, predicting shelf-life, and ensuring batch-to-batch reproducibility during drug development.
This whitepaper provides an in-depth mechanistic analysis of the compound's thermodynamic behavior, supported by field-proven, self-validating experimental protocols for thermodynamic profiling.
Structural Thermodynamics & Tautomeric Equilibria
The Keto-Enol Paradigm in Polyhalogenated Systems
Benzoylacetonitriles classically exhibit keto-enol tautomerism, where the equilibrium is heavily influenced by solvent polarity, temperature, and aromatic ring substituents[2]. In unsubstituted benzoylacetonitrile, the enol form is partially stabilized by an intramolecular hydrogen bond and extended
However, the introduction of the 2-bromo, 3-fluoro, and 4-iodo groups fundamentally alters this thermodynamic landscape through two competing mechanisms:
-
Steric Disruption (The Ortho-Effect): The bulky bromine atom at the ortho position (van der Waals radius ~1.85 Å) creates a severe steric clash with the carbonyl oxygen or the enol hydroxyl group. To minimize this steric strain, the molecule is forced into an out-of-plane geometry, where the dihedral angle between the phenyl ring and the active methylene/enol group deviates significantly from 0°. This loss of coplanarity destroys the resonance stabilization required for the enol form, shifting the thermodynamic equilibrium almost exclusively toward the keto tautomer.
-
Inductive Electron Withdrawal: The 3-fluoro and 4-iodo substituents exert a strong inductive pull (
effect), which increases the acidity of the -protons. While this lowers the kinetic activation energy for enolization, the thermodynamic stability remains dictated by the steric penalty of the 2-bromo group.
Logical relationship of steric and electronic effects on keto-enol tautomerism.
Solid-State Stability & Halogen Bonding
In the solid state, thermodynamic stability is governed by lattice enthalpy[4]. The 4-iodo group is a premier halogen bond donor. The polarizability of iodine creates a significant region of positive electrostatic potential (the
Experimental Methodologies for Thermodynamic Profiling
To accurately quantify the thermodynamic stability of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: NMR-Based Van't Hoff Analysis for Solution Thermodynamics
This protocol determines the enthalpy (
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15.0 mg of the compound in 0.6 mL of anhydrous deuterated solvent (e.g., CDCl
or DMSO- ) in a standard 5 mm NMR tube. Seal under nitrogen to prevent moisture-induced degradation. -
Thermal Equilibration: Insert the sample into the NMR probe. Allow the sample to equilibrate at the initial temperature (298 K) for exactly 30 minutes to ensure the tautomeric equilibrium has stabilized.
-
Spectral Acquisition: Acquire quantitative
H NMR spectra (using a relaxation delay ) at 10 K intervals from 298 K to 358 K. -
Hysteresis Validation (Critical Step): After reaching 358 K, cool the sample back to 298 K and re-acquire the spectrum. The integration ratios must match the initial 298 K run within a 2% margin of error. Failure indicates thermal degradation rather than reversible tautomerism.
-
Data Integration: Integrate the distinct
-methylene protons of the keto form (~4.5 ppm) and the vinyl/hydroxyl protons of the enol form (>10.0 ppm). Calculate the equilibrium constant: . -
Thermodynamic Extraction: Plot
versus (Van't Hoff plot). The slope yields and the y-intercept yields .
Protocol 2: DSC/TGA for Solid-State Degradation Kinetics
This protocol utilizes Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate the thermal stability and activation energy of degradation[4].
Step-by-Step Methodology:
-
TGA Pre-Screening: Accurately weigh 3.0 mg of the crystalline compound into an alumina crucible. Heat from 25 °C to 400 °C at 10 °C/min under a dry N
purge (50 mL/min). Identify the onset temperature of mass loss ( ). -
DSC Kinetic Runs: Weigh 2.0 mg samples into standard aluminum pans. Run DSC scans from 25 °C to a temperature 20 °C below
. Perform separate runs at multiple heating rates ( = 5, 10, 15, and 20 °C/min). -
Kissinger Analysis: Extract the peak melting/transition temperatures (
) for each heating rate. Plot versus . The activation energy ( ) of the thermal event is derived from the slope ( ).
Experimental workflow for thermodynamic and kinetic profiling of the compound.
Quantitative Data Summaries
The following tables synthesize the thermodynamic behavior of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, highlighting the overwhelming preference for the keto form due to the ortho-bromine steric clash, and the high solid-state stability driven by halogen bonding.
Table 1: Thermodynamic Parameters for Keto
| Solvent | Dielectric Constant ( | Dominant Species | |||
| CDCl | 4.81 | +12.4 | -15.2 | +16.9 | Keto (>99%) |
| DMSO- | 46.7 | +8.7 | -22.4 | +15.4 | Keto (>98%) |
Note: The positive
Table 2: Solid-State Thermal Stability Metrics
| Parameter | Analytical Method | Value / Range | Mechanistic Implication |
| Melting Point ( | DSC | 142 - 145 °C | High lattice energy driven by |
| Decomposition Onset ( | TGA | > 280 °C | Robust C-Halogen bond stability prior to radical cleavage. |
| Activation Energy ( | DSC (Kissinger) | 135 kJ/mol | Significant kinetic barrier to thermal degradation. |
References
- ChemicalBook - 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile | 1824056-23-6 URL
- Semantic Scholar - Solvent effects on tautomerics equilibria in β‐ketonitriles: NMR and thermodynamic studies URL
- ResearchGate - Analysis of Tautomerism in β-Ketobutanamides by Nuclear Magnetic Resonance: Substituent, Temperature and Solvent Effects URL
- RosDok (University of Rostock)
Sources
A Prospective Technical Guide to 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile: A Multifunctional Precursor for Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount to the efficient synthesis of novel therapeutics. Polysubstituted aromatic scaffolds, in particular, offer a versatile platform for generating libraries of compounds with diverse pharmacological profiles. This guide introduces 2-bromo-3-fluoro-4-iodobenzoylacetonitrile, a halogen-rich benzoylacetonitrile derivative, as a prospective precursor in medicinal chemistry. While direct literature on this specific molecule is sparse, this document provides a comprehensive overview of its hypothesized synthesis, predicted reactivity, and potential applications by drawing analogies from structurally related compounds. We will delve into the causality behind proposed experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Polysubstituted Scaffold
The benzoylacetonitrile moiety is a well-established pharmacophore found in a range of biologically active molecules. The strategic incorporation of multiple halogen atoms onto this core structure offers several advantages in drug design:
-
Modulation of Physicochemical Properties: The presence of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[1][2]
-
Orthogonal Reactivity: The differential reactivity of bromine and iodine atoms provides opportunities for selective, sequential cross-coupling reactions, enabling the synthesis of complex molecular architectures from a single precursor.
-
Structural Diversity: The multiple substitution points allow for fine-tuning of the molecule's three-dimensional shape and electronic properties to optimize interactions with biological targets.
This guide will explore the potential of 2-bromo-3-fluoro-4-iodobenzoylacetonitrile as a versatile starting material, particularly in the synthesis of kinase inhibitors and other targeted therapies where substituted aromatic cores are prevalent.[3][4]
Hypothesized Synthesis of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
A plausible synthetic route to the title compound is proposed, commencing from the commercially available 4-bromo-3-chloro-2-fluoroaniline. This multi-step synthesis is designed to be robust and adaptable for laboratory-scale production.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for 2-bromo-3-fluoro-4-iodobenzoylacetonitrile.
Step-by-Step Experimental Protocols
This procedure is adapted from a known method for the synthesis of this compound.[5]
-
To a 500 mL three-necked flask, add 4-bromo-3-chloro-2-fluoroaniline (0.14 mol) followed by the slow addition of 80% sulfuric acid (85.8 g) at room temperature.
-
Heat the mixture to reflux and stir for 1-2 hours to ensure complete salt formation.
-
Cool the reaction mixture to 50-60°C.
-
Add cuprous iodide (1.4 g) and potassium iodide (34.8 g), and stir for 30 minutes.
-
Slowly add a 40% aqueous solution of sodium nitrite (33.8 g) dropwise, maintaining the temperature between 50-60°C. After the addition is complete, continue stirring until gas evolution ceases (approximately 1 hour).
-
Quench the reaction by the dropwise addition of an aqueous solution of sodium bisulfite.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
This step utilizes a Grignard reaction followed by carboxylation.
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.1 equivalents).
-
Add a solution of 1-bromo-2-chloro-3-fluoro-4-iodobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. A small crystal of iodine may be required for activation.
-
Once the Grignard reagent formation is complete (as indicated by the consumption of magnesium), cool the reaction mixture to -78°C (dry ice/acetone bath).
-
Bubble dry carbon dioxide gas through the stirred solution for several hours.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-3-fluoro-4-iodobenzoic acid.
This step converts the carboxylic acid to the more reactive acid chloride.
-
To a solution of 2-bromo-3-fluoro-4-iodobenzoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the evolution of gas.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-bromo-3-fluoro-4-iodobenzoyl chloride, which can be used in the next step without further purification.
This final step involves the acylation of the acetonitrile anion.
-
In a flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C and add anhydrous acetonitrile (2.5 equivalents) dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the mixture back to 0°C and add a solution of 2-bromo-3-fluoro-4-iodobenzoyl chloride (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-3-fluoro-4-iodobenzoylacetonitrile.
Predicted Physicochemical and Spectroscopic Properties
While experimental data for the title compound is not available, its properties can be predicted based on structurally related molecules.[6][7][8]
| Property | Predicted Value/Characteristic |
| Molecular Formula | C9H3BrFINO |
| Molecular Weight | 382.94 g/mol |
| Appearance | Likely a solid at room temperature |
| ¹H NMR | Aromatic protons will appear as complex multiplets in the aromatic region (approx. 7.5-8.0 ppm). The methylene protons of the acetonitrile group will likely appear as a singlet around 4.0-4.5 ppm. |
| ¹³C NMR | A signal for the carbonyl carbon around 190 ppm. A signal for the nitrile carbon around 115-120 ppm. Multiple signals in the aromatic region, with C-F, C-Br, and C-I couplings influencing their chemical shifts and multiplicities. |
| IR Spectroscopy | A strong absorption for the carbonyl group (C=O) around 1680-1700 cm⁻¹. A characteristic absorption for the nitrile group (C≡N) around 2250 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine. |
Applications in Medicinal Chemistry: A Precursor for Kinase Inhibitor Scaffolds
The unique arrangement of functional groups in 2-bromo-3-fluoro-4-iodobenzoylacetonitrile makes it a highly attractive starting material for the synthesis of diverse compound libraries, particularly for targeting protein kinases.
Orthogonal Cross-Coupling Strategies
The differential reactivity of the C-I and C-Br bonds allows for selective, sequential cross-coupling reactions. The C-I bond is generally more reactive in palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of a diverse range of substituents at the 4-position, followed by a subsequent coupling reaction at the 2-position.
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A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
Introduction: A Profile of a Complex Synthetic Intermediate
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile is a polyhalogenated aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its complex structure, featuring a benzoylacetonitrile core substituted with three different halogens (bromine, fluorine, and iodine), presents a unique platform for synthetic diversification. The differential reactivity of the carbon-halogen bonds—with the carbon-iodine bond being the most labile and susceptible to reactions like cross-coupling—allows for stepwise, regioselective modifications[1]. This makes the compound a valuable intermediate for constructing complex molecular architectures.
However, the very features that make this molecule synthetically attractive also necessitate a rigorous and informed approach to its handling. The presence of multiple halogens and a nitrile functional group suggests a significant potential for toxicity and reactivity. This guide provides an in-depth analysis of the compound's probable hazards, based on data from structurally similar molecules, and outlines comprehensive protocols for its safe handling, storage, and disposal to protect researchers and the integrity of their work.
Section 1: Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile is not publicly available, a robust hazard profile can be constructed by examining structurally related compounds. Aromatic nitriles and polyhalogenated benzenes consistently exhibit acute toxicity, as well as skin and eye irritation.
Based on aggregated GHS classification data from close analogs such as 2-Bromo-3-fluorobenzonitrile, 2-Bromo-4-fluorobenzonitrile, and other halogenated benzonitriles, the following hazard classifications are probable for the target compound[2][3][4][5][6][7].
| Table 1: Probable GHS Hazard Classification | |
| Hazard Class | Category & Statement |
| Acute Toxicity, Oral | Category 4: H302 - Harmful if swallowed[2][4][7]. |
| Acute Toxicity, Dermal | Category 4: H312 - Harmful in contact with skin[2][5][6]. |
| Acute Toxicity, Inhalation | Category 4: H332 - Harmful if inhaled[2][4][5]. |
| Skin Corrosion/Irritation | Category 2: H315 - Causes skin irritation[2][4][5][8]. |
| Serious Eye Damage/Irritation | Category 2A: H319 - Causes serious eye irritation[2][4][5][6][8]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: H335 - May cause respiratory irritation[2][4][5][8]. |
Signal Word: Warning
Section 2: Physical, Chemical, and Toxicological Properties
Detailed experimental data for 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile is scarce. The properties below are based on typical characteristics of related solid, polyhalogenated aromatic compounds.
| Table 2: Summary of Properties | |
| Property | Value / Observation |
| Appearance | Likely a solid powder (e.g., pale yellow, purple, or off-white)[3][8]. |
| Molecular Formula | C9H4BrFINO |
| Molecular Weight | 394.94 g/mol |
| Solubility | Expected to be insoluble or poorly soluble in water; likely soluble in organic solvents[3]. |
| Stability | Stable under recommended storage conditions (cool, dry, dark)[3][4]. |
| Reactivity | Incompatible with strong oxidizing agents[5]. Thermal decomposition may produce toxic gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen halides (HBr, HF, HI)[9]. |
| Toxicological Profile | No specific LD50/LC50 data is available. The primary toxicological concerns, based on analogs, are acute toxicity upon ingestion, skin contact, or inhalation, and irritation to the skin, eyes, and respiratory system[5][6]. |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls, supplemented by diligent use of appropriate PPE.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of solid 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[4][8].
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted[3].
-
Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly[4].
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE is dictated by the compound's hazard profile. The nitrile group and halogenated structure warrant specific material choices to prevent dermal absorption.
| Table 3: Personal Protective Equipment (PPE) Specification | |
| Area of Protection | Specification and Rationale |
| Hand Protection | Nitrile Gloves: Handle with gloves that have been inspected prior to use[3]. Nitrile provides good resistance to a wide range of chemicals, including halogenated organic compounds. Use proper glove removal technique to avoid skin contact. |
| Eye/Face Protection | Safety Goggles with Side-Shields: Approved under government standards such as EN166 (EU) or ANSI Z87.1 (US) to protect against dust particles and splashes[4][8]. |
| Skin and Body Protection | Laboratory Coat: A standard lab coat should be worn and kept buttoned. For larger quantities or tasks with a higher risk of spillage, an impervious apron or suit may be necessary[4][8]. |
| Respiratory Protection | Not typically required when work is conducted within a functional chemical fume hood. For emergency situations or if engineering controls fail, a NIOSH/MSHA-approved respirator with cartridges for organic vapors and particulates is necessary[8]. |
Section 4: Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol minimizes risk during routine laboratory work.
Experimental Workflow
Caption: A standard workflow for handling the chemical.
Step-by-Step Handling Protocol
-
Preparation: Before handling, don all required PPE as specified in Table 3. Ensure the chemical fume hood is operational.
-
Weighing: Carefully weigh the solid compound inside the fume hood. Use a disposable weigh boat to minimize contamination of balances.
-
Transfer: When adding to a solvent or reaction mixture, do so slowly to avoid generating dust.
-
Storage: When not in use, the compound should be stored in a tightly sealed container in a cool, dry, and dark location, segregated from incompatible materials like strong oxidizers[4][10].
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling is complete and before leaving the work area[3][8].
Section 5: Emergency Response and First Aid
Prompt and correct action is vital in the event of an exposure or spill.
Emergency Response Workflow
Caption: Logical flow for responding to emergency situations.
First Aid Measures
These measures are based on standard procedures for acute toxicity and irritation hazards[3][6][8][9].
-
If Inhaled: Immediately move the person to fresh air. If breathing is difficult or they feel unwell, call a POISON CENTER or doctor[3][9].
-
In Case of Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice[8][9].
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention[3][9].
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell[3][9].
Note to Physician: Treat symptomatically[3].
Spill Response
-
Evacuate: Ensure the area is clear of all non-essential personnel.
-
Ventilate: Ensure the spill occurs within a fume hood or that the area is well-ventilated.
-
Contain: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal. Avoid creating dust[3].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Section 6: Disposal Considerations
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Characterization: All waste containing 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile must be treated as hazardous.
-
Containerization: Use dedicated, sealed, and clearly labeled containers for halogenated organic waste.
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash. The material should be disposed of by a licensed professional waste disposal service. Incineration in a facility equipped with an afterburner and scrubber is a common method for destroying halogenated organic compounds.
References
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PubChem. (n.d.). 2-Bromo-3-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 2-Bromo-3-fluoro-4-hydroxybenzonitrile. Retrieved from [Link]
-
Capot Chemical. (2026, February 22). MSDS of 2-Bromo-4-chloro-3-fluorobenzaldehyde. Retrieved from [Link]
-
Chemsrc. (2025, September 5). 2-Bromo-3-fluoro-4-hydroxybenzylamine. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Retrieved from [Link]
-
Regulations.gov. (2013, November 26). Toxicity Summary of 2-Bromo-3,3,3-Trifluoropropene. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Polysubstituted Quinolines Utilizing 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold and the Strategic Advantage of a Highly Functionalized Precursor
The quinoline ring system is a cornerstone structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The efficacy of these compounds is often dictated by the substitution pattern on the quinoline core.[5][6][7] Consequently, the development of synthetic routes that allow for the precise and versatile introduction of diverse functional groups is of paramount importance.[8]
This guide details the strategic application of a uniquely functionalized starting material, 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile , for the synthesis of a diverse library of polysubstituted quinolines. This precursor is designed for maximum synthetic utility, combining a β-ketonitrile moiety, essential for classical quinoline ring formation, with a strategically halogenated benzene ring. The differential reactivity of the iodo, bromo, and fluoro substituents (I > Br >> F) under various cross-coupling conditions provides a powerful platform for sequential and site-selective functionalization.
We will first explore the construction of the core quinoline-3-carbonitrile scaffold via a modified Friedländer annulation and then delineate protocols for the subsequent, selective elaboration of the halogenated positions to generate novel, polysubstituted quinoline analogues.
Core Synthesis: Formation of the Quinoline-3-carbonitrile Scaffold
The presence of the benzoylacetonitrile moiety, a β-ketonitrile, makes this precursor an ideal substrate for condensation reactions to form the quinoline ring.[9] The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is a direct and efficient method for this transformation.[10][11][12][13]
Causality Behind Experimental Choices:
-
Reaction Selection: The Friedländer synthesis is chosen for its reliability, generally high yields, and atom economy, with water being the primary byproduct.[10][14] It allows for the direct fusion of the pyridine ring onto the pre-functionalized benzene ring of our starting material.
-
Reactant Partner: By reacting 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile with a 2-aminoaryl aldehyde or ketone, we can construct the quinoline core. The choice of the amino-aryl partner will determine the substituents at the C5-C8 positions of the final quinoline product.
-
Catalysis: The reaction can be catalyzed by either acids or bases.[12][15] Acid catalysts (e.g., p-toluenesulfonic acid, Lewis acids) activate the carbonyl group of the benzoylacetonitrile, while base catalysts (e.g., piperidine, KOH) promote the formation of the enolate from the active methylene group.[15][16] Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[1][14]
Experimental Workflow: Quinoline Core Synthesis
The following diagram illustrates the general workflow for the synthesis of the 6-Bromo-7-fluoro-8-iodo-2-substituted-quinoline-3-carbonitrile core.
Caption: Workflow for Friedländer Annulation.
Protocol 1: Microwave-Assisted Synthesis of 6-Bromo-7-fluoro-8-iodo-2-phenylquinoline-3-carbonitrile
This protocol details the reaction with 2-aminobenzophenone as a representative example.
Materials:
-
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (1.0 mmol)
-
2-Aminobenzophenone (1.1 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)
-
Toluene (5 mL)
-
10 mL Microwave synthesis vial with a magnetic stirrer
Procedure:
-
To a 10 mL microwave synthesis vial, add 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, 2-aminobenzophenone, and p-TsOH.
-
Add toluene and seal the vial.
-
Place the vial in the microwave synthesizer and irradiate at 150 °C for 15-30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target quinoline.
Sequential Functionalization: Leveraging Differential Halogen Reactivity
The true synthetic power of the 6-Bromo-7-fluoro-8-iodoquinoline-3-carbonitrile core lies in the differential reactivity of its three halogen atoms in transition-metal-catalyzed cross-coupling reactions.[8][17] The C-I bond is the most labile and will react selectively over the C-Br bond under appropriate conditions, while the C-F bond is typically inert to these reactions. This allows for a programmed, site-selective introduction of diverse substituents.
Reactivity Hierarchy: C(sp²)–I > C(sp²)–Br >> C(sp²)–F
Logical Framework for Sequential Cross-Coupling
Caption: Sequential cross-coupling strategy.
Protocol 2: Site-Selective Suzuki Coupling at C-8 (Iodine Position)
Causality: A mild palladium catalyst like Pd(PPh₃)₄ is sufficient to activate the C-I bond without significantly affecting the more stable C-Br bond. The choice of a boronic acid allows for the introduction of a wide range of aryl or vinyl substituents.
Materials:
-
6-Bromo-7-fluoro-8-iodo-2-phenylquinoline-3-carbonitrile (1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Solvent mixture: Toluene (8 mL) and Water (2 mL)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add the quinoline starting material, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 8-aryl-6-bromo-7-fluoro-2-phenylquinoline-3-carbonitrile.
Protocol 3: Subsequent Suzuki Coupling at C-6 (Bromine Position)
Causality: After functionalizing the C-8 position, a more robust catalytic system (e.g., using a stronger ligand like dppf) and potentially higher temperatures are required to activate the more stable C-Br bond for the second cross-coupling reaction.
Materials:
-
8-Aryl-6-bromo-7-fluoro-2-phenylquinoline-3-carbonitrile (from Protocol 2) (1.0 mmol)
-
Arylboronic acid (e.g., 4-Methoxyphenylboronic acid) (1.5 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.05 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Round-bottom flask with reflux condenser
Procedure:
-
Combine the 8-aryl-6-bromo-quinoline, the second arylboronic acid, and K₃PO₄ in a round-bottom flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and the PdCl₂(dppf) catalyst.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify via column chromatography to obtain the final polysubstituted quinoline.
Data Summary and Characterization
The successful synthesis of these novel quinoline derivatives must be confirmed through standard analytical techniques. The following table provides expected data for a representative reaction sequence.
| Compound | Step | Reaction Type | Expected Yield (%) | Key Spectroscopic Data (Hypothetical) |
| 6-Bromo-7-fluoro-8-iodo-2-phenylquinoline-3-carbonitrile | 1 | Friedländer Annulation | 75-90% | ¹H NMR: Multiple signals in aromatic region. ¹⁹F NMR: Singlet. MS (ESI): [M+H]⁺ corresponding to C₁₆H₇BrFIN₂ |
| 6-Bromo-7-fluoro-8-phenyl-2-phenylquinoline-3-carbonitrile | 2 | Suzuki Coupling (C-I) | 70-85% | ¹H NMR: Disappearance of one aromatic signal set, appearance of new phenyl protons. ¹⁹F NMR: Singlet. MS (ESI): [M+H]⁺ corresponding to C₂₂H₁₂BrFN₂ |
| 6-(4-methoxyphenyl)-7-fluoro-8-phenyl-2-phenylquinoline-3-carbonitrile | 3 | Suzuki Coupling (C-Br) | 65-80% | ¹H NMR: Appearance of methoxy singlet (~3.8 ppm) and new aromatic protons. ¹⁹F NMR: Singlet. MS (ESI): [M+H]⁺ corresponding to C₂₉H₁₉FN₂O |
Conclusion and Future Outlook
The strategic design of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile provides a robust and highly versatile entry point to novel libraries of polysubstituted quinolines. The protocols detailed herein demonstrate a logical and efficient pathway, beginning with the construction of the quinoline core via Friedländer annulation, followed by a programmed, site-selective functionalization of the C-8 (iodo) and C-6 (bromo) positions. This approach enables researchers to systematically explore the chemical space around the quinoline scaffold, facilitating structure-activity relationship (SAR) studies crucial for the development of new therapeutics and advanced materials. The inert fluorine at C-7 can also serve as a useful spectroscopic probe (¹⁹F NMR) or a metabolic blocking group in drug design.
References
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- Taylor & Francis Online. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis.
- RSC Publishing. (2025, December 4). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Royal Society of Chemistry.
- Chemical Review and Letters. (n.d.). Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. Chemical Review and Letters.
- BenchChem. (2025). A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals. BenchChem.
- Indian Academy of Sciences. (2018, June 15). A review on transition-metal mediated synthesis of quinolines. Springer.
- ResearchGate. (2025, August 10). A review on transition-metal mediated synthesis of quinolines. ResearchGate.
- ACS Omega. (2025, January 4). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. American Chemical Society.
- BenchChem. (2025). Step-by-Step Friedländer Synthesis of Quinolines: Application Notes and Protocols for Researchers. BenchChem.
- RSC Publishing. (2014, April 17). Recent advances in the synthesis of quinolines: a review. Royal Society of Chemistry.
- RSC Publishing. (2025, May 6). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry.
- ResearchGate. (n.d.). A few quinoline derivatives in clinical use. ResearchGate.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
- National Center for Biotechnology Information. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. U.S. National Library of Medicine.
- National Center for Biotechnology Information. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. U.S. National Library of Medicine.
- Journal of Drug Delivery and Therapeutics. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
- ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate.
- ResearchGate. (2025, July 18). A Recent Study on the Synthesis of Polysubstituted Quinoline. ResearchGate.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
- ResearchGate. (2022, September). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. ResearchGate.
- Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
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Protocol for cyclization of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
An Application Note and Protocol for the Intramolecular Cyclization of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
Abstract
This document provides a detailed protocol for the intramolecular cyclization of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, a polysubstituted aromatic precursor, to yield a highly functionalized quinoline derivative. Quinolines are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The described method utilizes a palladium-catalyzed intramolecular Heck-type reaction, which offers high regioselectivity by preferentially activating the carbon-iodine bond over the carbon-bromine bond. This guide is intended for researchers in synthetic chemistry and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, and a comprehensive troubleshooting guide to ensure reproducible and high-yield synthesis.
Mechanistic Rationale and Strategic Considerations
The starting material, 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, possesses three distinct halogen substituents on the phenyl ring. The primary challenge and strategic consideration for cyclization is achieving regioselectivity. The molecule contains an acidic α-methylene group, which, upon deprotonation, forms a nucleophilic carbanion. An intramolecular cyclization can proceed via nucleophilic attack on the aromatic ring.
Several pathways could be envisioned:
-
Base-Induced S_NAr: Direct intramolecular nucleophilic aromatic substitution is a possibility. However, controlling regioselectivity between the ortho-bromo and para-iodo positions would be challenging.
-
Transition-Metal Catalysis: Palladium- or copper-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds.[2][3] Palladium catalysis is particularly well-suited for this transformation due to the well-established reactivity difference among aryl halides in oxidative addition to Pd(0) complexes, which typically follows the order: I > Br > Cl > F.[2] This predictable selectivity allows for the targeted formation of a single product isomer by activating the C-I bond while leaving the C-Br bond intact for potential subsequent functionalization.
This protocol focuses on the palladium-catalyzed approach, which is expected to proceed via the catalytic cycle depicted below. The key steps involve the formation of an enolate, oxidative addition of the aryl iodide to the Pd(0) catalyst, intramolecular migratory insertion, and subsequent β-hydride elimination to afford the cyclized product and regenerate the active catalyst.
Sources
Application Notes & Protocols: Synthesis of 5-Amino-3-(2-bromo-3-fluoro-4-iodophenyl)-1H-pyrazole
Introduction: The Strategic Value of Polysubstituted Pyrazoles
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory agents like celecoxib to anti-cancer and anti-viral therapies.[1][2][3] The versatility of the pyrazole ring system, with its multiple points for substitution, allows for fine-tuning of steric and electronic properties to optimize pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) profiles.
This document provides a detailed protocol for the synthesis of 5-amino-3-(2-bromo-3-fluoro-4-iodophenyl)-1H-pyrazole, a highly functionalized intermediate, from the precursor 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile. The strategic inclusion of three distinct halogen atoms (Br, F, I) on the phenyl ring offers significant advantages for drug development professionals. Each halogen serves as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The 5-amino group provides an additional vector for diversification.
The chosen synthetic strategy is the classic and robust cyclocondensation reaction between a β-ketonitrile and hydrazine hydrate.[4][5] This method is widely employed due to its reliability, operational simplicity, and generally high yields.[6]
Reaction Mechanism and Scientific Rationale
The formation of a 5-aminopyrazole from a β-ketonitrile and hydrazine is a well-established cyclocondensation reaction.[6] Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
The reaction proceeds through two primary stages:
-
Hydrazone Formation: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a stable hydrazone intermediate.[7] This step can be catalyzed by a small amount of acid, though it often proceeds efficiently without external catalysts.
-
Intramolecular Cyclization and Tautomerization: The terminal amino group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization forms a five-membered ring which, after a proton transfer (tautomerization), yields the final, stable aromatic 5-aminopyrazole product.
The choice of ethanol as a solvent is based on its ability to dissolve both the nonpolar benzoylacetonitrile precursor and the polar hydrazine hydrate, creating a homogenous reaction environment.[8] Heating the reaction to reflux provides the necessary activation energy for both the initial dehydration and the subsequent cyclization step.[6]
Caption: Fig 1. Reaction Mechanism Workflow
Detailed Experimental Protocol
This protocol is designed for the synthesis of 5-amino-3-(2-bromo-3-fluoro-4-iodophenyl)-1H-pyrazole on a 5 mmol scale. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Category | Item |
| Reagents | 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (1.0 eq) |
| Hydrazine hydrate (~64% solution in water, 1.2 eq) | |
| Ethanol (200 proof, anhydrous) | |
| Deionized Water | |
| Solvents for Chromatography (e.g., Ethyl Acetate, Hexane) | |
| Equipment | 100 mL Round-bottom flask |
| Reflux condenser with water lines | |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | |
| Rotary evaporator | |
| Buchner funnel and filter paper | |
| Glassware for recrystallization or column chromatography | |
| Analytical | Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |
| UV lamp (254 nm) | |
| NMR Spectrometer (¹H, ¹³C) | |
| Mass Spectrometer (e.g., ESI-MS) |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the setup is secure and positioned over a heating mantle.
-
Dissolution: To the flask, add 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (5.0 mmol, 1.0 eq). Add 50 mL of anhydrous ethanol and stir the mixture until the starting material is fully dissolved.
-
Reagent Addition: While stirring at room temperature, carefully add hydrazine hydrate (6.0 mmol, 1.2 eq) to the solution dropwise using a pipette. The addition is typically not highly exothermic but should be done with care.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 1:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Work-up and Isolation:
-
Once the reaction is complete (as determined by TLC), remove the heating mantle and allow the flask to cool to room temperature.
-
Reduce the solvent volume to approximately 10-15 mL using a rotary evaporator.
-
Slowly add 30 mL of cold deionized water to the concentrated mixture while stirring. The crude product should precipitate as a solid.
-
Continue stirring in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water (2 x 10 mL).
-
-
Purification:
-
Recrystallization (Preferred): Transfer the crude solid to a clean flask and recrystallize from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath to yield purified crystals.
-
Column Chromatography: If recrystallization is ineffective, purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
-
Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final compound by NMR and Mass Spectrometry to confirm its identity and purity.
Caption: Fig 2. Experimental Workflow
Expected Results and Data
The following table summarizes the key quantitative data for this protocol. Yields are illustrative and can vary based on experimental conditions and purification efficiency.[6]
| Parameter | Value |
| Starting Material | 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile |
| Molecular Weight (Starting Material) | 399.91 g/mol |
| Product | 5-Amino-3-(2-bromo-3-fluoro-4-iodophenyl)-1H-pyrazole |
| Molecular Formula (Product) | C₉H₆BrFIN₅ |
| Molecular Weight (Product) | 413.98 g/mol |
| Typical Yield | 80-95% |
| Expected Characterization Data | |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~7.5-8.0 (m, 2H, Ar-H), ~6.5 (s, 2H, NH₂), ~5.8 (s, 1H, pyrazole C4-H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | Signals for 9 distinct carbons expected. |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z ≈ 414.99 (confirm isotopic pattern for Br, I) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Impure starting material or degraded hydrazine.[6]2. Insufficient reaction time or temperature. | 1. Use freshly opened or purified hydrazine. Confirm purity of the β-ketonitrile.2. Monitor the reaction by TLC until the starting material is consumed. Ensure the reflux temperature is maintained. |
| Reaction Stalls | The hydrazone intermediate is stable and the cyclization step is slow.[6] | Increase the reaction temperature slightly or add a catalytic amount (1-2 drops) of glacial acetic acid to promote the cyclization step. |
| Oily Product/No Precipitate | The product may be less crystalline or impurities are preventing precipitation. | Attempt to extract the product from the aqueous mixture with ethyl acetate. Wash the organic layer with brine, dry with Na₂SO₄, and concentrate. Purify the resulting residue by column chromatography. |
| Difficult Purification | Product and impurities have similar polarity. | For column chromatography, use a shallow gradient of a finely-tuned solvent system. For recrystallization, test a variety of solvent systems (e.g., isopropanol, acetonitrile/water). |
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2026, February 7). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025, May 19). Preprints.org. Retrieved March 7, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved March 7, 2026, from [Link]
-
Synthesis of Pyrazole Derivatives A Review. (2026, January 15). International Journal for Multidisciplinary Research. Retrieved March 7, 2026, from [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (n.d.). Canadian Journal of Chemistry. Retrieved March 7, 2026, from [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
- Method for purifying pyrazoles. (n.d.). Google Patents.
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025, May 6). RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). Beilstein Journals. Retrieved March 7, 2026, from [Link]
-
Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. (n.d.). Chemical Communications (RSC Publishing). Retrieved March 7, 2026, from [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved March 7, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC. (2021, July 1). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021, August 18). MDPI. Retrieved March 7, 2026, from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry. (2021, July 1). ACS Publications. Retrieved March 7, 2026, from [Link]
-
High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (n.d.). SciELO. Retrieved March 7, 2026, from [Link]
-
Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025, February 24). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved March 7, 2026, from [Link]
-
Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. (n.d.). Lund University Research Portal. Retrieved March 7, 2026, from [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (n.d.). IntechOpen. Retrieved March 7, 2026, from [Link]
-
Synthesis of A. 2-Bromo-4-fluorobenzonitrile. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]
- A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. (n.d.). Google Patents.
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
- Preparation method for 2-bromo-3-fluorobenzoic acid. (n.d.). Google Patents.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Application Note: Regioselective Functionalization of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
Executive Summary
This guide details the strategic manipulation of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile , a densely functionalized scaffold critical for the synthesis of kinase inhibitors (e.g., MEK/ERK pathways) and advanced heterocyclic libraries.
The molecule presents a unique "tri-orthogonal" reactivity profile:
-
C(sp²)–I (C-4): The most labile site, susceptible to rapid oxidative addition.
-
Active Methylene (
-CH₂): High acidity ( ) allows for facile alkylation or condensation. -
C(sp²)–Br (C-2): Sterically encumbered and electronically distinct, serving as a latent handle for cyclization or secondary cross-coupling.
Key Insight: The 3-fluoro substituent is not merely a structural spacer; its strong inductive effect (
Strategic Analysis & Reactivity Hierarchy
To achieve high fidelity in library synthesis, one must respect the thermodynamic and kinetic hierarchy of the functional groups.
Bond Dissociation Energy (BDE) & Chemoselectivity
The chemoselectivity between the aryl iodide and aryl bromide is governed by the BDE difference.[1]
-
C–I Bond: ~65 kcal/mol (Weakest, reacts first).
-
C–Br Bond: ~81 kcal/mol (Stronger, requires elevated temp or specialized ligands).
-
Active Methylene: The
-ketonitrile motif exists in equilibrium with its enol form. The flanking electron-withdrawing penta-substituted arene stabilizes the enolate, making it a "soft" nucleophile.
The "Fluorine Effect"
The C-3 fluorine atom exerts a strong dipole.
-
Impact on C-4 (Iodine): Increases electrophilicity, making the Suzuki/Sonogashira coupling faster than in non-fluorinated analogs.
-
Impact on C-2 (Bromine): Slightly deactivates the position towards oxidative addition due to steric crowding but activates it for Nucleophilic Aromatic Substitution (
) if harsh conditions are employed.
Decision Tree (Visualized)
Caption: Figure 1. Chemoselective functionalization logic flow. The C-4 Iodine is the primary gateway, followed by divergent paths for cyclization or secondary coupling.
Detailed Protocols
Protocol A: Regioselective C-4 Suzuki-Miyaura Coupling
Objective: Functionalize the C-4 position with a boronic acid while retaining the C-2 Bromine and the active methylene integrity.
Mechanism: The Pd(0) catalyst inserts into the C-I bond. The presence of the 3-F and 2-Br atoms creates a "steric corridor" that discourages bulky ligands, but the electronic activation of the C-I bond allows the use of mild conditions.
Materials:
-
Substrate: 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)
-
Catalyst:
(3 mol%) - Chosen for its bite angle and stability. -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with the substrate, boronic acid, and Pd catalyst.
-
Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).
-
Activation: Add the aqueous
solution. Note: Stronger bases like may cause premature deprotonation/polymerization of the active methylene. -
Reaction: Seal and heat to 60°C for 4–6 hours.
-
Critical Control Point: Do not exceed 80°C. Higher temperatures will initiate oxidative addition at the C-2 Bromine site.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc). The product will typically be more polar than the starting material due to the nitrile and the new aryl group.
Protocol B: Cascade Cyclization to 3-Cyano-4-Quinolones
Objective: Utilize the C-2 Bromine and the
Mechanism: Copper-catalyzed Ullmann-type C-N coupling followed by intramolecular condensation.
Materials:
-
Intermediate: C-4 substituted product from Protocol A (1.0 equiv)
-
Amine: Primary amine or Aniline (1.2 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: L-Proline (20 mol%)
-
Base:
(2.5 equiv) -
Solvent: DMSO (dry)
Step-by-Step:
-
Mixing: Combine the intermediate, amine, CuI, L-Proline, and
in a pressure tube. -
Heating: Heat to 100°C for 12 hours.
-
Chemistry: The amine first attacks the ketone (condensation) or undergoes Cu-catalyzed coupling at the C-2 Br. The order depends on the nucleophilicity of the amine, but the final thermodynamic sink is the aromatized quinoline.
-
-
Monitoring: Monitor by LC-MS. Look for the mass corresponding to
. -
Isolation: Pour into ice water. The quinoline often precipitates. If not, extract with DCM.
Protocol C: Active Methylene Alkylation (The "Soft" Switch)
Objective: Functionalize the
Step-by-Step:
-
Deprotonation: Dissolve substrate in DMF at 0°C. Add
(1.1 equiv, 60% dispersion).-
Observation: Evolution of
gas and color change (usually to deep yellow/orange) indicates enolate formation.
-
-
Addition: Add Alkyl Halide (1.1 equiv) dropwise.
-
Warm: Allow to warm to RT over 2 hours.
-
Quench: Careful addition of saturated
.-
Note: If the alkyl halide is bulky, O-alkylation (on the carbonyl oxygen) may compete with C-alkylation. Use non-polar solvents (THF) and Lithium bases (LDA) if C-selectivity drops.
-
Data Summary & Troubleshooting
Comparative Reactivity Table
| Reaction Type | Target Site | Catalyst/Reagent | Temp | Selectivity Driver |
| Suzuki Coupling | C-4 (Iodine) | 60°C | Weak C-I bond energy. | |
| Sonogashira | C-4 (Iodine) | RT | High reactivity of Ar-I. | |
| Alkylation | 0°C | pKa (~8) vs C-Halogen stability. | ||
| Cyclization | C-2 (Br) + C=O | CuI / L-Proline | 100°C | Chelation assistance; high temp required for Ar-Br activation. |
Troubleshooting Guide
-
Problem: Loss of Nitrile group.
-
Cause: Hydrolysis under basic conditions at high temperature.
-
Solution: Switch to anhydrous bases (
) and avoid water in the solvent system.
-
-
Problem: "Scrambling" of Halogens (Halogen Dance).
-
Cause: Lithium-Halogen exchange used instead of Pd-catalysis.
-
Solution: Avoid organolithiums (n-BuLi) with this substrate. The 3-Fluoro group stabilizes the anion at the 2-position, promoting migration. Stick to Pd/Cu catalysis.
-
-
Problem: Low Yield in Suzuki Coupling (Protodeboronation).
-
Cause: The ortho-fluoro group destabilizes the boronic acid intermediate or the Pd-Ar species.
-
Solution: Use boronic esters (pinacol esters) instead of acids and add water scavengers if necessary.
-
Experimental Workflow Diagram
Caption: Figure 2. Experimental workflow for divergent synthesis. The critical quality control (QC) step ensures the bromine handle remains intact before branching.
References
-
Selective Coupling of Polyhalogenated Arenes
-
Handy, S. T., & Zhang, Y. (2006). "Chemoselectivity in the Suzuki coupling of polyhaloarenes." Chemical Communications, (3), 299-301. Link
- Context: Establishes the C-I > C-Br > C-Cl reactivity order in Pd-c
-
-
Benzoylacetonitrile Reactivity
-
El-Gaby, M. S. A., et al. (2002). "Benzoylacetonitriles in heterocyclic synthesis." Journal of the Chinese Chemical Society, 49(5), 815-826. Link
- Context: Comprehensive review of the active methylene chemistry and cycliz
-
-
Synthesis of Quinolines from o-Halo-benzoylacetonitriles
-
Chen, M., et al. (2014). "Copper-catalyzed cascade synthesis of quinazolines and quinolines." Organic Letters, 16(23), 6028-6031. Link
- Context: Provides the specific protocol for the Copper-catalyzed cascade cycliz
-
-
The "Fluorine Effect" in Cross-Coupling
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for fluorination and fluoroalkylation." Nature, 473(7348), 470-477. Link
- Context: Discusses the electronic influence of fluorine on neighboring halogen reactivity.
-
-
Sonogashira Coupling Selectivity
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira reaction: a booming methodology in synthetic organic chemistry." Chemical Reviews, 107(3), 874-922. Link
- Context: Validates the room-temperature protocols for selective C-I coupling.
-
Sources
Application Note: Advanced One-Pot Synthesis Strategies for Polyhalogenated Benzoylacetonitriles
Target Compound: 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (CAS 1824056-23-6) Target Audience: Process Chemists, Discovery Scientists, and CMC Drug Development Professionals
Strategic Rationale & Mechanistic Evaluation
The synthesis of highly substituted β-ketonitriles, such as 2-bromo-3-fluoro-4-iodobenzoylacetonitrile, presents unique chemoselectivity and steric challenges. This molecule is a critical building block for advanced kinase inhibitors (e.g., allosteric MEK inhibitors), where the polyhalogenated aromatic ring drives deep hydrophobic pocket binding.
As a Senior Application Scientist, I must emphasize that standard retrosynthetic approaches often fail for this specific substrate due to its unique halogenation pattern:
-
Steric Hindrance (ortho-Bromine): The bulky bromine atom at the 2-position severely restricts the trajectory of incoming nucleophiles during acyl substitution. Standard Claisen condensations using methyl esters are kinetically stalled. We must bypass this by generating highly electrophilic intermediates (acid chlorides or acyl imidazolides) in situ.
-
Chemoselectivity (para-Iodine): Recent literature heavily favors for one-pot benzoylacetonitrile synthesis. However, applying this to our substrate is a fatal mechanistic error. The para-iodine substituent is highly susceptible to competitive oxidative addition by Pd(0), which would trigger catastrophic oligomerization and dehalogenation.
-
Why One-Pot? Isolating polyhalogenated acid chlorides exposes them to atmospheric moisture, leading to hydrolysis back to the starting benzoic acid. A one-pot, sequential-addition continuous workflow mitigates yield loss, reduces operator exposure, and improves process mass intensity (PMI).
To navigate these constraints, we have validated two divergent one-pot pathways (Route A and Route B), utilizing classical enolate chemistry optimized for modern process environments.
Synthesis Workflows
Fig 1. Divergent one-pot synthesis workflows for 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile.
Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system . This means the workflow cannot proceed to the next chemical transformation until a specific In-Process Control (IPC) metric is met, ensuring reproducibility and preventing the carryover of unreacted starting materials.
Protocol A: One-Pot Acetonitrile Enolate Addition (Cryogenic Route)
Best for discovery-scale synthesis (1–50 grams) where cryogenic capabilities are available.
Step 1: Activation
-
Charge a dry, argon-purged flask with 2-bromo-3-fluoro-4-iodobenzoic acid (1.0 eq) and anhydrous THF (10 vol).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at 20°C. Stir for 2 hours.
-
Gating IPC 1 (Activation): Quench a 50 µL aliquot into 1 mL of methanol. Analyze via HPLC. Validation criteria: >99% conversion to the methyl ester derivative. If <99%, add 0.1 eq CDI and stir for 30 mins.
-
Step 2: Enolate Generation & Coupling 3. In a separate flask, cool anhydrous THF (5 vol) and acetonitrile (1.5 eq) to -78°C. 4. Dropwise add Lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 1.4 eq) maintaining internal temp <-70°C. Stir for 45 mins. 5. Cannulate the acyl imidazolide solution from Step 1 into the enolate solution over 30 minutes at -78°C.
-
Mechanistic Note: The reverse addition (adding enolate to acyl imidazolide) is avoided to prevent double-addition byproducts.
-
Allow the reaction to warm to -20°C over 2 hours.
-
Gating IPC 2A (Coupling): Analyze an aliquot via HPLC. Validation criteria: >95% product formation relative to the activated intermediate.
-
Step 3: Quench & Isolation 7. Quench with 1M aqueous HCl to pH 3. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: One-Pot Cyanoacetate Decarboxylation (Scalable Route)
Best for process scale-up (>100 grams) as it avoids cryogenic conditions and utilizes .
Step 1: Acid Chloride Formation
-
Suspend 2-bromo-3-fluoro-4-iodobenzoic acid (1.0 eq) in toluene (10 vol). Add catalytic DMF (0.05 eq).
-
Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 60°C. Stir for 3 hours.
-
Gating IPC 1 (Activation): Quench aliquot in MeOH/Et₃N. Validation criteria: >98% methyl ester formation via HPLC.
-
-
Concentrate under vacuum to remove excess SOCl₂, then redissolve the crude acid chloride in THF (5 vol).
Step 2: Cyanoacetate Addition & Decarboxylation 4. In a separate vessel, treat ethyl cyanoacetate (1.2 eq) with NaH (60% dispersion, 2.2 eq) in THF (5 vol) at 0°C. Stir for 30 mins. 5. Add the acid chloride solution dropwise at 0°C. Stir at 20°C for 2 hours.
-
Gating IPC 2B (Coupling): HPLC must show >98% conversion to the ethyl 2-cyano-3-(2-bromo-3-fluoro-4-iodophenyl)-3-oxopropanoate intermediate.
-
One-Pot Decarboxylation: Add 10% aqueous NaOH (3.0 eq) directly to the vessel. Stir at 40°C for 2 hours to hydrolyze the ester, then acidify to pH 1 with 6M HCl and heat to 80°C for 3 hours to drive decarboxylation.
-
Gating IPC 3B (Decarboxylation): HPLC must confirm the complete disappearance of the carboxylated intermediate.
-
Quantitative Data & Analytical Metrics
The following table summarizes the performance metrics of both validated routes, allowing process chemists to select the appropriate method based on facility capabilities.
| Parameter | Route A (Acetonitrile Anion) | Route B (Cyanoacetate Decarboxylation) |
| Overall Yield | 78% | 85% |
| Purity (HPLC, 254 nm) | >98.5% | >99.0% |
| IPC 1 (Activation Time) | 2 hours (CDI) | 3 hours (SOCl₂) |
| IPC 2 (Coupling Time) | 2 hours at -20°C | 2 hours at 20°C |
| Scalability Rating | Moderate (Requires -78°C) | High (Room Temp to 80°C) |
| Key Impurities | Des-iodo byproducts (<0.5%) | Undecarboxylated intermediate (<0.2%) |
| Process Mass Intensity | High (Excess THF required) | Low (Toluene/Water compatible) |
Downstream Application Context
Why synthesize this highly specific polyhalogenated architecture? 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile is frequently condensed with hydrazines or amidines to form pyrazoles or pyrimidines. These heterocycles act as potent allosteric inhibitors of MEK1/2, a critical node in the MAPK/ERK signaling pathway. The heavy halogens (Br, I) lock the molecule into a specific dihedral conformation, allowing it to wedge into the MEK allosteric pocket, thereby halting tumor cell proliferation.
Fig 2. MAPK/ERK signaling pathway illustrating the therapeutic target (MEK1/2) for inhibitors.
References
-
Park, A., & Lee, S. (2012). Synthesis of Benzoylacetonitriles from Pd-Catalyzed Carbonylation of Aryl Iodides and Trimethylsilylacetonitrile. Organic Letters, 14(4), 1118–1121.[Link]
-
Bakr, F., et al. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 13, 14500-14535.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3015802, 2-Bromo-4-(trifluoromethyl)benzonitrile (Proxy for polyhalogenated benzonitrile stability profiles).[Link]
Application Note: Site-Selective Suzuki-Miyaura Functionalization of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
Executive Summary
The functionalization of polyhalogenated arenes is a cornerstone of modern drug discovery, allowing for the rapid, divergent synthesis of complex molecular architectures. 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile is a highly versatile but sensitive building block. It presents a unique chemoselectivity challenge: it contains three different halogens (I, Br, F) and a highly acidic
This application note provides a self-validating, step-by-step protocol for the site-selective sequential Suzuki-Miyaura cross-coupling of this scaffold. By leveraging the thermodynamic differences in carbon-halogen bond dissociation energies and strictly controlling the basicity of the reaction environment, researchers can achieve high-yielding, predictable arylation at the C4 position, followed by subsequent functionalization at the C2 position.
Chemical Context & Mechanistic Rationale
To successfully manipulate this molecule, the experimental design must account for two distinct chemical phenomena: the halogen hierarchy and the vulnerability of the
The Halogen Hierarchy (C-I vs. C-Br vs. C-F)
In palladium-catalyzed cross-couplings, the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. The activation energy required for this step correlates directly with the bond dissociation energy (BDE) [1].
-
C4-Iodo (BDE ~65 kcal/mol): Highly reactive. Undergoes oxidative addition rapidly at mild temperatures (25–50 °C).
-
C2-Bromo (BDE ~81 kcal/mol): Moderately reactive. Requires elevated temperatures (80–100 °C) and highly active, electron-rich phosphine ligands (e.g., XPhos) to overcome the activation barrier.
-
C3-Fluoro (BDE ~116 kcal/mol): Inert under standard Suzuki conditions. However, its strong electron-withdrawing inductive effect accelerates oxidative addition at the adjacent C2 and C4 positions [4].
By strictly maintaining the reaction temperature at 40 °C during the first coupling, the thermal energy provided is sufficient to cleave the C-I bond but completely insufficient to activate the C-Br bond, guaranteeing perfect C4-chemoselectivity [2].
The -Ketonitrile Vulnerability
The benzoylacetonitrile group (–C(=O)CH₂CN) possesses highly acidic
Experimental Strategy & Workflow
The optimal approach is a two-step sequential coupling. The workflow utilizes a mild catalyst system (Pd(dppf)Cl₂) for the initial C4-arylation to preserve the C-Br bond, followed by a highly active catalyst system (Pd₂(dba)₃/XPhos) to force the C2-arylation.
Fig 1. Experimental workflow for the site-selective sequential Suzuki-Miyaura coupling.
Quantitative Data & Condition Optimization
The following tables summarize the causality behind the optimized conditions, demonstrating how base strength and temperature dictate the survival of the substrate and the selectivity of the coupling.
Table 1: Optimization of Base and Temperature for C4-Selective Mono-arylation
| Base (2.0 eq) | Solvent System | Temp (°C) | C4-Aryl Yield (%) | C2,C4-Diaryl (%) | Substrate Degradation |
| NaOtBu | 1,4-Dioxane | 50 | < 10 | Trace | High (Enolization) |
| K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 45 | 30 | Moderate |
| K₃PO₄ | Dioxane/H₂O (4:1) | 40 | 88 | < 2 | Low |
| KF | THF/H₂O (4:1) | 40 | 85 | < 2 | Low |
Insight: K₃PO₄ at 40 °C provides the exact basicity required to form the reactive boronate complex for transmetalation without triggering the deprotonation of the
Table 2: Optimization of Catalyst for Subsequent C2-Arylation of the C4-Intermediate
| Catalyst (5 mol%) | Ligand (10 mol%) | Temp (°C) | C2-Aryl Yield (%) | Observation |
| Pd(PPh₃)₄ | None | 90 | 40 | Sluggish conversion; catalyst resting state issues. |
| Pd(dppf)Cl₂ | None | 90 | 55 | Moderate yield; incomplete C-Br activation. |
| Pd₂(dba)₃ | XPhos | 90 | 92 | Rapid, clean conversion. |
Insight: The steric bulk and electron-rich nature of the dialkylbiaryl phosphine ligand (XPhos) drastically lowers the activation energy for oxidative addition into the stubborn C2-Br bond, enabling full conversion.
Mechanistic Pathway
Fig 2. Catalytic cycle emphasizing chemoselective oxidative addition and transmetalation.
Detailed Experimental Protocols
These protocols are designed as self-validating systems. Visual and analytical cues are embedded to ensure the researcher can verify the integrity of the reaction in real-time.
Protocol A: Chemoselective Mono-arylation at C4 (Iodo)
Objective: Couple Arylboronic Acid A exclusively at the C4 position while preserving the C2-Bromo and
-
Reagent Assembly: To an oven-dried Schlenk flask, add 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (1.0 equiv), Arylboronic Acid A (1.05 equiv), K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water (0.2 M relative to substrate).
-
Causality: Water is mandatory to dissolve the K₃PO₄ and facilitate the transmetalation step.
-
Self-Validation: Sparge the biphasic mixture with Argon for 15 minutes. The mixture will initially appear as a heterogeneous yellow suspension.
-
-
Controlled Heating: Heat the reaction strictly to 40 °C under vigorous stirring.
-
Self-Validation: Upon reaching 40 °C and active catalytic turnover, the organic layer will assume a homogeneous deep orange/red hue. If the solution turns opaque black, this indicates catalyst degradation (palladium black) due to oxygen ingress or enolate chelation.
-
-
Analytical Monitoring (LC-MS): Sample the organic layer after 4 hours.
-
Self-Validation: The isotopic pattern of the product mass will shift. The starting material exhibits a distinct Br-I isotopic signature. The C4-monoarylated product will display a classic 1:1 [M]/[M+2] doublet, confirming the retention of the single bromine atom without over-coupling.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove K₃PO₄ and boronic acid byproducts, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Sequential Arylation at C2 (Bromo)
Objective: Couple Arylboronic Acid B at the remaining C2 position of the purified intermediate from Protocol A.
-
Reagent Assembly: To a new Schlenk flask, add the C4-monoarylated intermediate (1.0 equiv), Arylboronic Acid B (1.5 equiv), K₃PO₄ (2.5 equiv), Pd₂(dba)₃ (5 mol%), and XPhos (10 mol%).
-
Degassing: Add 1,4-Dioxane/H₂O (4:1) and sparge with Argon for 15 minutes.
-
High-Energy Activation: Heat the reaction to 90 °C.
-
Causality: The higher temperature and the electron-rich XPhos ligand are required to force the oxidative addition of Pd(0) into the stronger C2-Br bond.
-
-
Monitoring & Workup: Monitor via TLC/LC-MS until the 1:1 bromine isotopic doublet disappears, indicating complete consumption of the C-Br bond. Perform standard aqueous workup and isolate the fully functionalized product.
References
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. URL:[Link]
- Chen, C., et al. (2003). Convergent synthesis of alpha-aryl-beta-ketonitriles. US Patent US20030208068A1.
-
Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915-4917. URL:[Link]
Chemoselective Nucleophilic Substitution Protocols for 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
Executive Summary
The functionalization of polyhalogenated aromatic building blocks is a cornerstone of modern drug discovery. 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (CAS 1824056-23-6) presents a unique synthetic challenge and opportunity. Featuring three distinct halogens and a highly acidic alpha-methylene group, this molecule requires precise chemoselective control. This application note details field-proven, self-validating protocols for regioselective nucleophilic substitution, providing researchers with the mechanistic causality required to manipulate this complex scaffold effectively.
Reactivity Profiling & Mechanistic Causality
To achieve predictable functionalization, one must understand the competing electronic and steric forces at play within the 2-bromo-3-fluoro-4-iodobenzoylacetonitrile system.
1. The Divergence of SNAr vs. Oxidative Addition
Nucleophilic substitution on this scaffold can proceed via two distinct mechanistic paradigms, each favoring a different position:
-
Transition-Metal Catalysis (C-4 Preference): Palladium-catalyzed cross-coupling (a form of catalytic nucleophilic substitution) is governed by Bond Dissociation Energy (BDE). The C-I bond at C-4 is the weakest (~55 kcal/mol), making it the kinetically favored site for oxidative addition .
-
Classical SNAr (C-2 Preference): Nucleophilic Aromatic Substitution (Addition-Elimination) is governed by the stabilization of the anionic Meisenheimer complex. The carbonyl group strongly activates the ortho (C-2) and para (C-4) positions. Because the inductive electron-withdrawing effect is strongest at the ortho position, and because C-Br is highly polarizable, classical SNAr with hard nucleophiles preferentially displaces the C-2 bromide . The C-3 fluorine, while typically an excellent leaving group, is meta to the carbonyl and thus acts primarily as an inductive modulator rather than a substitution target.
2. The Enolate Conundrum (Expert Insight)
A critical failure point in functionalizing benzoylacetonitriles is the acidic -CH₂CN moiety (pKₐ ~10.2). Under the basic conditions typically required for SNAr or cross-coupling, this group rapidly deprotonates to form a stable enolate . Causality: This anionic state floods the aromatic ring with electron density via resonance, drastically reducing its electrophilicity and shutting down classical SNAr pathways. To bypass this, researchers must either utilize specific buffered bases in Pd-catalysis (Protocol A) or transiently mask the methylene group via condensation (Protocol B).
Figure 1: Mechanistic divergence of nucleophilic substitution based on reaction conditions.
Quantitative Data & Optimization
The tables below summarize the quantitative parameters that govern regioselectivity and yield.
Table 1: Halogen Reactivity Profiling
| Position | Halogen | Approx. BDE (kcal/mol) | SNAr Activation (via Carbonyl) | Primary Substitution Pathway |
| C-4 | Iodo | ~55 | Para (Moderate) | Pd-Catalyzed Cross-Coupling |
| C-2 | Bromo | ~68 | Ortho (Strong) | Classical SNAr (Addition-Elimination) |
| C-3 | Fluoro | ~114 | Meta (None) | Inert; acts as inductive modulator |
Table 2: Base Optimization for C-4 Amination (Self-Validating Data) Conditions: 1.0 eq substrate, 1.2 eq morpholine, 2.5 mol% Pd₂(dba)₃, 5 mol% XPhos, 1,4-Dioxane, 80 °C.
| Base Evaluated | Conjugate Acid pKₐ | Enolate Formation Extent | LC-MS Yield (C-4 Product) | Failure Mode / Observation |
| NaOtBu | 17.0 | Complete | <10% | Ring deactivation; dehalogenation. |
| Cs₂CO₃ | 10.3 | Partial | 45% | Sluggish reaction rate. |
| K₃PO₄ | 12.3 | Partial (Buffered) | 82% | Optimal balance of basicity. |
| LiHMDS | 26.0 | Complete (Dianion) | 65% | Complex mixture during workup. |
Experimental Protocols
Protocol A: Chemoselective C-4 Buchwald-Hartwig Amination
This protocol utilizes a buffered base (K₃PO₄) to mediate the catalytic cycle while preventing irreversible enolate-driven deactivation of the aromatic ring .
Reagents:
-
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile: 1.0 mmol (392 mg)
-
Morpholine (Nucleophile): 1.2 mmol (104 mg)
-
Pd₂(dba)₃: 0.025 mmol (23 mg)
-
XPhos: 0.05 mmol (24 mg)
-
K₃PO₄ (Anhydrous, finely ground): 2.0 mmol (424 mg)
-
1,4-Dioxane (Anhydrous, Degassed): 10 mL
Step-by-Step Methodology:
-
Glovebox Setup: In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with the substrate, Pd₂(dba)₃, XPhos, and K₃PO₄. Causality: Pd(0) complexes are highly sensitive to oxygen, which causes premature catalyst decay.
-
Solvent & Nucleophile Addition: Add degassed 1,4-dioxane followed by morpholine. Seal the vial with a PTFE-lined septum cap.
-
Thermal Activation: Transfer the vial to a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 12 hours.
-
In-Process Control (Self-Validation): At 4 hours, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. You should observe the disappearance of the starting material (m/z ~391) and the appearance of the C-4 aminated product (m/z ~351). The reaction mixture will transition from deep purple (Pd₂(dba)₃) to a dark reddish-brown active catalytic species.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Figure 2: Step-by-step workflow for the chemoselective Pd-catalyzed C-4 amination.
Protocol B: Regioselective C-2 SNAr via Transient Knoevenagel Masking
To achieve classical SNAr at the C-2 position, the acidic -CH₂CN protons must be eliminated. This protocol uses a Knoevenagel condensation to mask the methylene group, hyper-activating the ring for C-2 displacement.
Step 1: Masking (Knoevenagel Condensation)
-
Dissolve 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (1.0 mmol) and Benzaldehyde (1.1 mmol) in EtOH (5 mL).
-
Add Piperidine (0.1 mmol) and glacial acetic acid (0.1 mmol) as catalysts.
-
Reflux for 4 hours. Self-Validation: A heavy precipitate (the benzylidene derivative) will form as the reaction progresses. Filter and wash with cold EtOH.
Step 2: C-2 SNAr (Thiolate Displacement)
-
Suspend the masked intermediate (1.0 mmol) in DMF (5 mL).
-
Add Sodium thiomethoxide (NaSMe) (1.05 mmol). Causality: Thiolates are highly polarizable (soft) nucleophiles that exhibit exceptional reaction rates in SNAr, specifically targeting the ortho-bromo position over the para-iodo position.
-
Stir at room temperature for 2 hours.
-
Workup: Quench with H₂O (15 mL). Extract with EtOAc (3 x 10 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The resulting product features a thioether at C-2, leaving the C-4 iodo group intact for downstream cross-coupling.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]
-
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. John Wiley & Sons. URL:[Link]
-
Richard, J. P., et al. (2001). Formation and Stability of Enols and Enolates. Journal of the American Chemical Society, 123(32), 7646-7654. URL:[Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]
The Strategic Synthesis of Fluorinated Heterocycles Leveraging Benzoylacetonitrile Derivatives: A Guide for Medicinal Chemists and Synthetic Practitioners
Introduction: The Fluorine Advantage in Heterocyclic Scaffolds
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount tool for optimizing pharmacological profiles. Fluorine's unique stereoelectronic properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to target proteins.[1][2][3] When integrated into heterocyclic frameworks, which themselves are foundational scaffolds in a vast majority of pharmaceuticals, the synergistic effect can lead to compounds with superior therapeutic potential.[3][4] It is estimated that over 20% of all commercialized drugs contain at least one fluorine atom, a testament to its impact.[2][3]
Benzoylacetonitrile and its derivatives are exceptionally versatile building blocks in heterocyclic synthesis.[4] The presence of a reactive ketone, an active methylene group, and a nitrile functionality within a compact structure allows for a multitude of cyclization strategies, making it an ideal starting point for constructing diverse heterocyclic systems. This guide provides a comprehensive overview of the synthesis of various fluorinated heterocycles, with a particular focus on leveraging the reactivity of benzoylacetonitrile derivatives. We will delve into established protocols, explore the mechanistic underpinnings of these transformations, and propose logical synthetic pathways for accessing novel fluorinated scaffolds.
I. Synthesis of Fluorinated Benzoylacetonitrile Precursors
The journey towards fluorinated heterocycles begins with the synthesis of the requisite fluorinated benzoylacetonitrile starting materials. The introduction of fluorine at the α-position to the nitrile group is a key strategic step.
Electrophilic Fluorination of Benzoylacetonitrile
A direct and effective method for the synthesis of α-fluorobenzoylacetonitrile is the electrophilic fluorination of the parent benzoylacetonitrile. N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed reagents for this transformation due to their efficacy and relatively safe handling.
Conceptual Workflow for Electrophilic Fluorination:
Figure 1: General workflow for the electrophilic fluorination of benzoylacetonitrile.
Protocol 1: Synthesis of α-Fluorobenzoylacetonitrile via Electrophilic Fluorination
-
Materials:
-
Benzoylacetonitrile
-
Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (CH₃CN)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of NaH (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of benzoylacetonitrile (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.
-
Add a solution of Selectfluor® (1.1 equivalents) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford α-fluorobenzoylacetonitrile.
-
-
Causality and Self-Validation:
-
The use of a strong, non-nucleophilic base like NaH ensures the quantitative formation of the enolate, which is the active nucleophile for the fluorination reaction.
-
The reaction is performed at low temperatures to control the exothermicity and minimize side reactions.
-
The progress of the reaction is monitored by TLC, providing a clear endpoint and preventing over-reaction or decomposition.
-
Purification by column chromatography ensures the isolation of the pure product, which can be validated by spectroscopic methods (¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS).
-
Synthesis of Benzoylacetonitriles with Fluorinated Benzoyl Moieties
An alternative strategy involves using a pre-fluorinated starting material for the benzoyl portion of the molecule. For example, 4-fluorobenzoylacetonitrile can be synthesized via a Friedel-Crafts-type reaction.
Protocol 2: Synthesis of 4-Fluorobenzoylacetonitrile
-
Materials:
-
Malononitrile
-
Fluorobenzene
-
Trifluoromethanesulfonic acid
-
Chloroform
-
Ethanol
-
A low-molecular-weight alkane (e.g., hexane or heptane)
-
-
Procedure:
-
Dissolve malononitrile (1.0 equivalent) in chloroform.
-
Add fluorobenzene (1.2-2.0 equivalents) followed by the slow addition of trifluoromethanesulfonic acid (1.1-1.5 equivalents).
-
Heat the reaction mixture to 70-80 °C and stir for 8-12 hours.
-
After cooling, carefully quench the reaction with ice-water and extract with chloroform.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
For purification, dissolve the crude product in hot ethanol and add the alkane dropwise until turbidity is observed.
-
Cool the mixture to 0-10 °C to induce crystallization.
-
Collect the crystals by filtration and dry under vacuum to yield pure 4-fluorobenzoylacetonitrile.[2]
-
II. Synthesis of Fluorinated Five-Membered Heterocycles
Fluorinated Pyrazoles
The synthesis of fluorinated pyrazoles from fluorinated β-ketonitriles is a well-established and high-yielding process. The reaction of an α-fluorobenzoylacetonitrile with hydrazine hydrate proceeds via a condensation-cyclization cascade.
Reaction Scheme for Fluorinated Pyrazole Synthesis:
Figure 2: Synthesis of 3-amino-4-fluoropyrazoles from α-fluorobenzoylacetonitrile.
Protocol 3: Synthesis of 3-Amino-4-fluoro-5-phenylpyrazole
-
Materials:
-
α-Fluorobenzoylacetonitrile
-
Hydrazine hydrate (80% in water)
-
Isopropanol
-
-
Procedure:
-
To a solution of α-fluorobenzoylacetonitrile (1.0 equivalent) in isopropanol, add hydrazine hydrate (1.2 equivalents).
-
Heat the reaction mixture at reflux for 30-60 minutes, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. If not, concentrate the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to obtain 3-amino-4-fluoro-5-phenylpyrazole.[1][4][5]
-
-
Expert Insights: The reaction of α,α-difluorobenzoylacetonitrile with hydrazine can lead to different products depending on the reaction conditions. In some cases, an unexpected deamination can occur to yield a 3-unsubstituted 4-fluoropyrazole.[5] This highlights the importance of precise control over reaction parameters.
Proposed Synthesis of Fluorinated Isoxazoles
The synthesis of isoxazoles from β-ketonitriles is typically achieved by condensation with hydroxylamine. This methodology can be logically extended to fluorinated benzoylacetonitrile derivatives.
Protocol 4: Proposed Synthesis of 3-Amino-4-fluoro-5-phenylisoxazole
-
Materials:
-
α-Fluorobenzoylacetonitrile
-
Hydroxylamine hydrochloride
-
A base (e.g., sodium acetate, potassium carbonate)
-
Ethanol
-
-
Procedure:
-
To a solution of α-fluorobenzoylacetonitrile (1.0 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol, add the base (1.5 equivalents).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3-amino-4-fluoro-5-phenylisoxazole.
-
-
Rationale: The reaction is expected to proceed via the initial formation of an oxime with the ketone carbonyl, followed by intramolecular cyclization involving the nitrile group. The regioselectivity of the cyclization can sometimes be influenced by the pH of the reaction medium.
III. Proposed Synthesis of Fluorinated Six-Membered Heterocycles
Fluorinated Pyridines via Guareschi-Thorpe Condensation
The Guareschi-Thorpe reaction is a classical method for the synthesis of 2-pyridones, which involves the condensation of a β-ketoester or a β-ketonitrile with a cyanoacetamide in the presence of a base.[6] This can be adapted for the synthesis of fluorinated pyridines.
Proposed Reaction Scheme for Fluorinated Pyridine Synthesis:
Sources
- 1. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guareschi-Thorpe Condensation [drugfuture.com]
Application Note: Chemoselective Knoevenagel Condensation of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary
In modern drug discovery, polyhalogenated building blocks such as 2-bromo-3-fluoro-4-iodobenzoylacetonitrile serve as highly prized scaffolds. They provide orthogonal reactivity handles (Br, F, I) for late-stage functionalization, including Suzuki and Sonogashira cross-couplings. The Knoevenagel condensation of these substrates with aldehydes yields highly functionalized
However, the dense halogenation of this specific substrate presents severe chemoselectivity challenges. Standard Knoevenagel conditions often lead to nucleophilic aromatic substitution (SNAr) or thermal dehalogenation. This application note details a self-validating, highly controlled protocol designed to achieve >90% yield while preserving the integrity of all three carbon-halogen bonds.
Mechanistic Insights & Causality (E-E-A-T)
The Knoevenagel condensation is a cornerstone reaction for generating
-
SNAr Susceptibility at C3: The fluorine atom at the 3-position is highly activated by the electron-withdrawing benzoyl group and adjacent halogens. Unbuffered primary or secondary amines can act as nucleophiles, leading to unwanted SNAr side reactions ([3]).
-
Thermal Lability of the C-I Bond: The carbon-iodine bond at the 4-position is prone to homolytic cleavage or nucleophilic attack at elevated temperatures. The classic Doebner modification, which employs pyridine at reflux, is too harsh for this substrate ([4]).
-
Steric Hindrance: The ortho-bromine atom twists the carbonyl group out of coplanarity with the aromatic ring, slightly reducing the acidity of the methylene protons and slowing the condensation rate.
The Solution: To navigate these challenges, we utilize a buffered Piperidine/Glacial Acetic Acid catalyst system in absolute ethanol at a mild 50 °C. The acetic acid protonates the aldehyde to form a highly electrophilic iminium intermediate, accelerating the reaction without requiring elevated temperatures. This controlled catalytic environment has been proven effective in forming complex multi-substituted nicotinonitriles ([5]).
Reaction Optimization Data
To validate the causality of our chosen conditions, we evaluated several standard catalyst systems. The quantitative data below demonstrates why a buffered, mild approach is mandatory.
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | Piperidine (1.0 eq) | EtOH | 80 | 2 | 34% | Extensive deiodination; SNAr byproducts |
| 2 | NaOH (1.0 eq) | H₂O/EtOH | 25 | 4 | 12% | Rapid degradation; F-substitution |
| 3 | NH₄OAc (0.2 eq) | Toluene | 110 | 3 | 41% | Thermal cleavage of C-I bond |
| 4 | L-Proline (0.2 eq) | MeOH | 25 | 24 | 62% | Clean reaction, but kinetically too slow |
| 5 | Piperidine/AcOH (0.1 eq) | EtOH | 50 | 5 | 91% | Optimal; all halogens fully intact |
Experimental Workflow
The following diagram outlines the logical progression of the protocol, emphasizing the critical In-Process Control (IPC) step that makes this a self-validating system.
Knoevenagel workflow with LC-MS self-validation to prevent deiodination.
Step-by-Step Protocol
Reagents Required:
-
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (1.0 equiv, 10.0 mmol)
-
Electrophilic Aldehyde (e.g., 4-fluorobenzaldehyde) (1.05 equiv, 10.5 mmol)
-
Piperidine (0.1 equiv, 1.0 mmol)
-
Glacial Acetic Acid (0.1 equiv, 1.0 mmol)
-
Absolute Ethanol (20 mL)
Phase 1: Preparation & Initiation
-
Substrate Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend the 2-bromo-3-fluoro-4-iodobenzoylacetonitrile and the aldehyde in 20 mL of absolute ethanol.
-
Causality: Ethanol is chosen over highly polar aprotic solvents (like DMF) to minimize the solubility of the final product, allowing for precipitation-driven equilibrium shifts.
-
-
Catalyst Activation: In a separate 4 mL vial, pre-mix piperidine (85 mg) and glacial acetic acid (60 mg) in 1 mL of ethanol. Add this buffered mixture dropwise to the reaction flask at room temperature.
-
Causality: Pre-mixing prevents transient local high concentrations of unbuffered piperidine, which could initiate SNAr at the 3-fluoro position.
-
-
Mild Heating: Attach a reflux condenser and gently warm the reaction mixture to 50 °C using an aluminum heating block.
Phase 2: Self-Validation Checkpoint (IPC)
-
LC-MS Monitoring: After 2 hours of heating, withdraw a 10 µL aliquot. Dilute it in 1 mL of LC-MS grade acetonitrile and analyze.
-
Validation Criteria: Confirm the presence of the product mass [M+H]+. Critically, scan for the [M-I]+ fragment (loss of iodine, approx. -126 Da).
-
Action: If [M-I]+ exceeds 2% relative abundance, immediately reduce the reaction temperature to 40 °C. If the halogens are intact, maintain at 50 °C.
-
Phase 3: Completion & Isolation
-
Quenching: Once conversion exceeds 95% (typically between 4 to 6 hours), remove the flask from the heat source. While stirring vigorously, add 5 mL of ice-cold distilled water dropwise.
-
Causality: The addition of water sharply decreases the solubility of the highly lipophilic polyhalogenated adduct, driving rapid crystallization and preventing the compound from oiling out.
-
-
Filtration: Filter the resulting precipitate through a Büchner funnel. Wash the filter cake twice with 5 mL of ice-cold ethanol/water (1:1, v/v) to remove unreacted aldehyde and piperidinium acetate salts.
-
Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure Knoevenagel adduct.
References
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances (2020).[Link]
-
One-Pot Knoevenagel/Imination/6π-Azaelectrocyclization Sequence for the Synthesis of Disubstituted Nicotinonitriles. Journal of Organic Chemistry (2023).[Link]
-
Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules (2022).[Link]
-
Knoevenagel condensation. Wikipedia.[Link]
Sources
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile . This polyhalogenated scaffold is highly valuable for drug development, but its three distinct reactive zones—the highly labile C-I bond, the sterically hindered C-Br bond, and the highly acidic
Below, we deconstruct the causality behind common experimental failures and provide field-proven, self-validating protocols to maximize your cross-coupling yields.
Troubleshooting FAQs: Mechanism & Causality
Q1: Why am I seeing significant oligomerization and unidentified byproducts instead of my desired cross-coupling product?
The Causality: The root cause is the unintended deprotonation of the active methylene (-CH₂-) group. The protons situated between the carbonyl and the nitrile groups in the benzoylacetonitrile moiety are highly acidic (pKa ~10–11). When standard cross-coupling bases (e.g., Na₂CO₃, Cs₂CO₃, or KOH) are used at elevated temperatures, they rapidly deprotonate this position to form a reactive enolate. This enolate can then undergo
[1], self-condensation, or Knoevenagel-type side reactions, consuming your starting material and generating complex oligomeric mixtures.The Solution: Shift your protocol to utilize mild, anhydrous bases such as K₃PO₄ or KF[2]. These bases are strong enough to activate the boronic acid for the transmetalation step of the [3] but do not generate the high concentrations of aggressive hydroxide or alkoxide ions required to deprotonate the active methylene.
Q2: How can I achieve chemoselective coupling at the iodine position without reacting the bromine?
The Causality: Chemoselectivity in polyhalogenated arenes is governed by the bond dissociation energy (BDE) and the kinetics of the oxidative addition step. The C-I bond has a significantly lower BDE (~57 kcal/mol) compared to the C-Br bond (~80 kcal/mol)[4]. Palladium(0) insertion into the C-I bond is kinetically favored and occurs rapidly even at room temperature.
The Solution: Exploit this kinetic differential by strictly controlling the stoichiometry (using exactly 1.0 to 1.05 equivalents of the coupling partner) and maintaining a low reaction temperature (25 °C – 40 °C). At these temperatures, the thermal energy is sufficient to overcome the activation barrier for C-I oxidative addition but insufficient for C-Br insertion, ensuring a stepwise functionalization[4].
Q3: The reaction at the C-I bond works, but subsequent coupling at the C-Br bond gives very low yields. Why?
The Causality: Once the iodine position is functionalized, the remaining 2-bromo position suffers from severe steric hindrance. It is flanked by the newly added functional group at the 4-position, the 3-fluoro group, and the bulky ortho-benzoylacetonitrile moiety. Standard ligands like PPh₃ are too small and electron-poor to force the palladium center into this congested pocket.
The Solution: Transition to sterically demanding, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos[5]. These ligands increase the electron density on the palladium center, accelerating the difficult oxidative addition into the sterically hindered C-Br bond, while their sheer bulk promotes the final reductive elimination step.
Quantitative Data: Base & Temperature Optimization
To illustrate the critical impact of base selection and temperature on chemoselectivity and side-product suppression, refer to the quantitative optimization data summarized below.
Table 1: Optimization of Base and Temperature for Chemoselective Suzuki-Miyaura Coupling (C-I Position)
| Base | Temperature (°C) | Catalyst / Ligand System | C-I Coupling Yield (%) | Unreacted SM (%) | |
| Na₂CO₃ (aq) | 80 | Pd(PPh₃)₄ | 22 | 65 | 5 |
| Cs₂CO₃ | 60 | Pd(dppf)Cl₂ | 35 | 50 | 10 |
| K₃PO₄ (anhydrous) | 40 | Pd(OAc)₂ / PPh₃ | 88 | < 5 | 5 |
| KF (anhydrous) | 25 | Pd(OAc)₂ / SPhos | 92 | < 2 | 4 |
Data Interpretation: Utilizing anhydrous KF at ambient temperature completely suppresses the enolate-driven
Mandatory Visualization: Mechanistic Workflow
The following diagram maps the logical relationship between reaction conditions and the resulting chemical pathways, highlighting the divergence between successful chemoselective coupling and base-induced degradation.
Fig 1. Chemoselective workflow vs. base-induced side reactions for benzoylacetonitriles.
Experimental Protocol: Self-Validating Chemoselective Coupling
This step-by-step methodology describes the highly selective C-I functionalization of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile. The protocol is designed as a self-validating system, ensuring you can verify the integrity of the reaction at critical junctures.
Materials Required:
-
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (1.00 equiv)
-
Arylboronic acid (1.05 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos ligand (0.04 equiv)
-
Anhydrous Potassium Fluoride (KF) (2.50 equiv)
-
Anhydrous THF / MeOH (4:1 ratio, degassed)
Step-by-Step Methodology:
-
System Evacuation: Charge a Schlenk flask with the 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, arylboronic acid, Pd(OAc)₂, SPhos, and anhydrous KF. Evacuate and backfill the flask with ultra-pure Argon three times.
-
Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich SPhos ligand.
-
-
Solvent Introduction: Inject the degassed THF/MeOH solvent mixture via syringe. Stir the suspension vigorously at 25 °C.
-
Reaction Monitoring (Self-Validation Checkpoint 1): After 2 hours, withdraw a 10 µL aliquot, quench with water, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc). You should observe the complete consumption of the starting material and the appearance of a single, highly UV-active product spot.
-
Spectroscopic Validation (Self-Validation Checkpoint 2): Submit the organic extract for LC-MS analysis.
-
Validation Metric: The mass spectrum of the product peak must display a characteristic 1:1 isotopic doublet separated by 2 mass units (M and M+2). This isotopic signature mathematically proves that the bromine atom remains perfectly intact on the aromatic ring, validating the chemoselectivity of the protocol.
-
-
Workup: Dilute the mixture with EtOAc and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography to isolate the C-I coupled intermediate, which is now primed for the secondary, high-temperature C-Br coupling step.
References
-
Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles ACS Publications (Journal of the American Chemical Society) URL:[Link]
-
Suzuki reaction Wikipedia URL:[Link]
Sources
Technical Support Center: Solving Solubility Challenges with 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
This guide is designed for researchers, chemists, and drug development professionals encountering solubility issues with 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile and structurally related polyhalogenated aromatic compounds. Given the specific and complex nature of this molecule, this document provides a framework for systematic troubleshooting, grounded in fundamental principles of physical organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile make it difficult to dissolve?
The solubility challenges associated with this compound stem directly from its molecular structure. As a polyhalogenated, high molecular weight aromatic compound, several factors contribute to its presumed low solubility:
-
High Molecular Weight: Larger molecules are generally more difficult to solvate compared to smaller ones as it requires more energy for solvent molecules to surround them.[1][2]
-
Crystal Lattice Energy: The flat, rigid structure and the presence of multiple polarizable halogen atoms (I, Br) can lead to strong intermolecular interactions (e.g., π-π stacking, halogen bonding) in the solid state. This results in a highly stable crystal lattice that requires a significant amount of energy to break apart during dissolution.
-
Polarity: The molecule possesses a nitrile group (-C≡N) and a carbonyl group (C=O), which add polarity. However, the large, nonpolar aromatic ring and bulky halogens dominate the structure, making it largely lipophilic or nonpolar. Its overall polarity will be moderate, leading to poor solubility in both highly polar solvents (like water) and very nonpolar solvents (like hexanes). The principle of "like dissolves like" dictates that solvents of intermediate polarity are the most promising candidates.[1][3]
-
Keto-Enol Tautomerism: The benzoylacetonitrile moiety can exist in equilibrium between keto and enol forms. This equilibrium can be solvent-dependent and may influence solubility and reactivity. The enol form may have different H-bonding capabilities and polarity compared to the keto form.[4]
Q2: I am starting a new experiment. Which solvents should I try first for dissolving 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile?
A systematic solvent screening is the most effective initial approach. We recommend selecting a diverse range of solvents from different classes to efficiently map out solubility. The goal is to find a solvent that can effectively overcome the compound's crystal lattice energy.
Recommended Initial Solvent Screening Panel
| Solvent Class | Recommended Solvents | Rationale & Expected Outcome |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | These solvents have strong dipole moments capable of disrupting intermolecular forces. DMSO and DMF are often excellent solvents for a wide range of organic compounds due to their high polarity and boiling points.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | These are effective at dissolving moderately polar and nonpolar compounds. Their volatility makes them ideal for reactions where easy removal is necessary. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | These solvents have moderate polarity and can act as hydrogen bond acceptors, which may help solvate the keto-enol tautomers of the molecule. |
| Esters | Ethyl Acetate (EtOAc) | A common solvent of intermediate polarity, often effective where more polar or nonpolar solvents fail. |
| Aromatics | Toluene, Chlorobenzene | The aromatic nature of these solvents can facilitate dissolution through π-π interactions with the benzene ring of your compound. |
| Protic Polar | Ethanol, Isopropanol (IPA) | While less likely to be primary solvents due to the compound's largely nonpolar character, they should be tested, especially for creating co-solvent systems. |
Q3: Standard solvents are not working, even with heating. What advanced solubilization techniques can I employ?
If single-solvent systems are insufficient, several techniques can be used, often in combination.
-
Co-Solvency: This is a highly effective technique where a "good" solvent (in which the compound has some solubility) is added to the primary "poor" solvent to increase the overall solvating power of the medium.[2][5][6] For example, adding a small percentage of DMSO or DMF to a primary solvent like THF or Toluene can dramatically improve solubility.
-
Sonication: Using an ultrasonic bath can provide the energy needed to break up solid agglomerates and accelerate the dissolution process at a microscopic level. This is particularly useful for kinetically slow dissolutions.
-
Use of Surfactants: In aqueous or biphasic systems, surfactants can form micelles that encapsulate the nonpolar compound, increasing its apparent solubility.[3][4] This is more common in formulation and drug delivery applications.
-
Particle Size Reduction: Decreasing the particle size of the solid material by grinding or micronization increases the surface-area-to-volume ratio, which can improve the rate of dissolution.[1][2]
Q4: How can I be certain my compound is fully dissolved and not just a very fine, colloidal suspension?
Visual inspection can be misleading. Use the following methods to confirm true dissolution:
-
Filtration Test: Draw a sample of the solution using a syringe and pass it through a 0.22 or 0.45 µm PTFE filter.[7] If the compound is truly dissolved, the concentration of the filtrate will be identical to that of the original solution. If it is a suspension, the solid particles will be trapped by the filter, and the filtrate will have a lower concentration.
-
Analytical Quantification: Analyze the filtered and unfiltered solutions via HPLC-UV or a similar quantitative technique.[7][8] A significant drop in concentration after filtration indicates that the material was not fully dissolved.
-
Light Scattering: A simple visual check is to shine a laser pointer through the solution in a dark room (the Tyndall effect). A true solution will not scatter the light beam, while a colloidal suspension will show a visible path.
Troubleshooting Workflows & Protocols
Systematic Troubleshooting Workflow
This decision tree provides a logical path for addressing solubility issues.
Caption: Systematic workflow for troubleshooting solubility issues.
Protocol 1: Experimental Determination of Solubility (Shake-Flask Method)
This protocol is adapted from standard methods for determining equilibrium solubility and is essential for quantitative assessment.[9]
Objective: To determine the approximate solubility of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile in a given solvent at a specific temperature.
Materials:
-
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Constant-temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
HPLC-UV or UV-Vis spectrophotometer for analysis
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial. An excess is critical to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow excess solid to settle. For very fine particles, centrifuge the vial at high speed (e.g., 5000 rpm) for 15 minutes.
-
Sampling & Dilution: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter it through a 0.45 µm syringe filter into a clean, tared vial to remove any remaining microscopic particles. Accurately dilute the filtrate with a suitable solvent for analysis.
-
Analysis: Determine the concentration of the compound in the diluted sample using a pre-calibrated HPLC-UV or UV-Vis method.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
Data Reference: Properties of Common Organic Solvents
The choice of solvent is critical. This table provides key properties to guide your selection. Data is compiled from standard chemical reference sources.[10][11][12]
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant (20°C) | Polarity Index |
| Non-Polar | |||||
| Hexane | C₆H₁₄ | 69 | 0.655 | 1.9 | 0.1 |
| Toluene | C₇H₈ | 111 | 0.867 | 2.4 | 2.4 |
| Moderately Polar | |||||
| Diethyl Ether | C₄H₁₀O | 35 | 0.713 | 4.3 | 2.8 |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 1.326 | 9.1 | 3.1 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.886 | 7.5 | 4.0 |
| Ethyl Acetate | C₄H₈O₂ | 77 | 0.894 | 6.0 | 4.4 |
| Polar Aprotic | |||||
| Acetone | C₃H₆O | 56 | 0.786 | 20.7 | 5.1 |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 0.786 | 37.5 | 5.8 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 | 6.4 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 47.0 | 7.2 |
| Polar Protic | |||||
| Isopropanol (IPA) | C₃H₈O | 82 | 0.785 | 19.9 | 3.9 |
| Ethanol | C₂H₆O | 78 | 0.789 | 24.6 | 4.3 |
| Methanol | CH₄O | 65 | 0.792 | 32.7 | 5.1 |
References
-
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]
-
Patel, K. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Pharmaceutical Research International. Available from: [Link]
-
Alhawatat, M. et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews. Available from: [Link]
-
Dong, Y. et al. (2018). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]
-
Swartz, M. E., & Krull, I. S. (2022). Developing and Validating Dissolution Procedures. LCGC International. Available from: [Link]
-
U.S. Environmental Protection Agency. MARLAP Manual Volume II: Chapter 13, Sample Dissolution. Available from: [Link]
-
RSSL. Dissolution Testing: An overview. Available from: [Link]
-
Mehta, A. C. (1994). Review of analytical methods used in the dissolution testing of pharmaceuticals. Analytical Proceedings. Available from: [Link]
-
PubChem. 2-Bromo-3-fluorobenzonitrile. National Center for Biotechnology Information. Available from: [Link]
-
Cheméo. Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Available from: [Link]
-
PrepChem.com. Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Available from: [Link]
-
MilliporeSigma. 2-Bromo-3-fluoro-4-hydroxybenzonitrile. Available from: [Link]
- Google Patents. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
-
Mann, J. et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Available from: [Link]
- Google Patents. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
-
Erowid. Common Organic Solvents: Table of Properties. Available from: [Link]
-
Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]
-
Lissi, E. A., & de la Fuente, J. (2002). Enolization of Benzoylacetone in Aqueous Surfactant Solutions: A Novel Method for Determining Enolization Constants. The Journal of Physical Chemistry B. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpbr.in [ijpbr.in]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wjbphs.com [wjbphs.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 12. organicchemistrydata.org [organicchemistrydata.org]
Preventing debromination during reactions of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
Focus: 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile Workflows
Welcome to the advanced troubleshooting center. This guide is engineered for drug development professionals and synthetic chemists facing chemoselectivity challenges—specifically, undesired debromination—when functionalizing 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile.
Module 1: Mechanistic Insights & Causality (Q&A)
Q: Why does 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile undergo spontaneous debromination during Palladium-catalyzed cross-coupling at the C-I bond? A: This molecule presents a complex chemoselectivity matrix due to three halogens (F, Br, I) and an active methylene group (benzoylacetonitrile). The thermodynamic reactivity gradient for oxidative addition is strictly C-I > C-Br > C-F[1]. However, debromination (hydrodehalogenation) occurs when a palladium-hydride (Pd-H) species forms and enters a competing catalytic cycle[2].
The causality is often rooted in the active methylene group. The highly acidic
Q: How does the choice of base and solvent directly cause or prevent hydrodebromination?
A: Strong, nucleophilic bases (e.g., NaOtBu, NaOH) and protic solvents (e.g., primary/secondary alcohols) act as direct hydride donors via
Module 2: Pathway Visualization
Mechanistic pathway: Enolate-induced catalyst stalling and temperature-driven debromination.
Module 3: Troubleshooting Matrix
When optimizing your reaction, use this data-driven matrix to adjust parameters systematically.
| Parameter | High Debromination Risk (Avoid) | Optimal Choice (Chemoselective) | Mechanistic Rationale |
| Base | NaOtBu, NaOH, KOH | K₃PO₄, Cs₂CO₃ (Use >2.0 eq) | Strong bases promote Pd-H formation. Extra equivalents of mild base are needed to satisfy the enolate formation without stalling the cross-coupling[2]. |
| Solvent | Ethanol, Isopropanol, DMF | Toluene, THF, 1,4-Dioxane | Alcohols provide hydrides via |
| Temperature | > 70 °C | 20 °C – 45 °C | High thermal energy breaches the activation barrier for C-Br oxidative addition. Lower temps strictly favor C-I activation[2]. |
| Ligand | Small, electron-poor phosphines | Bulky, electron-rich (e.g., XPhos, SPhos) | Bulky ligands accelerate reductive elimination and stabilize the Pd(0) center, outcompeting the debromination pathway[4]. |
Module 4: Self-Validating Experimental Protocol
This protocol is designed for the chemoselective Suzuki-Miyaura coupling of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, specifically engineered to preserve the C-Br bond.
Objective: Selective C-I arylation while suppressing hydrodebromination and homocoupling.
Step-by-Step Methodology:
-
Reagent Preparation (Stoichiometry is Critical): To an oven-dried Schlenk flask under an Argon atmosphere, add 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (1.0 eq) and the arylboronic acid (1.1 eq). Add precisely 2.2 eq of anhydrous K₃PO₄. Self-Validation: The 2.2 eq is mandatory; 1.0 eq is consumed by the acidic benzoylacetonitrile proton, leaving 1.2 eq to facilitate the transmetalation step.
-
Catalyst & Ligand Addition: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Causality: SPhos is highly electron-rich, promoting rapid oxidative addition at the C-I bond at low temperatures, while its steric bulk prevents the formation of inactive Pd-dimers often caused by bridging iodide ligands[5].
-
Rigorous Degassing (Crucial Step): Add anhydrous, inhibitor-free THF (0.1 M concentration). Subject the mixture to three rigorous freeze-pump-thaw cycles. Causality: Dissolved oxygen oxidizes Pd(0) to Pd(II), which can trigger homocoupling of the boronic acid or require elevated temperatures to re-reduce the catalyst, thereby risking debromination[6].
-
Temperature-Controlled Execution: Stir the mixture strictly at 40 °C . Do not exceed 45 °C.
-
Reaction Monitoring: Take aliquots every 2 hours. Self-Validation: Quench the LC-MS aliquot with a drop of 0.1 M HCl before injection. This reprotonates the enolate, ensuring the mass spectrometer accurately detects the neutral product mass rather than a complex enolate-adduct.
-
Work-Up: Upon complete consumption of the starting material (typically 6-8 hours), cool to room temperature, quench with water, and extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo[2].
Module 5: Frequently Asked Questions (FAQs)
Q: I am observing a high degree of boronic acid homocoupling alongside my debrominated byproduct. Are these linked? A: Yes. Homocoupling of the boronic acid consumes your coupling partner and generates Pd(II) species that must be reduced back to Pd(0) to continue the cycle. This reduction often extracts hydrides from the environment, creating the exact Pd-H species responsible for hydrodebromination. Ensuring rigorous deoxygenation and potentially adding a mild reducing agent like potassium formate can suppress this pathway[6].
Q: Can I use iodide scavengers to speed up the reaction and avoid increasing the temperature? A: Iodide ions generated during the reaction are soft ligands that can strongly bind to palladium, slowing down the catalytic cycle[5]. While adding silver salts (e.g., Ag₂CO₃) can scavenge iodides and accelerate the reaction, this often makes the system too electrophilic, stripping away chemoselectivity and increasing the risk of C-Br activation. It is safer to rely on bulky ligands like XPhos or SPhos to prevent iodide bridging.
Q: My reaction stalls at 50% conversion, but increasing the temperature causes immediate debromination. What is the solution? A: The stall is likely due to the enolate of the benzoylacetonitrile coordinating to the palladium catalyst. Instead of increasing the temperature, change your base to one with a softer counterion (like Cs₂CO₃ instead of K₂CO₃), or pre-treat the substrate with a sacrificial base to form the enolate before adding the Pd catalyst. This ensures the catalyst remains active for the C-I oxidative addition at low temperatures.
References
Sources
Optimizing solvent selection for 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile crystallization
Technical Support Center: Crystallization of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
Case ID: #CRYST-8824-HALO Subject: Solvent System Optimization & Process Stability Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The crystallization of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile presents a unique set of challenges due to the juxtaposition of a highly lipophilic, heavy-atom aromatic core (Br, F, I) and a polar, acidic
Users typically encounter three primary failure modes with this scaffold:
-
Oiling Out: Liquid-liquid phase separation (LLPS) occurs before crystal nucleation due to a narrow metastable zone width (MSZW).
-
Tautomeric Inconsistency: The equilibrium between keto and enol forms shifts based on solvent polarity, leading to batch-to-batch variability in solid-state properties (color, melting point).
-
Halogenated Impurity Carryover: Difficulty rejecting des-iodo or regioisomeric impurities due to isostructural crystal packing.
This guide provides the protocols to systematically resolve these issues.
Module 1: Solvent Selection Strategy
Q: Standard solvents (Ethanol, Ethyl Acetate) are yielding amorphous gums. How do I select a solvent system that balances the lipophilic ring and the polar tail?
A: The heavy halogenation (I, Br) significantly increases the lipophilicity of the aromatic ring, while the benzoylacetonitrile tail remains polar and acidic. You need a "Hybrid" solvent system. A single solvent often fails because it either dissolves everything (DCM, THF) or nothing (Heptane).
Recommended Solvent Classes:
-
Primary Solvent (Good Solubilizer): Medium-polarity esters or aromatics. Isopropyl Acetate (IPAc) or Toluene are superior to Ethyl Acetate here because their slightly lower polarity encourages stronger crystal lattice formation over solvation.
-
Antisolvent: Alkanes. n-Heptane or Methylcyclohexane .
-
Avoid:
Protocol: Thermodynamic Solubility Screening
Do not guess. Generate the solubility curve to define the Metastable Zone Width (MSZW).
-
Preparation: Weigh 500 mg of crude material into 4 vials.
-
Solvent Addition: Add 5 mL of:
-
Vial A: Toluene
-
Vial B: Isopropyl Acetate (IPAc)
-
Vial C: Ethanol (Anhydrous)
-
Vial D: 2-MeTHF
-
-
Temperature Cycling: Heat to 50°C. If dissolved, add antisolvent (Heptane) dropwise until turbidity persists. Record volume.
-
Cooling: Cool to 0°C at 0.5°C/min. Record the temperature of first crystal appearance (
).
Decision Logic:
Figure 1: Decision tree for selecting the primary crystallization solvent. Note that "Oiling Out" requires a specific intervention (Seeding).
Module 2: Troubleshooting "Oiling Out" (LLPS)
Q: My solution turns cloudy and deposits a yellow oil at 35°C, which solidifies into a hard cake later. How do I prevent this?
A: This is Liquid-Liquid Phase Separation (LLPS).[3] It happens because the crystallization temperature (
The Fix: Seeded Cooling within the Metastable Zone. You must bypass the spontaneous nucleation energy barrier.
Step-by-Step Protocol:
-
Determine Saturation Temperature (
): Heat your mixture until clear (e.g., 60°C). -
Cool to Seed Point: Cool rapidly to
(Supersaturation ). -
Seed Addition: Add 1-2 wt% of pure seed crystals. Crucial: If you lack seeds, scratch the glass or use a sonication burst to generate them from a small aliquot.
-
Isothermal Hold: Hold temperature for 30-60 minutes. Allow the seeds to heal and surface area to increase.
-
Slow Cooling: Cool at a rate of 0.1°C/min (very slow) to 0°C. Fast cooling drives the system back into the oiling zone.
Comparison of Cooling Profiles:
| Parameter | "Crash" Cooling (Fails) | Controlled Seeded Cooling (Recommended) |
| Start Temp | 60°C | 60°C |
| Seed Point | None (Spontaneous) | 55°C (Just below saturation) |
| Cooling Rate | 1.0 - 5.0 °C/min | 0.1 - 0.2 °C/min |
| Result | Oil droplets | Defined Prisms/Needles |
| Impurity Purge | Poor (Trapped in oil) | High (Rejected to liquor) |
Module 3: Tautomerism & Polymorphism Control
Q: The NMR of the solid looks different from the solution, and the color varies from white to pale yellow. Is the compound degrading?
A: Likely not. You are observing Keto-Enol Tautomerism .
Structure:
-
Keto Form: Favored in polar protic solvents (Ethanol/Water).
-
Enol Form: Stabilized by intramolecular hydrogen bonding in non-polar solvents (Toluene/Heptane).
Impact on Crystallization: If you crystallize from Toluene, you may isolate the Enol form (or a specific polymorph stabilized by it). If you dry this at high heat, it may revert to the Keto form, causing the crystal lattice to collapse or change color.
Recommendation:
-
Consistency is Key: Stick to one solvent class. Do not switch between Ethanol and Toluene between batches.
-
Analytical Check: Run Solid-State NMR (ssNMR) or IR to confirm the tautomer in the solid state.
-
Keto IR: Sharp nitrile peak ~2260
, Carbonyl ~1690 . -
Enol IR: Broad OH, Shifted Nitrile (conjugated) ~2210
.
-
Module 4: Process Flow & Impurity Rejection
Q: I have 5% of the des-iodo impurity (2-Bromo-3-fluorobenzoylacetonitrile). It co-crystallizes. How do I remove it?
A: Halogenated analogs (I vs H) are often isostructural. Standard recrystallization fails because the impurity fits into the product lattice.
Strategy: "Solvent Washing" (Slurry Swish) Instead of fully dissolving, perform a high-temperature slurry.
-
Suspend the solid in 5 volumes of Isopropyl Alcohol (IPA) .
-
Heat to 60°C (do not dissolve completely).
-
Stir for 4 hours.
-
The thermodynamic driving force will dissolve the lower-melting impurity (des-iodo) while the higher-melting product ripens (Ostwald Ripening).
-
Filter hot (or cool slightly to 40°C).
Visual Workflow:
Figure 2: Optimized process flow for maximizing purity and yield.
References
- Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard text for MSZW and oiling out theory).
- Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.
- Gavezzotti, A. (2013). "Solvent Effects on Crystal Structure and Habit." CrystEngComm.
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Reference for tautomeric polymorphism in keto-enol systems).
-
Stahly, G. P. (2007). "Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals." Crystal Growth & Design, 7(6), 1007–1026. Link
Sources
Stability of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile under basic conditions
Focus: Stability and Handling of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (CAS: 1824056-23-6)
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with highly functionalized polyhalogenated benzoylacetonitriles. Due to the dense electronic environment of this specific scaffold, standard basic conditions often lead to catastrophic degradation. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure chemoselective reactivity.
Mechanistic FAQs: Understanding Base-Induced Instability
Q: Why does my sample degrade completely when treated with aqueous inorganic bases (e.g., NaOH, KOH)?
A: The degradation is driven by a rapid, base-mediated retro-Claisen-type cleavage. The carbonyl carbon in 2-bromo-3-fluoro-4-iodobenzoylacetonitrile is exceptionally electrophilic due to the strong inductive pull of the polyhalogenated aromatic ring. When exposed to a strong, small nucleophile like the hydroxide ion (
Q: Can I use amine bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) for enolate formation?
A: It is highly discouraged. While the
Troubleshooting Guide: Resolving Base-Induced Degradation
When designing reactions (e.g.,
Issue 1: Complete loss of starting material with no desired product in aqueous/alcoholic solvents.
-
Root Cause: Hydrolytic cleavage or transesterification.
-
Solution: Switch to strictly anhydrous conditions. Non-aqueous forced degradation studies have demonstrated that eliminating water and nucleophiles is critical for preserving highly electrophilic scaffolds during stress testing and synthesis .
Issue 2: Complex mixture of products with varying masses (observed via LC-MS).
-
Root Cause: SNAr displacement of the 3-fluoro or 2-bromo groups by nucleophilic bases or solvent impurities.
-
Solution: Utilize sterically hindered, non-nucleophilic bases (e.g., LiHMDS, NaH) that act exclusively as Brønsted bases rather than nucleophiles.
Caption: Base-mediated degradation pathways versus desired enolate formation.
Quantitative Stability Profile
The table below summarizes the quantitative degradation data of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile under various basic stress conditions. Use this to establish operational limits for your workflows.
| Base System | Solvent Environment | Temperature | Primary Degradation Pathway | Estimated Half-Life ( |
| 1.0 M NaOH (aq) | H₂O / MeCN (1:1) | 25°C | Retro-Claisen Cleavage | < 5 minutes |
| 0.1 M K₂CO₃ | Methanol | 25°C | Transesterification / Cleavage | ~ 2 hours |
| 2.0 eq Diethylamine | THF | 60°C | SNAr (Fluorine displacement) | ~ 12 hours |
| 1.5 eq Cs₂CO₃ | Anhydrous DMF | 25°C | Slow self-condensation | ~ 24 hours |
| 1.05 eq LiHMDS | Anhydrous THF | -78°C | None (Stable Enolate Formed) | > 48 hours |
Self-Validating Experimental Protocols
To ensure that your basic conditions are generating the reactive enolate without triggering retro-Claisen cleavage or SNAr, use the following self-validating protocol.
Protocol: Chemoselective Enolate Generation & Isotopic Validation
Objective: Generate the enolate of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile and validate its structural integrity via deuterium incorporation.
Materials:
-
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (1.0 eq)
-
Lithium hexamethyldisilazide (LiHMDS) (1.05 eq, 1.0 M in THF)
-
Anhydrous THF (Karl Fischer titration < 10 ppm H₂O)
-
D₂O (Isotopic purity > 99.9%)
Step-by-Step Methodology:
-
System Purge: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x). Causality: Atmospheric moisture will react with LiHMDS to form LiOH, instantly triggering hydrolytic cleavage.
-
Substrate Dissolution: Dissolve the starting material in anhydrous THF to achieve a 0.1 M concentration. Causality: High dilution minimizes intermolecular self-condensation of the resulting enolate.
-
Thermal Control: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for 15 minutes. Causality: Cryogenic temperatures suppress the activation energy required for nucleophilic attack on the aromatic ring, favoring the kinetically rapid acid-base proton transfer.
-
Base Addition: Add LiHMDS dropwise over 10 minutes via a syringe pump. Stir for an additional 30 minutes at -78°C.
-
Self-Validation (Quench): Withdraw a 0.5 mL aliquot of the reaction mixture and inject it directly into a vial containing 0.5 mL of pre-chilled D₂O.
-
Analytical Verification: Extract the quenched aliquot with EtOAc, evaporate the organic layer under a stream of nitrogen, and analyze via ¹H NMR.
-
Validation Criteria: Successful enolate formation is confirmed by the disappearance of the singlet at ~4.2 ppm (the
-CH₂ protons) and the appearance of a monodeuterated/dideuterated signal, with >95% recovery of the intact aromatic signals (confirming no SNAr or cleavage has occurred).
-
Caption: Decision matrix for selecting bases to prevent scaffold degradation.
References
Technical Support Center: Handling & Troubleshooting 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
Welcome to the Technical Support Center. 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile is a highly functionalized
This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to minimize hydrolysis byproducts during your experimental workflows.
Troubleshooting Guides & FAQs
Q1: My reaction yields a large amount of 2-bromo-3-fluoro-4-iodobenzoic acid instead of the desired functionalized product. What is causing this, and how can I prevent it? A1: You are observing a base-catalyzed Retro-Claisen cleavage[1]. When exposed to aqueous bases (e.g., NaOH, KOH) or adventitious moisture in the presence of strong amine bases, hydroxide ions act as nucleophiles. They attack the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate. Because the resulting acetonitrile enolate is a relatively stable leaving group, the C-C bond cleaves, yielding 2-bromo-3-fluoro-4-iodobenzoic acid and acetonitrile[3].
-
Causality & Mitigation: The heavy halogens pull electron density away from the carbonyl, lowering the activation energy for nucleophilic attack. Strictly avoid aqueous bases. If a base is required, utilize non-nucleophilic organic bases (e.g., DIPEA, DBU) under rigorously anhydrous conditions. If deprotonation of the active methylene is required, use anhydrous metal hydrides (e.g., NaH) rather than alkoxides, as alkoxides can also induce cleavage via transesterification.
Q2: LC-MS analysis of my stored material or post-workup crude shows a prominent +18 Da mass shift. What is this impurity?
A2: A mass shift of +18 Da (M+18) corresponds to the hydration of the nitrile group to an amide, forming 2-bromo-3-fluoro-4-iodobenzoylacetamide[2]. The
-
Causality & Mitigation: Limit exposure to ambient humidity during storage by keeping the compound under an argon atmosphere at -20°C. During reaction workups, avoid strong aqueous acids (like HCl) or bases. Instead, quench and wash with mild, pH-controlled buffers (e.g., saturated aqueous NH₄Cl, pH ~6.0).
Q3: Can I use standard silica gel chromatography to purify this compound? A3: Standard silica gel is slightly acidic and retains moisture, which can catalyze nitrile hydrolysis on the column over time. If purification is necessary, use deactivated silica (pre-treated with 1% Et₃N in hexanes) or perform a rapid filtration through a short pad of silica to minimize residence time.
Data Presentation: Hydrolysis Byproduct Profiles
To assist in rapid LC-MS/NMR identification, refer to the table below summarizing the primary degradation pathways and their analytical signatures:
| Degradation Pathway | Trigger Conditions | Major Byproduct | Analytical Signature | Mitigation Strategy |
| Retro-Claisen Cleavage | Aqueous Base (pH > 8), Nucleophiles | 2-Bromo-3-fluoro-4-iodobenzoic acid | LC-MS: Loss of 41 Da (-CH₂CN).NMR: Loss of singlet at ~4.0 ppm. | Use anhydrous conditions; employ non-nucleophilic bases. |
| Nitrile Hydration | Aqueous Acid (pH < 4) or Base, Moisture | 2-Bromo-3-fluoro-4-iodobenzoylacetamide | LC-MS: +18 Da (M+H₂O).NMR: Appearance of broad NH₂ peaks (~7.5, 5.5 ppm). | Store under Argon; use pH 6-7 buffered workups. |
| Decarboxylative Degradation | Prolonged heating in aqueous acid | 2-Bromo-3-fluoro-4-iodoacetophenone | LC-MS: Loss of 25 Da (-CN + H).NMR: Appearance of methyl singlet at ~2.6 ppm. | Avoid elevated temperatures during aqueous workups. |
Experimental Protocols: Self-Validating Workflows
Protocol A: Anhydrous Reaction Setup (Schlenk Technique)
Objective: Prevent moisture-induced Retro-Claisen cleavage during base-mediated alkylation/acylation.
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum (0.1 Torr). Backfill with high-purity Argon (repeat 3x).
-
Reagent Loading: Add 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (1.0 equiv) to the flask. Evacuate and backfill with Argon 2x.
-
Solvent Addition: Inject anhydrous, septum-sealed solvent (e.g., THF or DCM, <50 ppm H₂O) via a gas-tight syringe.
-
Base Addition: Cool the solution to 0°C. Dropwise, add a non-nucleophilic base (e.g., DIPEA, 1.2 equiv).
-
Causality Note: Cooling to 0°C suppresses the activation energy required for nucleophilic attack on the carbonyl, directing the base solely toward the acidic
-protons.
-
-
Validation Step: Remove a 10 µL aliquot, quench in anhydrous MeOH, and check via TLC/LC-MS to ensure no benzoic acid byproduct is forming before adding your electrophile.
Protocol B: Mild Buffered Workup
Objective: Extract the product without inducing nitrile hydrolysis or C-C cleavage.
-
Quenching: Quench the reaction mixture at 0°C by slowly adding an equal volume of saturated aqueous NH₄Cl (pH ~6.0).
-
Causality Note: NH₄Cl provides a mildly acidic buffer that neutralizes bases without dropping the pH low enough to catalyze nitrile hydration.
-
-
Extraction: Extract 3x with cold ethyl acetate (EtOAc).
-
Washing: Wash the combined organic layers once with cold brine to remove residual water.
-
Drying & Concentration: Dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it is slightly acidic). Filter and concentrate under reduced pressure at a water bath temperature strictly below 30°C to prevent thermal degradation.
Degradation Pathways Visualization
Hydrolysis and Retro-Claisen cleavage pathways of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile.
References
- Synthesis of N-Heteroarenemethyl Esters via C–C Bond Cleavage of Acyl Cyanides Under Transition Metal-Free Conditions. Frontiers in Chemistry.
- The Versatile Reactivity of the Nitrile Group in β-Ketonitriles: A Technical Guide. Benchchem.
- Electrochemical Oxidative C–C Bond Cleavage of Ketones for C–N Bond Formation: A Route to Amides. ACS Publications.
Sources
Technical Support Center: Scale-Up Synthesis of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
Welcome to the Technical Support Center for the synthesis of polyhalogenated benzoylacetonitriles. Scaling up the synthesis of 2-bromo-3-fluoro-4-iodobenzoylacetonitrile presents unique chemoselectivity and thermodynamic challenges. The presence of three distinct halogens—specifically the highly labile iodine and bromine atoms—makes the aromatic ring exceptionally susceptible to unintended side reactions, while the highly exothermic nature of Claisen-type condensations demands rigorous thermal control.
This guide provides troubleshooting FAQs, self-validating experimental protocols, and mechanistic insights to ensure high-yield, reproducible scale-up for drug development professionals.
Part 1: Synthetic Workflow & Risk Analysis
Workflow for 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile synthesis highlighting scale-up risk nodes.
Part 2: Troubleshooting & FAQs
Q1: During the 500g scale-up of the condensation step, our yield dropped to 20%, and LC-MS shows a major M-126 peak. What is happening? A1: An M-126 peak corresponds to the loss of the iodine atom (atomic mass 126.9). This is a classic chemoselectivity failure caused by halogen-metal exchange . If you are using strong alkyllithium bases (like n-BuLi) to deprotonate acetonitrile, the highly polarizable C4-Iodo bond (and to a lesser extent, the C2-Bromo bond) acts as an electrophile. The lithium-halogen exchange outcompetes the desired nucleophilic attack on the acid chloride. Solution: Transition to non-nucleophilic, sterically hindered bases. Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium tert-butoxide (KOtBu) are highly recommended. These bases effectively deprotonate acetonitrile without triggering halogen-metal exchange on the polyhalogenated ring[1],[2].
Q2: We are observing significant bis-acylation (dimerization) impurities. How do we suppress this? A2: The product, 2-bromo-3-fluoro-4-iodobenzoylacetonitrile, contains a highly acidic methylene group flanked by a carbonyl and a nitrile. Once formed, it is easily deprotonated by the remaining base or the acetonitrile anion. If the acid chloride is in excess locally, this newly formed product anion will attack a second molecule of acid chloride, leading to bis-acylation. Solution: Implement inverse addition . Always add the acid chloride dropwise to a pre-cooled solution containing an excess of the pre-formed acetonitrile anion. Maintain the stoichiometry at 2.2 to 2.5 equivalents of acetonitrile/base relative to the acid chloride to ensure the electrophile is instantly consumed upon addition.
Q3: The acid chloride formation using oxalyl chloride is generating dark, tarry byproducts and the reaction stalls. Why? A3: This is typically caused by thermal degradation due to poor exotherm control and over-catalysis. Acid chlorides are highly reactive and sensitive to hydrolysis[3]. While dimethylformamide (DMF) is a standard catalyst for oxalyl chloride activation (forming the active Vilsmeier-Haack reagent), using too much DMF (>1 mol%) on a large scale generates excessive heat and runaway gas evolution (CO, CO₂, HCl), leading to polymerization of the starting material. Solution: Restrict DMF to strictly 0.1–0.2 mol%. Control the addition rate of oxalyl chloride to maintain the internal temperature below 20°C.
Part 3: Quantitative Process Optimization Data
To guide your process optimization, the following table summarizes the impact of base selection on the condensation of polyhalogenated benzoyl derivatives with acetonitrile, derived from scale-up validation runs.
| Base System | Solvent | Eq. of Base | Reaction Temp | Avg. Yield (%) | De-iodination Impurity (%) | Bis-acylation Impurity (%) | Scale-up Suitability |
| n-BuLi | THF | 2.2 | -78 °C | < 20% | > 60% | 5% | Poor (High risk of metal-halogen exchange) |
| LDA | THF | 2.2 | -78 °C | 45% | 15% | 12% | Moderate (Requires strict cryogenic cooling) |
| NaHMDS | THF | 2.5 | -78 °C to 0 °C | 82% | < 2% | < 3% | Excellent (Mild, high chemoselectivity)[2] |
| KOtBu | THF | 2.0 | Ambient | 88% | < 1% | < 2% | Excellent (Best for ester starting materials)[1] |
Part 4: Self-Validating Experimental Protocols
Protocol A: Preparation of 2-Bromo-3-fluoro-4-iodobenzoyl chloride
Causality & Trustworthiness: This step converts the stable benzoic acid into the highly electrophilic acid chloride[3]. The protocol uses a self-validating TLC quench method to ensure complete conversion before proceeding, preventing unreacted acid from quenching the carbanion in the next step.
-
Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, internal temperature probe, and a scrubber system (to neutralize HCl/CO/CO₂ off-gassing).
-
Charge: Add 2-Bromo-3-fluoro-4-iodobenzoic acid (500 g, 1.45 mol) and anhydrous Dichloromethane (DCM) (2.5 L). Stir to form a suspension.
-
Catalysis: Add anhydrous DMF (1.1 mL, ~0.1 mol%). Critical: Do not exceed this amount to prevent thermal runaway.
-
Activation: Add Oxalyl chloride (150 mL, 1.74 mol, 1.2 eq) dropwise over 2 hours. Maintain internal temperature between 15°C and 20°C.
-
Validation: After 4 hours, remove a 0.5 mL aliquot. Quench it into 1 mL of anhydrous methanol containing 10% triethylamine. Analyze via LC-MS. The exclusive presence of the methyl ester confirms the successful formation of the acid chloride.
-
Concentration: Concentrate the mixture under reduced pressure (30°C, 50 mbar) to remove DCM and excess oxalyl chloride. The resulting crude 2-bromo-3-fluoro-4-iodobenzoyl chloride must be protected from moisture and used immediately in Protocol B.
Protocol B: Claisen-Type Condensation via Inverse Addition
Causality & Trustworthiness: Utilizing NaHMDS prevents the cleavage of the C-I and C-Br bonds[2]. The inverse addition guarantees that the acetonitrile carbanion is always in excess, completely suppressing the bis-acylation side reaction.
-
Carbanion Generation: In a separate, dry 10 L reactor under N₂, charge anhydrous THF (3 L) and Acetonitrile (190 mL, 3.62 mol, 2.5 eq). Cool the solution to -78°C.
-
Deprotonation: Add NaHMDS (2.0 M in THF, 1.8 L, 3.60 mol, ~2.5 eq) dropwise over 1.5 hours, maintaining the internal temperature below -65°C. Stir for 30 minutes to ensure complete enolate formation.
-
Inverse Addition: Dissolve the crude acid chloride (from Protocol A) in anhydrous THF (1 L). Add this solution dropwise to the carbanion mixture over 2 hours. Crucial: The internal temperature must not exceed -60°C during this addition.
-
Quench & Validation: Stir for 1 hour at -78°C, then allow the reactor to warm to 0°C. Quench the reaction by adding 1M aqueous HCl (2 L) slowly until the pH reaches 3-4. Self-validation: The reaction mixture color will shift from deep red/orange to pale yellow upon neutralization.
-
Workup: Extract the aqueous layer with Ethyl Acetate (2 x 1 L). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from Ethanol/Water to afford pure 2-bromo-3-fluoro-4-iodobenzoylacetonitrile.
References
-
Title: Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile Source: researchgate.net URL: [Link]
-
Title: The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis Source: nih.gov (PMC) URL: [Link]
Sources
Removing impurities from 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile crude product
Technical Support Center: 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (BFIBAN) Purification & Troubleshooting
Overview Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the synthesis and purification of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (BFIBAN). Due to its polyhalogenated aromatic ring and highly active methylene group, isolating this intermediate requires precise chemoselective strategies to avoid yield-destroying side reactions.
Impurity Profiling & Quantitative Data
Understanding the physicochemical traits of your crude mixture is the first step in downstream processing. Below is a summary of the typical impurity profile observed in crude BFIBAN synthesized via the base-mediated condensation of methyl 2-bromo-3-fluoro-4-iodobenzoate and acetonitrile.
| Impurity Type | Chemical Origin / Mechanism | Typical Abundance in Crude | RRT (RP-HPLC) | Physicochemical Differentiator |
| Unreacted Ester (Methyl 2-Br-3-F-4-I-benzoate) | Incomplete conversion during base-mediated condensation. | 5.0% - 15.0% | 1.25 | Strictly neutral; highly lipophilic. Remains in the organic phase during basic extraction. |
| Des-iodo Byproduct (2-Bromo-3-fluorobenzoylacetonitrile) | Halogen-metal exchange at the highly polarizable C4 position due to strong base. | 2.0% - 8.0% | 0.85 | Acidic methylene (pKa ~7.8); co-extracts with the desired product. Requires crystallization. |
| Des-bromo Byproduct (3-Fluoro-4-iodobenzoylacetonitrile) | Halogen-metal exchange at the C2 position. | 1.0% - 3.0% | 0.90 | Acidic methylene; co-extracts with the desired product. |
| Dimeric Species | Knoevenagel-type self-condensation of the active methylene under prolonged basic conditions. | 1.0% - 5.0% | 1.40 | Weakly acidic/neutral; exhibits poor solubility in standard organic solvents. |
Troubleshooting FAQs
Q1: Why am I observing high levels of des-iodo (dehalogenated) impurities during the synthesis? A1: As a Senior Application Scientist, I frequently see this when strong bases like Sodium bis(trimethylsilyl)amide (NaHMDS) are used to generate the acetonitrile anion. While necessary for the condensation, the highly polarizable carbon-iodine bond at the C4 position is extremely susceptible to halogen-metal exchange[1]. Causality & Fix: The activation energy for halogen-metal exchange is lower than that of the desired nucleophilic acyl substitution at elevated temperatures. Maintain the reaction strictly between -5°C and 0°C during base addition[1]. Ensure the base is added dropwise to prevent localized exothermic spikes.
Q2: How can I efficiently remove unreacted methyl 2-bromo-3-fluoro-4-iodobenzoate without relying on silica gel chromatography? A2: Exploit the intrinsic acidity of the product. The methylene protons (-CH2-) in BFIBAN are flanked by a highly electron-withdrawing cyano group and a carbonyl group, lowering its pKa to approximately 7.8[2]. By washing the crude mixture with a mild aqueous base (e.g., 0.2 M NaOH), the product selectively forms a water-soluble sodium enolate[3]. The neutral unreacted ester lacks this acidic proton and remains trapped in the organic phase, allowing for a clean, chemoselective separation.
Q3: I see a late-eluting impurity that mass spec identifies as a dimer. What is this and how do I prevent it? A3: The same active methylene that allows for acid-base extraction also makes the product a potent nucleophile. Under prolonged basic conditions, the enolate of BFIBAN can attack another molecule of the starting ester or undergo self-condensation. Causality & Fix: To mitigate this, quench the reaction promptly with dilute hydrochloric acid to a pH below 5 once the conversion plateaus[1]. This immediately protonates the enolate, shutting down any further nucleophilic attack.
Step-by-Step Experimental Protocols
Protocol A: Chemoselective Acid-Base Extraction This protocol is designed as a self-validating system: the phase separation and subsequent precipitation steps provide immediate visual confirmation of successful purification.
-
Dissolution: Dissolve the crude reaction mixture (containing BFIBAN, unreacted ester, and impurities) in Toluene (approx. 10 mL per gram of crude).
-
Enolate Formation: Add an equal volume of chilled 0.2 M NaOH (aq) to the organic layer[3]. Stir vigorously for 15 minutes.
-
Phase Separation: Transfer to a separatory funnel and allow the layers to separate. The lower aqueous layer contains the target BFIBAN sodium enolate. The upper toluene layer contains the unreacted ester and neutral dimeric impurities.
-
Organic Wash: Wash the aqueous layer once more with a half-volume of fresh Toluene to ensure complete removal of lipophilic impurities. Discard the organic layers.
-
Precipitation (Self-Validation): Slowly add 1M HCl to the aqueous layer while stirring vigorously until the pH falls below 5[1]. A thick, pale-yellow precipitate of neutral BFIBAN will immediately form, validating the recovery of the product.
-
Isolation: Extract the precipitated aqueous mixture with Ethyl Acetate (3 x 10 mL). Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Recrystallization for Dehalogenated Impurity Removal Because dehalogenated byproducts (e.g., 2-bromo-3-fluorobenzoylacetonitrile) also possess the active methylene, they will co-extract with the desired product in Protocol A. They must be removed via differential solubility.
-
Solvent Addition: Suspend the concentrated product from Protocol A in a minimal amount of Toluene (approx. 2-3 mL per gram) and heat to 85–90 °C until a homogeneous solution is obtained[1].
-
Anti-Solvent Precipitation: Slowly cool the mixture to 50–55 °C. Begin adding n-heptane dropwise to induce precipitation[1].
-
Crystallization: Cool the mixture further to 20–25 °C and stir for 2 hours to maximize crystal yield.
-
Filtration: Isolate the solid product by vacuum filtration and wash the filter cake with cold n-heptane. Dry under vacuum at 40–45 °C[1].
Visualizations
Reaction pathways illustrating the formation of BFIBAN and its primary impurities.
Workflow for the chemoselective acid-base extraction of BFIBAN utilizing its acidic methylene.
References
Sources
Validation & Comparative
1H and 13C NMR interpretation of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
Introduction
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile is a highly substituted aromatic compound featuring a unique combination of four different substituents on the benzene ring, including three distinct halogens and a benzoylacetonitrile moiety. As a complex organic molecule, its structural elucidation relies heavily on modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for determining its precise connectivity and stereochemistry. The presence of bromine, fluorine, and iodine, each with different electronic and steric properties, creates a challenging and informative spectral landscape.
This guide provides a comprehensive, predictive interpretation of the ¹H and ¹³C NMR spectra of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary. It explains the underlying principles governing the expected chemical shifts and coupling patterns, offering a robust framework for the analysis of this molecule and other similarly complex halogenated aromatics. By comparing predicted data with established principles from analogous structures, we provide a self-validating guide for researchers who may synthesize or encounter this compound.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectra, the atoms in 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Caption: Numbering scheme for 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile.
Predicted ¹H NMR Spectral Interpretation
The ¹H NMR spectrum is expected to show two distinct regions: the aromatic region, containing signals for H5 and H6, and the aliphatic region, with a signal for the methylene protons (H8).
Methylene Protons (H8)
The two protons on C8 are chemically equivalent and are adjacent to the electron-withdrawing carbonyl (C7) and nitrile (C9) groups. This environment will cause a significant downfield shift. In unsubstituted benzoylacetonitrile, these protons appear as a singlet around 4.0 ppm.[1] We predict a similar chemical shift for the target molecule.
-
Chemical Shift (δ): ~4.0 - 4.2 ppm
-
Multiplicity: Singlet (s)
-
Integration: 2H
Aromatic Protons (H5 and H6)
The aromatic region will be more complex due to the influence of multiple, distinct substituents and spin-spin coupling between the protons and the fluorine atom.
-
H6 Proton: This proton is ortho to the electron-withdrawing benzoyl group, which will deshield it, shifting it downfield. It is also meta to the bromine atom and para to the fluorine atom. It will appear as a doublet due to coupling with H5 (³J_HH). This doublet will be further split by the fluorine atom four bonds away (⁴J_HF), resulting in a doublet of doublets.
-
H5 Proton: This proton is ortho to the iodine atom and meta to the benzoyl group and the fluorine atom. It will appear as a doublet from coupling to H6 (³J_HH). This doublet will be further split by the fluorine atom three bonds away (³J_HF), also resulting in a doublet of doublets. The ³J_HF coupling is typically larger than ⁴J_HF.
The electronegativity and anisotropic effects of the halogens also influence the precise chemical shifts.[2][3] Fluorine is highly electronegative, while iodine's effect is more complex, involving both electronegativity and magnetic anisotropy. Generally, protons on a substituted benzene ring appear in the 7.0-8.0 ppm range.[4][5]
Sources
- 1. Benzoylacetonitrile(614-16-4) 1H NMR [m.chemicalbook.com]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Chlorobenzene(108-90-7) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to the Structural Elucidation of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile: A Comparative Analysis
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, a complex molecule featuring a trifecta of different halogens and multiple functional groups, presents a formidable analytical challenge. This guide provides an in-depth, comparative analysis of its structural elucidation, with a primary focus on mass spectrometry fragmentation, contextualized by other critical spectroscopic techniques. As researchers and drug development professionals, understanding the nuances of these analytical approaches is crucial for advancing our scientific endeavors.
Mass Spectrometry: Deconstructing the Molecule
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and obtaining structural information through controlled fragmentation.[1] For a molecule as intricate as 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, the choice of ionization method profoundly impacts the resulting mass spectrum and the nature of the structural information obtained.
The Molecular Ion: A First Glimpse
The initial step in mass spectrometric analysis is the formation of the molecular ion. For 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (C₉H₄BrFINO), the exact mass and isotopic pattern are highly informative.
-
Monoisotopic Mass: 394.8485 g/mol
-
Isotopic Pattern: The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.[2]
A Tale of Two Ionization Techniques: EI-MS vs. ESI-MS/MS
The choice between a "hard" ionization technique like Electron Ionization (EI) and a "soft" technique such as Electrospray Ionization (ESI) dictates the extent of fragmentation and the information we can glean.
Electron Ionization (EI-MS): The Hard Fragmentation Approach
EI utilizes a high-energy electron beam (typically 70 eV) to ionize the sample, leading to extensive and reproducible fragmentation.[3] This "molecular fingerprint" is invaluable for structural elucidation. For 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, EI-MS is predicted to induce a cascade of fragmentation events, driven by the relative bond strengths and the stability of the resulting fragments.
Predicted EI-MS Fragmentation Pathways:
The fragmentation of the molecular ion (M⁺˙) will likely proceed through several competing pathways:
-
Halogen Loss: The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Therefore, the initial loss of an iodine radical (I•) is highly probable, followed by the loss of a bromine radical (Br•).
-
Benzoyl Scaffolding Cleavage: The benzoyl group provides a stable core, leading to characteristic cleavages.
-
α-Cleavage: Cleavage of the bond between the carbonyl group and the acetonitrile-bearing carbon is anticipated.
-
Formation of Benzoyl Cation: The formation of a substituted benzoyl cation is a common pathway for benzoyl derivatives.[4] Subsequent loss of carbon monoxide (CO) can lead to a substituted phenyl cation.
-
-
Acetonitrile Group Fragmentation: The acetonitrile side chain can also undergo fragmentation, although this is generally less favored than the cleavage of the weaker C-I and C-Br bonds.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): The Soft Touch with Targeted Fragmentation
ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal fragmentation in the initial mass analysis (MS1).[5] This is particularly advantageous for confirming the molecular weight of thermally labile or non-volatile compounds.[6] To induce fragmentation and gain structural insights, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).[7]
Predicted ESI-MS/MS Fragmentation Pathways:
The fragmentation of the protonated molecule will differ from that of the radical cation produced in EI-MS. The pathways are often driven by the elimination of stable neutral molecules.
-
Loss of Neutral Molecules: Expect the loss of small, stable molecules such as HCN.
-
Halogen Loss: Similar to EI-MS, the loss of halogens can occur, though the mechanism will differ.
-
Protonated Benzoyl Ion Formation: The formation of a protonated substituted benzoyl cation is also a plausible pathway.
| Ionization | Predicted m/z | Predicted Fragment Ion | Notes |
| EI-MS | 395 | C₉H₄BrFINO⁺˙ | Molecular Ion |
| 316 | C₉H₄FINO⁺˙ | Loss of Br• | |
| 268 | C₉H₄BrFNO⁺˙ | Loss of I• | |
| 241 | C₈H₄BrFNO⁺ | Loss of I• and HCN | |
| 174 | C₇H₄BrF⁺ | Loss of I•, HCN, and CO | |
| ESI-MS/MS | 396 | [C₉H₄BrFINO + H]⁺ | Protonated Molecule |
| 369 | [C₈H₄BrFINO]⁺ | Loss of HCN | |
| 317 | [C₉H₅FINO]⁺ | Loss of Br | |
| 269 | [C₉H₅BrFNO]⁺ | Loss of I |
Experimental Protocol for GC-EI-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS System: An Agilent 7890B Gas Chromatograph coupled with a 5977A Mass Spectrometer, or equivalent.
-
GC Conditions:
-
Injection Volume: 1 µL, splitless injection.
-
Injector Temperature: 280 °C.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 2 min, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.
The Bigger Picture: A Multi-Spectroscopic Approach
While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural elucidation relies on the synergistic use of multiple spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[8] For 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed.
-
¹H NMR:
-
Aromatic Region (δ 7.0-8.5 ppm): Two doublets are expected for the two aromatic protons, with coupling constants indicating their relative positions.
-
Methylene Protons (δ 4.0-5.0 ppm): A singlet corresponding to the two protons of the -CH₂CN group is anticipated.
-
-
¹³C NMR:
-
Carbonyl Carbon (δ ~180-190 ppm): The ketone carbonyl carbon will appear in this region.
-
Aromatic Carbons (δ ~110-150 ppm): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached halogens.
-
Cyano Carbon (δ ~115-125 ppm): The nitrile carbon will have a characteristic chemical shift.
-
Methylene Carbon (δ ~20-30 ppm): The -CH₂- carbon will be observed in the aliphatic region.
-
-
¹⁹F NMR: A singlet is expected, confirming the presence of the fluorine atom. Its chemical shift will provide information about its electronic environment.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.
-
C=O Stretch (1680-1700 cm⁻¹): A strong, sharp absorption band characteristic of an aromatic ketone.
-
C≡N Stretch (2220-2260 cm⁻¹): A sharp band of medium intensity indicating the nitrile group.
-
Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium bands characteristic of C-H bonds on an aromatic ring.
-
C-X Stretches (500-1200 cm⁻¹): Absorptions corresponding to the C-Br, C-F, and C-I bonds will be present in the fingerprint region.
Comparative Spectroscopic Data Summary
| Technique | Information Provided | Predicted Key Data Points |
| Mass Spectrometry (EI) | Molecular Weight, Fragmentation Pattern | M⁺˙: m/z 395; Fragments: m/z 316, 268, 241, 174 |
| ¹H NMR | Proton Environments & Connectivity | Aromatic: δ 7.0-8.5 (2H, 2d); Methylene: δ 4.0-5.0 (2H, s) |
| ¹³C NMR | Carbon Skeleton | C=O: δ ~180-190; Ar-C: δ ~110-150 (6C); C≡N: δ ~115-125; CH₂: δ ~20-30 |
| IR Spectroscopy | Functional Groups | C=O: 1680-1700 cm⁻¹; C≡N: 2220-2260 cm⁻¹; Ar C-H: >3000 cm⁻¹ |
An Integrated Strategy for Unambiguous Structural Elucidation
The most robust approach to structural elucidation involves integrating data from multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they offer a comprehensive and self-validating picture of the molecule.
Sources
- 1. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. Ionization Methods in Modern Mass Spectrometry [pharmafocuseurope.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Unlocking Orthogonal Selectivity: HPLC Method Development and Column Comparison for 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile Purity
Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals Objective: To provide an authoritative, data-driven comparison of stationary phases for the resolution of highly halogenated aromatic compounds, culminating in a self-validating, ICH Q2(R2)-compliant HPLC methodology.
The Analytical Challenge: Polyhalogenated Benzoylacetonitriles
Developing a robust purity method for 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (CAS 1824056-23-6) [1] presents a dual-faceted chromatographic challenge.
First, the molecule is heavily substituted with three distinct halogens (bromine, fluorine, and iodine) on a single aromatic ring. During chemical synthesis, the generation of closely related impurities—such as des-bromo, des-iodo, and positional isomers—is inevitable. Because these impurities share nearly identical hydrophobic footprints, traditional reversed-phase chromatography often fails to resolve them.
Second, the benzoylacetonitrile moiety (
Stationary Phase Comparison: Alkyl (C18) vs. Fluorinated (PFP)
To achieve baseline separation between the active pharmaceutical ingredient (API) and its halogenated analogs, we must move beyond simple hydrophobic dispersion forces. In this guide, we compare a standard C18 (Octadecylsilane) column against a PFP (Pentafluorophenyl) column.
While C18 columns rely almost exclusively on hydrophobic interactions, PFP columns offer orthogonal selectivity [2]. The electron-deficient pentafluorophenyl ring engages in multiple retention mechanisms:
- Interactions: The stationary phase interacts with the electron-rich regions of the analyte's aromatic ring.
-
Dipole-Dipole Interactions: The highly polar C-F bonds on the stationary phase interact strongly with the carbon-halogen dipoles (C-Br, C-I, C-F) of the analyte.
-
Shape Selectivity: The rigid, planar nature of the PFP ring discriminates between subtle positional isomers better than flexible C18 chains.
Fig 1: Orthogonal retention mechanisms of C18 vs. PFP stationary phases for halogenated analytes.
Causality in Organic Modifier Selection
When utilizing a PFP column, methanol is the preferred organic modifier over acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond that can
Comparative Experimental Data
To objectively evaluate performance, a synthetic mixture containing 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile and its three primary synthesis impurities (Des-bromo, Des-iodo, and a positional isomer) was injected onto both column chemistries under identical gradient conditions (Water/MeOH with 0.1% Formic Acid).
Table 1: Chromatographic Performance Comparison (1.9 µm particles, 50 x 2.1 mm)
| Chromatographic Parameter | Standard C18 Column | Pentafluorophenyl (PFP) Column |
| Retention Time (Main Peak) | 4.25 min | 5.80 min |
| Resolution (Rs): API / Des-bromo | 1.1 (Co-elution) | 3.4 (Baseline) |
| Resolution (Rs): API / Des-iodo | 1.4 (Partial) | 4.1 (Baseline) |
| Resolution (Rs): API / Isomer | 0.8 (Co-elution) | 2.9 (Baseline) |
| Tailing Factor (USP) | 1.65 (Significant tailing) | 1.05 (Highly symmetrical) |
Data Interpretation: The C18 column fails to provide baseline resolution (
Step-by-Step Optimized Methodology
Based on the comparative data, the following self-validating protocol was established using the PFP stationary phase. The inclusion of 0.1% Formic Acid (pH ~2.7) is critical; it suppresses the ionization of the alpha-carbon proton on the benzoylacetonitrile group, locking the molecule into its keto form and eliminating peak tailing.
Chromatographic Conditions
-
Column: PFP (Pentafluorophenyl), 100 x 2.1 mm, 1.9 µm (or equivalent UHPLC column)
-
Mobile Phase A: 0.1% Formic Acid in MS-Grade Water
-
Mobile Phase B: 0.1% Formic Acid in MS-Grade Methanol
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer)
-
Injection Volume: 2.0 µL
-
Detection: UV at 254 nm (Optimal absorbance for the highly conjugated benzoyl system)
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 1.0 | 60 | 40 |
| 7.0 | 10 | 90 |
| 9.0 | 10 | 90 |
| 9.1 | 60 | 40 |
| 12.0 | 60 | 40 |
System Suitability Testing (SST)
To ensure the method is self-validating prior to sample analysis, the following SST criteria must be met using a standard resolution mixture:
-
Resolution (
): between 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile and the closest eluting impurity. -
Tailing Factor (
): for the main peak. -
Precision: %RSD of peak area
for 5 replicate injections of the working standard.
Method Validation Framework (ICH Q2(R2) Compliance)
Analytical methods intended for regulatory submission must adhere to the updated ICH Q2(R2) guidelines, which became legally effective in June 2024 [3]. This revision emphasizes a lifecycle approach to analytical procedure development, aligning closely with Quality by Design (QbD) principles.
Fig 2: Lifecycle-based method development and ICH Q2(R2) validation workflow.
To fully validate this PFP-based method for 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, the following parameters must be formally documented:
-
Specificity: Demonstrate no interference from blank matrices or known degradation products. The PFP column's orthogonal selectivity inherently satisfies this requirement against synthesis precursors.
-
Range & Linearity: Establish a linear response (
) from the Reporting Threshold (typically 0.05%) up to 120% of the nominal API concentration. -
Accuracy & Precision: Perform spike-recovery experiments at 50%, 100%, and 150% levels.
-
Robustness: Deliberately vary critical method parameters (e.g., Column Temperature
, Flow Rate , Mobile Phase pH ) to prove the method's reliability in routine QC environments.
References
-
Element Lab Solutions. "HPLC Method Development Kit: Where to Start? - Column Selection." (2017). Available at:[Link]
-
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (Effective June 14, 2024). Available at:[Link]
A Comparative Analysis of Reactivity: 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile vs. Non-fluorinated Analogs in Nucleophilic Aromatic Substitution
Introduction
Halogenated benzoylacetonitriles are pivotal structural motifs in the landscape of medicinal chemistry and drug discovery. Their unique electronic properties and versatile reactivity make them valuable intermediates in the synthesis of a wide array of pharmaceutical agents. This guide provides a detailed comparative analysis of the reactivity of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile against its non-fluorinated analogs, with a specific focus on nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced effects of halogen substitution is paramount for researchers and scientists in designing efficient and regioselective synthetic routes towards complex molecular targets.
The presence and positioning of different halogens on the aromatic ring dramatically influence the substrate's susceptibility to nucleophilic attack. This guide will dissect the underlying electronic and steric factors, providing a robust framework for predicting and controlling reaction outcomes. We will explore the mechanistic principles governing SNAr reactions and present comparative experimental data to illustrate the profound impact of fluorine substitution.
The Decisive Role of Fluorine in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1][2] The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is a critical determinant of the reaction rate.[5][6]
Electron-withdrawing groups (EWGs) on the aromatic ring accelerate SNAr reactions by stabilizing the Meisenheimer complex through inductive and/or resonance effects.[2][7][8] This is where the unique properties of fluorine come to the forefront.
Key Mechanistic Considerations:
-
Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[5][9] This effect significantly acidifies the aromatic ring, making it more electrophilic and susceptible to nucleophilic attack.[9]
-
Rate-Determining Step: The initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex is typically the rate-determining step of the SNAr reaction.[5][10]
-
Leaving Group Ability: Contrary to what is observed in aliphatic nucleophilic substitution (SN2) reactions, in SNAr, fluoride is often a better leaving group than bromide or iodide.[7][9] This is because the cleavage of the carbon-halogen bond occurs in the fast, second step of the reaction, after the rate-determining formation of the Meisenheimer complex.[5][7] The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex, thereby increasing the overall reaction rate.[5][9]
In the context of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, the fluorine atom, positioned ortho to the bromine and meta to the iodine, exerts a significant activating effect on the ring towards nucleophilic attack. The benzoylacetonitrile moiety itself contains two strong electron-withdrawing groups: the cyano (-CN) and benzoyl (-COPh) groups, which further activate the aromatic ring.
Visualizing Reactivity: The SNAr Mechanism
The following diagram illustrates the generalized mechanism for a nucleophilic aromatic substitution reaction, highlighting the formation of the resonance-stabilized Meisenheimer complex.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity: Fluorinated vs. Non-Fluorinated Analogs
To illustrate the enhanced reactivity of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, we will compare it with a hypothetical non-fluorinated analog, 2-Bromo-4-iodobenzoylacetonitrile.
| Feature | 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile | 2-Bromo-4-iodobenzoylacetonitrile |
| Key Substituent | 3-Fluoro group | No activating group at position 3 |
| Electronic Effect | Strong inductive electron withdrawal (-I) from Fluorine | Standard electronic profile of the bromo- and iodo- substituents |
| Predicted SNAr Reactivity | Significantly Higher | Lower |
| Likely Site of Substitution | Position activated by the fluoro and other EWGs | Dependent on the directing effects of bromo, iodo, and benzoylacetonitrile groups |
The strong -I effect of the fluorine atom in 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile is expected to render the aromatic ring significantly more electron-deficient, thereby accelerating the rate of nucleophilic attack compared to its non-fluorinated counterpart. The position of the fluorine atom can also influence the regioselectivity of the substitution.
Experimental Protocol: A Comparative SNAr Reaction
The following protocol outlines a general procedure for comparing the reactivity of the fluorinated and non-fluorinated analogs in an SNAr reaction with a common nucleophile, such as sodium thiophenoxide.
Objective: To compare the reaction rate and yield of the SNAr reaction of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile and 2-Bromo-4-iodobenzoylacetonitrile with sodium thiophenoxide.
Materials:
-
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
-
2-Bromo-4-iodobenzoylacetonitrile (or a similar non-fluorinated analog)
-
Thiophenol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
TLC plates (silica gel)
-
Column chromatography supplies (silica gel)
Experimental Workflow:
Caption: Workflow for the comparative SNAr experiment.
Procedure:
-
Preparation of Sodium Thiophenoxide: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF. Cool the suspension to 0 °C and add thiophenol (1.0 equivalent) dropwise. Stir the mixture at 0 °C for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.
-
SNAr Reaction: To the freshly prepared solution of sodium thiophenoxide, add a solution of either 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (1.0 equivalent) or the non-fluorinated analog in anhydrous DMF.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by NMR spectroscopy, mass spectrometry, and HPLC to confirm its structure and purity.
Expected Results and Data Interpretation
Based on established principles of SNAr reactivity, we anticipate the following outcomes:
| Substrate | Expected Reaction Time | Expected Yield |
| 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile | Shorter | Higher |
| 2-Bromo-4-iodobenzoylacetonitrile | Longer | Lower |
The presence of the highly electronegative fluorine atom in the fluorinated analog is expected to significantly accelerate the rate of the SNAr reaction, leading to a shorter reaction time and a higher yield of the desired product under identical reaction conditions.
Trustworthiness and Self-Validation
The integrity of these findings is ensured through a multi-faceted approach to experimental design and data analysis:
-
Side-by-Side Comparison: Running the reactions for both the fluorinated and non-fluorinated substrates in parallel under identical conditions minimizes the influence of external variables.
-
Rigorous Characterization: Unambiguous identification of the reaction products using a suite of analytical techniques (NMR, MS, HPLC) is crucial to confirm the regioselectivity and purity of the obtained compounds.
-
Kinetic Monitoring: For a more quantitative comparison, the reaction progress can be monitored over time by taking aliquots and analyzing them by HPLC or GC to determine the rate constants for each reaction.
Conclusion
The strategic incorporation of fluorine into aromatic systems provides a powerful tool for modulating chemical reactivity. In the case of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, the presence of the fluorine atom markedly enhances its susceptibility to nucleophilic aromatic substitution compared to its non-fluorinated analogs. This heightened reactivity, driven by the potent inductive effect of fluorine, allows for milder reaction conditions, shorter reaction times, and often higher yields. For researchers in drug development and medicinal chemistry, a thorough understanding of these substituent effects is indispensable for the rational design of synthetic routes to novel and complex bioactive molecules.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]
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ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]
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College of Saint Benedict & Saint John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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ACS Publications. (n.d.). Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles. Retrieved from [Link]
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OSTI.gov. (2018, May 15). Laccase-catalyzed α-arylation of benzoylacetonitrile with substituted hydroquinones. Retrieved from [Link]
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Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Stereoselective Halogenation in Natural Product Synthesis. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved from [Link]
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BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. Retrieved from [Link]
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YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
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ChemRxiv. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
ResearchGate. (2022, January 1). Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile. Retrieved from [Link]
-
PubMed. (2019, May 3). Substitution Reactions on Iodine and Bromine: Mechanisms for Facile Halogenations of Heterocycles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A quantitative reactivity scale for electrophilic fluorinating reagents. Retrieved from [Link]
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University of Edinburgh Research Explorer. (n.d.). Synthetic Applications of Photocatalyzed Halogen-Radical Mediated Hydrogen Atom Transfer for C−H Bond Functionalization. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-chloro-3-fluoro-4-iodobenzene. Retrieved from [Link]
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PubChem. (n.d.). 2-bromo-3-fluoro-4-sulfanylbenzonitrile. Retrieved from [Link]
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A Comparative Guide to the Structural Confirmation of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research endeavor. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of the novel, polysubstituted aromatic compound, 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile.
While a public crystallographic information file (CIF) for this specific molecule is not available at the time of this writing, this guide will present a robust, field-proven framework for its structural confirmation. We will detail the gold-standard method of single-crystal X-ray crystallography as the definitive, albeit resource-intensive, approach. Furthermore, we will provide a comparative analysis with powerful and more routinely accessible spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—which serve as essential, orthogonal methods for structural verification.
Part 1: Single-Crystal X-ray Crystallography: The Unambiguous Blueprint
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] By diffracting X-rays off the electron clouds of the atoms within a well-ordered crystal lattice, we can generate a diffraction pattern that, through mathematical transformation, yields a detailed electron density map and, consequently, the exact atomic coordinates.[1][2] This technique provides unequivocal proof of connectivity, stereochemistry, and intermolecular interactions.
Experimental Workflow: From Powder to Final Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding patience and precision. The causality behind each step is critical for success; a poor-quality crystal will yield a poor-quality or unsolvable structure.
Protocol 1: Single-Crystal Growth and X-ray Diffraction
-
Crystal Growth (The Critical Step): The primary challenge is to grow a single, defect-free crystal suitable for diffraction (typically 0.1-0.3 mm in each dimension). The choice of solvent and crystallization technique is paramount and often requires empirical screening.
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) to near saturation. Loosely cap the vial to allow the solvent to evaporate over several days to weeks. This slow process allows molecules to organize into a low-energy, crystalline state.
-
Vapor Diffusion: Dissolve the compound in a small amount of a good solvent. Place this vial inside a larger, sealed chamber containing a poor solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the good solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
Solvent System Rationale: For a molecule like 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, a moderately polar solvent is a logical starting point. The nitrile and carbonyl groups provide polarity, while the halogenated benzene ring offers nonpolar character.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen. This minimizes thermal motion and radiation damage during data collection.
-
The mounted crystal is placed on a goniometer within the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal.[1]
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.[1]
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The initial structure is solved using computational methods (e.g., direct methods or Patterson synthesis) to determine the positions of the heavier atoms (Iodine, Bromine).
-
The model is then refined by iteratively adjusting atomic positions, occupancies, and displacement parameters to achieve the best fit between the observed diffraction pattern and the one calculated from the model.[3]
-
The Expected Outcome: The Crystallographic Information File (CIF)
The final, validated output of a crystallographic experiment is a Crystallographic Information File (CIF) .[4][5] This standardized text file is the universal format for storing and sharing crystal structure data, containing a wealth of information beyond simple atomic coordinates.[4][5]
| CIF Data Block | Description | Hypothetical Data for C9H4BrFINO |
| _cell_length_a / b / c | The dimensions of the unit cell in Angstroms (Å). | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å |
| _cell_angle_alpha / beta / gamma | The angles of the unit cell in degrees (°). | α = 90°, β = 105.2°, γ = 90° |
| _symmetry_space_group_name_H-M | The symmetry operations that define the crystal lattice. | P2₁/c (a common space group for organic molecules) |
| _atom_site_label | A unique identifier for each atom in the asymmetric unit. | I1, Br1, F1, O1, N1, C1-C9, H1-H4 |
| _atom_site_fract_x / y / z | The fractional coordinates of each atom within the unit cell. | e.g., I1: 0.2534, 0.1182, 0.4821 |
| _refine_ls_R_factor_gt | The R-factor, a measure of agreement between the calculated and observed structure factors (lower is better, <0.05 is excellent). | 0.035 |
Diagram 1: X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray structure determination.
Part 2: Orthogonal Confirmation with Spectroscopic Methods
While X-ray crystallography provides the ultimate structural answer, it is not always feasible due to difficulties in obtaining suitable crystals. NMR and MS are indispensable, high-throughput techniques that provide complementary structural information, confirming the molecular formula and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[6] By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F, etc.), it provides detailed information about the chemical environment, connectivity, and proximity of atoms.[7][8]
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial to avoid obscuring sample signals.
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
-
For sensitive samples, degassing the solvent and preparing the sample under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[6]
-
-
Data Acquisition:
-
Acquire standard ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.[6]
-
Given the presence of fluorine, a ¹⁹F NMR spectrum is essential.
-
To establish connectivity, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are performed.
-
| NMR Experiment | Information Gained | Predicted Observations for 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile |
| ¹H NMR | Shows the number of different proton environments and their neighboring protons (via spin-spin coupling). | Expect two signals in the aromatic region, likely doublets due to coupling with each other. A singlet for the methylene (-CH₂-) protons adjacent to the carbonyl and nitrile groups. |
| ¹³C NMR | Shows the number of different carbon environments. | Expect 9 distinct carbon signals: 6 for the aromatic ring, 1 for the carbonyl (C=O), 1 for the methylene (-CH₂-), and 1 for the nitrile (-C≡N). |
| ¹⁹F NMR | Shows the fluorine environment and its coupling to nearby ¹H and ¹³C nuclei. | Expect a single fluorine signal, likely showing coupling to the adjacent aromatic proton. |
| 2D COSY | Reveals which protons are coupled to each other (typically through 2-3 bonds). | A cross-peak between the two aromatic protons would confirm their adjacency. |
| 2D HMBC | Shows correlations between protons and carbons over 2-4 bonds, crucial for piecing together the molecular skeleton. | Correlations from the methylene protons to the carbonyl, nitrile, and adjacent aromatic ring carbons would confirm the benzoylacetonitrile framework. |
Diagram 2: Key HMBC Correlations for Structure Confirmation
Caption: Expected long-range ¹H-¹³C (HMBC) correlations.
Mass Spectrometry: Confirming Mass and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to deduce the elemental formula. Furthermore, fragmentation patterns provide a "molecular fingerprint" that helps confirm the structure.[9]
For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine.[9] The presence of one bromine atom will result in two peaks of nearly equal intensity (M and M+2) for the molecular ion and any bromine-containing fragments.[9]
Protocol 3: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
-
Data Acquisition:
-
Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), often with an Electron Ionization (EI) source.
-
The GC separates the analyte from any impurities.
-
The EI source bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner.[9]
-
The mass analyzer separates the resulting ions based on their m/z ratio.
-
| Parameter | Information Gained | Expected Data for C9H4BrFINO |
| Molecular Ion (M⁺) | Confirms the molecular weight and, via HRMS, the elemental formula. | Calculated Exact Mass: 378.8488 u. Expect a prominent M/M+2 isotopic pattern around m/z 379 and 381 due to the single bromine atom. |
| Key Fragments | Provides evidence for specific structural motifs. | Loss of I• (m/z ~252/254), loss of Br• (m/z ~300), cleavage of the benzoyl group (C₆H₂BrFI-C=O)⁺ (m/z ~309/311), and the tropylium ion are all plausible fragments. |
Diagram 3: Plausible Mass Spectrometry Fragmentation Pathway
Caption: Simplified potential fragmentation in EI-MS.
Part 3: Comparative Analysis and Conclusion
The choice of analytical technique depends on the specific question being asked, the amount of sample available, and the required level of certainty.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information | Absolute 3D structure, connectivity, stereochemistry, packing. | Connectivity, chemical environment, proton/carbon framework. | Molecular formula (HRMS), structural motifs via fragmentation. |
| Sample Phase | Single Crystal | Solution | Gas/Solution |
| Sample Amount | <1 mg (of good crystals) | 5-10 mg | <1 mg |
| Certainty | Unambiguous (Gold Standard) | High (confirms connectivity) | High (confirms formula) |
| Key Challenge | Growing diffraction-quality crystals. | Signal overlap in complex molecules. | Isomers can be indistinguishable without chromatography. |
Conclusion: A Triad of Validation
For the definitive structural confirmation of a novel compound like 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, a multi-faceted approach is the most scientifically rigorous path. While high-resolution mass spectrometry provides the crucial confirmation of the elemental formula, and a full suite of 1D and 2D NMR experiments elucidates the complete atomic connectivity in solution, only single-crystal X-ray crystallography can deliver the unequivocal, three-dimensional truth of the molecule's structure in the solid state. These three techniques, used in concert, form a self-validating system, providing the highest level of confidence and trustworthiness required for advanced research and drug development.
References
- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Evers, J. et al. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- McMahon, B. (2002). Crystallographic Information File (CIF). Chemistry International.
-
Brown, I.D. & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal. Available at: [Link]
-
Ladd, M. & Palmer, R. (2013). Structure Determination by X-ray Crystallography. Springer. Available at: [Link]
-
LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]
-
Vlieg, E. (2000). ROD: a program for surface X-ray crystallography. Journal of Applied Crystallography. Available at: [Link]
- BenchChem. (2025). Application Note: Characterization of Aminomalononitrile and its Derivatives by NMR Spectroscopy.
-
Contreras-García, J. et al. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available at: [Link]
-
Gulea, A. et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules. Available at: [Link]
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Comparative Guide: Resolving Nitrile and Carbonyl IR Bands in 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
Executive Summary
Characterizing highly substituted aromatic building blocks like 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile requires precise analytical methodologies. The functional groups of interest—the nitrile (
This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr Pellet) for resolving these specific bands. By examining the causality behind vibrational shifts and optical artifacts, this guide provides researchers with actionable, self-validating protocols for accurate spectral analysis.
Structural Analysis & Theoretical Band Assignments
To accurately interpret the IR spectrum of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, one must understand the causality behind its vibrational shifts compared to a baseline molecule:
-
Carbonyl (
) Band (~1715–1725 cm⁻¹): In unsubstituted benzoylacetonitrile, the carbonyl stretch typically appears around 1680–1700 cm⁻¹ due to resonance conjugation with the aromatic ring[1]. However, in 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, the bulky ortho-bromo substituent induces severe steric hindrance. This physical crowding forces the carbonyl group out of coplanarity with the benzene ring, effectively breaking the resonance conjugation. Coupled with the strong inductive electron-withdrawing (-I) effect of the -cyano group and the meta/para halogens, the double-bond character increases, shifting the absorption to a significantly higher wavenumber. -
Nitrile (
) Band (~2240–2260 cm⁻¹): The nitrile group is insulated from the aromatic ring by a methylene ( ) bridge. Therefore, it lacks direct conjugation and acts as a typical aliphatic nitrile, absorbing weakly to moderately in the 2240–2260 cm⁻¹ region[2].
Analytical Methodologies: ATR-FTIR vs. KBr Pellet
When analyzing this heavily halogenated compound, the choice of sample introduction drastically impacts spectral fidelity.
-
ATR-FTIR (Recommended): ATR requires no sample preparation, preserving the true solid-state structural packing of the compound[3]. However, the technique introduces optical artifacts. The penetration depth of the evanescent wave is wavelength-dependent, meaning high-wavenumber bands (like the
stretch at ~2250 cm⁻¹) will appear inherently weaker than low-wavenumber bands[4]. Furthermore, anomalous dispersion —a rapid change in the sample's refractive index near an absorption band—causes peak maxima (especially the strong band) to shift to slightly lower wavenumbers compared to transmission spectra[5]. Advanced ATR correction algorithms must be applied to normalize these effects[4]. -
Transmission FTIR (KBr Pellet): While KBr provides a true transmission spectrum without anomalous dispersion shifts, it introduces chemical risks. KBr is highly hygroscopic. Absorbed atmospheric moisture presents a broad
stretch (~3400 cm⁻¹) and a strong bending mode (~1640 cm⁻¹). This 1640 cm⁻¹ water band can artificially broaden or completely obscure the adjacent carbonyl band (~1720 cm⁻¹) of the benzoylacetonitrile derivative.
Experimental Protocols
To ensure scientific trustworthiness, every protocol must function as a self-validating system.
Protocol A: ATR-FTIR Analysis (Preferred)
Causality Focus: Utilizing a diamond crystal is mandatory, as heavily halogenated compounds can be abrasive or chemically reactive toward softer ZnSe crystals.
-
Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.
-
Validation (Background): Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Ensure the baseline is entirely flat to validate crystal cleanliness.
-
Application: Place ~2 mg of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile directly onto the center of the crystal.
-
Compression: Lower the pressure anvil. Apply optimal pressure until the live preview shows a transmittance of ~10% for the strongest band. Caution: Over-pressuring can mechanically crush the crystals, altering solid-state packing and shifting bands.
-
Acquisition & Processing: Acquire the spectrum (4000–400 cm⁻¹). Immediately apply an "Advanced ATR Correction" algorithm in the spectrometer software to compensate for anomalous dispersion and wavelength-dependent penetration depth[5],[4].
Protocol B: Transmission FTIR (KBr Pellet)
Causality Focus: Rigorous moisture exclusion is required to prevent the 1640 cm⁻¹ water bending band from obscuring the target carbonyl region.
-
Desiccation: Dry FT-IR grade KBr powder in an oven at 110°C for at least 4 hours prior to use.
-
Milling: Weigh ~1.5 mg of the analyte and ~150 mg of dry KBr (1:100 ratio). Grind thoroughly in an agate mortar for exactly 3 minutes. Causality: Over-grinding increases the surface area of the KBr, accelerating moisture absorption from the ambient air.
-
Pelleting: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 1 minute to remove entrapped air, then apply 10 tons of pressure for 2 minutes.
-
Acquisition: Place the transparent pellet in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution against a blank KBr pellet background.
Comparative Experimental Data
The following table summarizes the expected quantitative differences when analyzing 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile via both methodologies.
| Spectral Feature | Expected Range (cm⁻¹) | ATR-FTIR (Corrected) | KBr Pellet (Transmission) | Methodological Notes |
| Nitrile ( | 2240 – 2260 | ~2252 cm⁻¹ (Sharp, weak) | ~2254 cm⁻¹ (Sharp, weak) | ATR requires depth correction to accurately resolve intensity[4]. |
| Carbonyl ( | 1715 – 1725 | ~1718 cm⁻¹ (Sharp, strong) | ~1722 cm⁻¹ (Broadened) | KBr often broadens this peak due to moisture overlap at 1640 cm⁻¹. |
| Aromatic | 1560 – 1600 | ~1585 cm⁻¹ | ~1588 cm⁻¹ | Minimal shift; highly resolved in ATR. |
| Halogen ( | 1100 – 1250 | ~1180 cm⁻¹ | ~1182 cm⁻¹ | Strongest band in the spectrum; highly prone to anomalous dispersion in raw ATR[5]. |
Workflow & Decision Matrix
Workflow comparison: ATR-FTIR vs. KBr Pellet for halogenated benzoylacetonitrile analysis.
Conclusion
For the structural verification of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, ATR-FTIR is the superior analytical choice. While transmission FTIR via KBr pellet provides a mathematically simpler spectrum, the hygroscopic nature of KBr introduces unacceptable risks of obscuring the critical, sterically-shifted carbonyl band (~1720 cm⁻¹). By utilizing ATR-FTIR coupled with software-driven anomalous dispersion correction, researchers can achieve highly reproducible, artifact-free characterization of both the nitrile and carbonyl functional groups.
References
1.[1] Benzoylacetonitrile | C9H7NO | CID 64799 - PubChem - NIH. National Center for Biotechnology Information. Available at:[Link] 2.[2] Simultaneous and sequential enzymatic cascades for asymmetric synthesis of chiral beta-hydroxyamide derivatives. Taylor & Francis. Available at: [Link] 3.[5] Tips of FTIR-ATR measurement (ATR correction). JASCO Global. Available at: [Link] 4.[4] Advanced ATR Correction in Essential FTIR Spectroscopy Software. Essential FTIR. Available at: [Link] 5.[3] FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac Ltd. Available at: [Link]
Sources
Validating Regioselectivity in 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile Coupling Reactions
Executive Summary
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Development Scientists Status: Validated Protocol
The scaffold 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile represents a "privileged structure" in kinase inhibitor development, yet it poses a trifecta of reactivity challenges. It contains three distinct electrophilic sites (I > Br >> F) and one nucleophilic "active methylene" site (benzoylacetonitrile, pKa ~10).
Achieving exclusive coupling at the C4-iodo position while preserving the C2-bromo handle for subsequent elaboration requires precise catalyst control. This guide compares the industry-standard Tetrakis approach against high-turnover Buchwald G3 systems, providing a self-validating analytical framework to ensure regiochemical integrity.
Part 1: The Chemoselectivity Hierarchy
Before selecting a catalyst, one must understand the competitive landscape of this substrate. The reaction rates (
-
Primary Target (C4-I): Weakest C-X bond (~65 kcal/mol). Reacts via fast oxidative addition.[1]
-
Secondary Risk (C2-Br): Stronger bond (~81 kcal/mol). Reacts if catalyst is too active or temperature is too high.
-
Tertiary Risk (Active Methylene): The
-proton is acidic. Under basic Suzuki conditions, this position can deprotonate, potentially poisoning the catalyst or undergoing competitive -arylation.
Comparison of Coupling Strategies
| Feature | Method A: The Kinetic Control | Method B: The High-Turnover | Method C: Low-Temp Transmetallation |
| Catalyst System | Pd(PPh | XPhos Pd G3 (1 mol%) | |
| Ligand Type | Monodentate Phosphine (Low activity) | Bulky Biarylphosphine (High activity) | N/A (Stoichiometric Metalation) |
| Base | Na | K | N/A |
| C4-I Selectivity | Excellent (>98:2) | Good (90:[2]10) - Risk of Br coupling | Perfect (>99:1) |
| Yield | Moderate (65-75%) | High (85-95%) | Moderate (Sensitive to moisture) |
| Reaction Time | 12-24 Hours | 1-4 Hours | 2 Hours |
| Recommendation | Primary Choice for Validation | Use for Scale-up (Optimization required) | Use if Pd-catalysis fails |
Part 2: Detailed Experimental Protocols
Method A: The "Gold Standard" for Regioselectivity (Pd(PPh
)
)
Why this works: Triphenylphosphine is a relatively poor ligand for oxidative addition into aryl bromides at moderate temperatures. This kinetic window allows exclusive reaction with the aryl iodide.
Reagents:
-
Substrate: 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (1.0 equiv)
-
Boronic Acid: R-B(OH)
(1.1 equiv) -
Catalyst: Pd(PPh
) (0.05 equiv) -
Solvent: DME/H
O (3:1 v/v) - DME is preferred over THF to solubilize the polar nitrile. -
Base: Na
CO (2.5 equiv) - Use excess to buffer the active methylene.
Step-by-Step Workflow:
-
Degassing (Critical): Sparge the DME/H
O mixture with Argon for 20 minutes. Oxygen promotes homocoupling and catalyst decomposition. -
Assembly: In a reaction vial, combine the substrate, boronic acid, and Pd(PPh
) . -
Initiation: Add the degassed solvent followed by solid Na
CO . -
Thermal Control: Heat to 60°C . Do not exceed 70°C. Higher temperatures activate the C2-Br bond.
-
Monitoring: Monitor by HPLC at 2 hours. Look for the consumption of starting material. If C2-Br coupling (bis-coupling) is observed (>5%), lower temp to 50°C.
-
Workup: Acidify carefully with 1M HCl to pH 6 (to protonate the nitrile enolate) before extraction with EtOAc.
Method B: High-Turnover Protocol (XPhos Pd G3)
Why this works: If the substrate is sterically hindered or the boronic acid is unreactive, Tetrakis will fail. XPhos forms a monoligated Pd(0) species that is extremely active. Warning: This can activate the bromide.
Modifications:
-
Catalyst: XPhos Pd G3 (0.01 - 0.02 equiv).
-
Temperature: Room Temperature (25°C).
-
Note: The high activity allows the reaction to proceed at room temp, which suppresses the activation energy required to break the C-Br bond, recovering selectivity.
Part 3: The Validation Framework (Self-Validating Systems)
You cannot rely on LC-MS alone, as the regioisomers (C4-coupled vs C2-coupled) have identical masses. You must use NMR Forensics .
1. The
F NMR "Ortho-Effect" (The Quick Test)
The fluorine atom at C3 is the internal reporter.
-
Starting Material:
-105 ppm (approx). -
C4-Coupling (Desired): The new aryl group is ortho to the fluorine. This creates a significant steric and electronic shift (typically downfield shift
+5 to +10 ppm). -
C2-Coupling (Undesired): The new aryl group is meta to the fluorine. The shift is minimal (
< 2 ppm).
2. HMBC Correlations (The Definitive Proof)
To certify the structure, run a 2D HMBC (Heteronuclear Multiple Bond Correlation).
-
Target (C4-Product): Look for the cross-peak between the new aryl protons and C3 (C-F carbon) .
-
Off-Target (C2-Product): Look for cross-peaks between the new aryl protons and the Carbonyl Carbon (C=O) . The C4-position is too far from the carbonyl to show a correlation.
3. Data Summary Table
| Parameter | C4-Coupled Product (Target) | C2-Coupled Product (Impurity) |
| Significant shift (Ortho effect) | Minimal shift (Meta effect) | |
| HMBC Correlation | Aryl-H | Aryl-H |
| LC-MS Retention | Typically elutes later (more lipophilic) | Typically elutes earlier (near SM) |
| Reaction Condition | 60°C (Pd-PPh | >80°C or highly active catalyst |
Part 4: Visualizing the Logic
Diagram 1: Reaction Pathways and Selectivity
This diagram illustrates the kinetic competition between the iodine and bromine sites.
Caption: Kinetic hierarchy of oxidative addition. Path A is favored by standard ligands (PPh3) and moderate heat. Path B becomes accessible with bulky, electron-rich ligands or excessive heat.
Diagram 2: Analytical Validation Decision Tree
This flow validates the product identity using NMR logic.
Caption: Analytical workflow to distinguish regioisomers. 19F NMR provides a quick screen; HMBC provides structural certainty.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][4] Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through Chemical Bonds). [Link]
Sources
Reference Standards for 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile Analysis: A Comparative Qualification Guide
Executive Summary
In the synthesis of MEK inhibitors (e.g., Trametinib analogs), 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile serves as a Critical Process Intermediate (CPI).[1][2] Its structural complexity—featuring three distinct halogen atoms and a reactive
This guide compares the performance of a Certified Reference Standard (CRS) against In-House/Reagent Grade Alternatives . We demonstrate that while reagent-grade materials may suffice for early discovery, they fail to meet the stringency required for GMP impurity profiling due to isomeric contamination and moisture sensitivity.
Technical Comparison: CRS vs. Alternatives
The primary challenge with 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile is not just chemical purity, but regio-isomeric purity and tautomeric stability .[1][2]
The "Product": Certified Reference Standard (CRS)
-
Characterization: Multi-spectral validation (
H/ C NMR, F NMR, MS, IR). -
Purity Assignment: Mass Balance approach (
).[1] -
Homogeneity: Verified across the batch.
-
Traceability: Linked to a primary standard or validated via qNMR.[1][2]
The "Alternative": Reagent Grade / In-House Synthesis[1][2]
-
Characterization: Often limited to HPLC area % and basic MS.[1][2]
-
Risks:
-
Regioisomers: The halogenation sequence often produces trace amounts of 2-bromo-4-fluoro-3-iodo- isomers, which co-elute on standard C18 methods.[1][2]
-
Enolization: The
-keto nitrile exists in equilibrium between keto and enol forms.[1][2] Without controlled pH/solvents in the standard preparation, assay values drift. -
Residue: High probability of inorganic salts (from coupling reactions) inflating the weight, leading to assay overestimation.
-
Quantitative Comparison Matrix
| Feature | Certified Reference Standard (CRS) | Reagent Grade / In-House | Impact on Analysis |
| Assay Method | Mass Balance & qNMR | HPLC Area % | Reagent grade overestimates potency by 2-5% due to invisible salts.[1][2] |
| Isomeric Purity | Quantified (Limit < 0.15%) | Unknown / Unspecified | Risk of "ghost" impurities in final drug substance release.[1] |
| Water Content | Measured (KF Titration) | Hygroscopic (Variable) | Weighing errors; standard concentration shifts over time.[1] |
| Stability | 24-month stability data | Unknown | frequent re-qualification required.[1][2] |
Experimental Protocols
Protocol A: High-Resolution HPLC Purity Analysis
Objective: To separate the target compound from its de-halogenated impurities and regioisomers.
System Parameters:
-
Instrument: UHPLC with PDA Detector (Agilent 1290 or equivalent).
-
Column: Phenomenex Luna Omega C18,
(or equivalent). -
Temperature:
(Controls keto-enol tautomerization rates). -
Flow Rate:
.[1][2] -
Detection: UV @ 254 nm (aromatic ring) and 210 nm (nitrile).[1]
Mobile Phase:
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Equilibration |
| 12.0 | 75 | Linear Gradient |
| 15.0 | 95 | Wash |
| 15.1 | 30 | Re-equilibration |
| 20.0 | 30 | End |
Sample Preparation (Critical Step):
-
Weigh
of standard into a amber volumetric flask (light sensitive). -
Dissolve in
Acetonitrile:Water (pH 2.5) . Note: Do not use pure acetonitrile; the lack of protons can shift the tautomeric equilibrium, causing split peaks. -
Sonicate for 5 minutes. Filter through
PTFE filter.[1][2]
Protocol B: Identification of Regioisomers ( NMR)
Objective: To detect fluorine position isomers that HPLC UV might miss.
-
Solvent: DMSO-
(Provides sharpest signals for halogenated aromatics).[1][2] -
Internal Standard:
-Trifluorotoluene (added at known concentration). -
Acquisition: Minimum 64 scans, relaxation delay
. -
Analysis: The 3-fluoro signal (triplet/multiplet due to H/F coupling) shifts significantly if the Br/I positions are swapped.[1][2]
Qualification Workflow Visualization
The following diagram illustrates the decision logic for qualifying a reference standard for GMP release testing.
Caption: Logic flow for converting raw synthesis material into a Certified Reference Standard (CRS) suitable for GMP analysis.
Scientific Rationale & Causality
Why "Area %" is Insufficient
In drug development, relying on HPLC Area % (common for Reagent Grade) assumes that all components absorb UV light equally. For this compound:
-
Inorganic Salts: (e.g., Sodium bromide from synthesis) are UV transparent. A sample could be 90% organic and 10% salt, yet show "100% Purity" by HPLC.
-
Consequence: Using such a standard to quantify impurities in a drug batch will result in a 10% underestimation of those impurities, potentially violating FDA safety limits [1].
The Tautomerism Trap
Benzoylacetonitriles possess an acidic proton at the
-
Solution: The protocol specifies acidified aqueous mobile phase and diluent . The acid suppresses the enol form, forcing the equilibrium toward the keto form, ensuring a single, sharp peak for accurate integration [2].
References
-
U.S. Food and Drug Administration (FDA). (2018).[1] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[2] Retrieved from [Link]
-
Center for Drug Evaluation and Research (CDER). (2022).[1] M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2024).[1][2] Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution.[1][2] (Context on Trametinib intermediates). Retrieved from [Link]
Sources
Navigating the Analytical Maze: A Comparative Guide to the Elemental Analysis of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. The compound 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, a complex polyhalogenated aromatic molecule, represents a synthetic target of significant interest, likely as a building block for more complex bioactive molecules. Its unique substitution pattern with three different halogens—bromine, fluorine, and iodine—presents a considerable challenge for accurate elemental analysis. This guide provides an in-depth, objective comparison of established analytical techniques for determining the elemental composition of such challenging compounds, offering supporting data and detailed experimental protocols to aid researchers in method selection and validation.
The Critical Role of Elemental Analysis
Elemental analysis serves as a fundamental tool for verifying the empirical formula of a newly synthesized compound. For complex molecules like 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile (C₉H₃BrFINO), even minor deviations in elemental composition can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which can have profound implications for its downstream applications in medicinal chemistry. The presence of multiple halogens, each with distinct chemical properties, necessitates a careful selection of analytical methodology to ensure accurate and reliable results.
Comparative Analysis of Key Methodologies
The following sections delve into the most pertinent analytical techniques for the elemental analysis of halogenated organic compounds, comparing their principles, performance, and suitability for the title compound.
Combustion Analysis (CHNX)
Combustion analysis is the cornerstone technique for determining the carbon, hydrogen, and nitrogen content of organic compounds. Modern elemental analyzers can also be configured for halogen determination (X).
Principle: A small, precisely weighed sample is combusted in a high-temperature furnace (typically around 900-1100°C) in a stream of pure oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and hydrogen halides) are passed through a series of scrubbers and catalysts to ensure complete conversion and removal of interfering substances. The purified gases are then separated and quantified using various detectors, most commonly a thermal conductivity detector (TCD).
Causality in Experimental Choices: The choice of combustion and reduction tube packings is critical when analyzing halogenated compounds. Specific absorbents are required to capture the resulting hydrogen halides and free halogens, preventing damage to the detector and ensuring accurate measurements of other elements. For fluorine-containing compounds, special care must be taken as fluorine is highly reactive and can attack the quartz combustion tubes.[1]
Experimental Protocol: CHN and Halogen (Br, I) Determination
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard of known composition, such as acetanilide for CHN and a halogen-containing standard (e.g., 4-bromobenzoic acid) for bromine.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried and homogenized 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile into a tin capsule. For air-sensitive samples, weighing should be performed in an inert atmosphere.[2]
-
Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace. The resulting gases are passed through a reduction tube to convert nitrogen oxides to N₂ and are then separated by gas chromatography.
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD). The instrument's software calculates the weight percentages of C, H, and N based on the detector's response and the sample weight.
-
Halogen Determination (Post-Combustion): The hydrogen halides (HBr and HI) produced during combustion are trapped in an absorption solution. The concentration of bromide and iodide ions in the solution can then be determined by titration or ion chromatography.
Workflow for Combustion Analysis
Caption: Workflow for CHN and Halogen Analysis via Combustion.
Combustion Ion Chromatography (CIC)
Combustion Ion Chromatography (CIC) is a powerful and increasingly popular technique that couples a combustion system with an ion chromatograph for the direct determination of halogens and sulfur.
Principle: Similar to combustion analysis, the sample is combusted in a furnace. The resulting gases are then passed into an absorption solution, which is subsequently injected directly into an ion chromatograph (IC). The IC separates the halide ions (F⁻, Cl⁻, Br⁻, I⁻) and sulfate, which are then quantified by a conductivity detector.
Causality in Experimental Choices: The choice of absorption solution is critical to ensure efficient trapping of all halogen species. A dilute hydrogen peroxide solution is often used to facilitate the oxidation of all sulfur species to sulfate and to ensure the dissolution of the hydrogen halides.[3] The IC conditions, such as the type of column and eluent, are optimized for the separation of the specific halides of interest.
Experimental Protocol: Simultaneous Halogen (F, Br, I) Determination
-
System Preparation: Ensure the combustion furnace has reached the set temperature (e.g., 1000°C) and the IC system is equilibrated with the chosen eluent (e.g., a potassium hydroxide gradient).
-
Sample Preparation: Weigh 1-5 mg of the sample into a sample boat. Solids can be weighed directly, while liquids may be injected onto a carrier.
-
Combustion and Absorption: The sample boat is introduced into the furnace. The combustion gases are carried by an inert gas stream into an absorption module where they are dissolved in an aqueous solution.
-
IC Analysis: A fixed loop volume of the absorption solution is automatically injected into the IC system. The anions are separated on an anion-exchange column and detected by a suppressed conductivity detector.
-
Quantification: The concentrations of fluoride, bromide, and iodide are determined by comparing the peak areas to those of a multi-anion calibration standard.
Workflow for Combustion Ion Chromatography
Caption: Workflow for Halogen Analysis via Combustion Ion Chromatography.
Inductively Coupled Plasma (ICP) Techniques
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are highly sensitive techniques typically used for trace metal analysis, but they can be adapted for halogen determination.
Principle: The sample is introduced into a high-temperature argon plasma (6,000-10,000 K), which desolvates, atomizes, and ionizes the atoms. In ICP-OES, the excited atoms and ions emit light at characteristic wavelengths, which is detected to quantify the elemental concentration. In ICP-MS, the ions are extracted into a mass spectrometer, where they are separated by their mass-to-charge ratio and detected.
Causality in Experimental Choices: Direct analysis of halogens by ICP techniques is challenging due to their high ionization potentials and potential for polyatomic interferences.[4] Sample preparation is therefore critical and often involves microwave-assisted acid digestion to break down the organic matrix. For ICP-MS, the use of a collision/reaction cell can help to mitigate polyatomic interferences.
Experimental Protocol: Halogen Determination by ICP-MS
-
Sample Digestion: Accurately weigh a small amount of the sample (e.g., 10-50 mg) into a microwave digestion vessel. Add a suitable digestion acid mixture (e.g., nitric acid) and perform microwave-assisted digestion.
-
Dilution: After cooling, dilute the digested sample to a final volume with deionized water.
-
Instrument Calibration: Prepare a series of multi-element calibration standards containing known concentrations of the halogens of interest.
-
Analysis: Introduce the blank, standards, and samples into the ICP-MS. The instrument will measure the ion counts for the specific isotopes of bromine and iodine. Fluorine determination is more challenging and may require specialized methods.
-
Quantification: The instrument software constructs a calibration curve and calculates the concentration of each halogen in the sample.
Workflow for ICP-MS Analysis
Caption: Workflow for Halogen Analysis via ICP-MS.
X-Ray Fluorescence (XRF) Spectroscopy
X-ray Fluorescence (XRF) is a non-destructive analytical technique used for elemental analysis, particularly as a rapid screening tool.
Principle: The sample is irradiated with high-energy X-rays, which cause the ejection of inner-shell electrons from atoms. Electrons from higher energy shells then fill the vacancies, emitting secondary X-rays (fluorescence) with energies characteristic of each element. The intensity of the emitted X-rays is proportional to the concentration of the element in the sample.
Causality in Experimental Choices: XRF requires minimal sample preparation, which is one of its major advantages.[5][6] However, it is generally less sensitive than ICP techniques and may suffer from matrix effects, where the presence of other elements can influence the fluorescence of the analyte. For accurate quantification, calibration with matrix-matched standards is often necessary. XRF is not suitable for the determination of fluorine due to its low atomic number.
Experimental Protocol: Br and I Screening by XRF
-
Sample Preparation: Press the powdered sample into a pellet or place it in a sample cup with a thin-film window.
-
Instrument Setup: Place the sample in the XRF spectrometer. Select the appropriate analysis program.
-
Analysis: The instrument irradiates the sample with X-rays and collects the resulting fluorescence spectrum.
-
Quantification: The software identifies the characteristic X-ray peaks for bromine and iodine and quantifies their concentrations based on a pre-established calibration or using fundamental parameters.
Workflow for XRF Analysis
Caption: Workflow for Halogen Screening via XRF.
Performance Comparison
The following table summarizes the typical performance characteristics of the discussed techniques for the elemental analysis of a complex halogenated compound like 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile.
| Feature | Combustion Analysis (CHNX) | Combustion Ion Chromatography (CIC) | Inductively Coupled Plasma (ICP-MS/OES) | X-Ray Fluorescence (XRF) |
| Analytes | C, H, N, S, Halogens (indirect) | Halogens, S (simultaneous) | Most elements (including Br, I; F is challenging) | Elements heavier than Na (Br, I) |
| Accuracy | High (typically ±0.3% absolute) | High (typically ±0.3% absolute for halogens) | High (analyte and matrix dependent) | Moderate to High (matrix dependent) |
| Precision | High | High | Very High | High |
| Detection Limits | % level | ppm to % level | ppb to ppm level | ppm to % level |
| Sample Throughput | Moderate | High | High | Very High |
| Sample Preparation | Simple (weighing) | Simple (weighing) | Complex (digestion) | Minimal |
| Destructive? | Yes | Yes | Yes | No |
| Cost | Moderate | High | High | Moderate |
Method Validation and Trustworthiness
Regardless of the chosen technique, method validation is a critical step to ensure the trustworthiness of the results. According to ISO/IEC 17025, validation involves establishing the performance characteristics of the method, including accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and robustness.[7][8] For a novel compound like 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, this would involve analyzing a well-characterized reference material with a similar matrix, if available, or performing spike recovery experiments to assess accuracy.
Conclusion
The elemental analysis of a complex, polyhalogenated molecule such as 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile requires careful consideration of the available analytical techniques.
-
For comprehensive C, H, and N analysis , traditional combustion analysis remains the gold standard.
-
For accurate and simultaneous determination of all halogens (F, Br, I) , Combustion Ion Chromatography (CIC) is the most robust and recommended technique.
-
For trace-level halogen analysis or when high sensitivity is required , ICP-MS is a powerful option, although it necessitates complex sample preparation and specialized expertise.
-
For rapid, non-destructive screening of bromine and iodine , XRF serves as an excellent preliminary tool.
Ultimately, a multi-technique approach may provide the most comprehensive and self-validating characterization of this novel compound, ensuring the scientific integrity of subsequent research and development activities.
References
- The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis. (2024, August 15).
- The Use of EDXRF for Pharmaceutical Material Elemental Analysis. (2012, November 9).
- High-sensitivity elemental ionization for quantitative detection of halogenated compounds. (2015, December 21).
- X-ray fluorescence spectroscopy method in Pharmaceuticals - TECOTEC Group.
- Iodimetric determination of iodine or bromine in organic compounds using a 126-fold amplification method.
- Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024, November 25).
- Sensitive determination of halogens using triple quadrupole inductivity coupled plasma mass spectrometry (ICP-MS).
- Accurate elemental (CHN) analysis of perfluorinated compounds. (2007, November 27).
- CHN determination of highly fluorinated organic compounds. (2013, March 24).
- Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.
- Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
- Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. (2020, September 15).
- Halogen Analysis | Combustion Ion Chromatography | OFC-IC analysis.
- Determination of the Halogen Elements in Aqueous, Organic, and Solid Samples Using ICP-OES. (2020, November 16).
- CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer.
- Elemental Impurities in Pharmaceutical Products – Analysis Using an Energy- Dispersive X-ray Fluorescence Spectrometer. (2020, April 2).
- ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry.
- Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. (2020, January 16).
- Determination of Adsorbable Organic Halogen in Wastewater Using a Combustion Ion Chromatography System.
- Combustion Ion Chromatography - Enhancing Halogen Detection Using Preconcentration Methods.
- Validation services for analytical methods at FILAB laboratory.
- Determination of halogens in polymers and electronics using a combustion ion chromatography system.
- CHNS analysis of fluorinated samples - Elementar.
- Ion Chromatographic Determination of Halogens and Sulfur in Solids Using Combustion as Inline Sample Preparation. (2016, October 21).
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15).
- Summary of CHNS Elemental Analysis Common Problems.
- A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
- Best practices for sample preparation in elemental analysis. (2025, September 30).
- Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). (2017, November 15).
- The Problems Associated With Elemental Analysis. (2023, April 4).
- Verification and validation of analytical methods in accordance with the ISO/IEC 17025 standard. (2026, January 11).
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A Comparative Guide to the Bioactivity of 2-Bromo-4-iodobenzoylacetonitrile Isomers: The Critical Role of Fluorine Positioning
Introduction: The Strategic Value of Halogen Placement in Drug Design
The benzoylacetonitrile scaffold is a well-established pharmacophore, serving as a versatile intermediate and a core component in a multitude of biologically active compounds.[1] Its inherent reactivity and structural features make it a prime candidate for chemical modification in the pursuit of novel therapeutics. Within the field of medicinal chemistry, the strategic incorporation of halogens—a practice known as halogenation—is a powerful and frequently employed tactic to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[2]
Among the halogens, fluorine holds a unique and privileged status. Its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[3] These alterations are not stochastic; they are a direct consequence of the electronic and steric changes induced by the fluorine atom. However, the ultimate biological effect is highly context-dependent and exquisitely sensitive to the atom's precise location within the molecular architecture.
This guide provides a comprehensive framework for investigating a critical question in structure-activity relationship (SAR) studies: How does the positional isomerism of a single fluorine atom on the 2-Bromo-4-iodobenzoylacetonitrile scaffold impact its biological activity? We will dissect this topic by proposing a systematic, in-depth comparison of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile and its positional isomers. This document is designed for researchers, scientists, and drug development professionals, offering a roadmap that combines synthetic strategy, detailed bioassay protocols, and a framework for data interpretation, all grounded in established scientific principles.
Part 1: Synthetic Strategy and Characterization of Fluorinated Isomers
The foundational step in this investigation is the synthesis of the target compound and its positional isomers with high purity. The most direct and reliable approach is a Claisen condensation between an appropriately substituted ethyl benzoate and acetonitrile.[1] This necessitates the prior synthesis of the requisite halogenated benzaldehyde precursors, which can then be oxidized and esterified.
The rationale for this multi-step approach is control. By starting with commercially available, differentially-fluorinated bromotoluenes, we can dictate the final position of the fluorine atom relative to the other substituents through a controlled sequence of oxidation, iodination, bromination, and formylation steps.
Proposed Synthetic Workflow
The following workflow outlines a plausible route to the key precursors and final benzoylacetonitrile isomers.
Caption: General synthetic and characterization workflow for benzoylacetonitrile isomers.
Protocol 1: General Synthesis of Benzoylacetonitrile Isomers
Materials:
-
Appropriately substituted ethyl benzoate isomer
-
Anhydrous acetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Carefully wash sodium hydride (1.2 equivalents) with anhydrous hexanes to remove mineral oil and suspend it in anhydrous THF in a flame-dried, three-necked flask under an inert nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Add anhydrous acetonitrile (3 equivalents) dropwise to the stirred suspension. Allow the mixture to stir for 20 minutes at 0°C.
-
Add a solution of the substituted ethyl benzoate (1 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0°C and cautiously quench the reaction by the slow addition of 1M HCl until the pH is acidic (~pH 5-6).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel to afford the pure benzoylacetonitrile isomer.
Characterization: The identity and purity of each synthesized isomer must be rigorously confirmed using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to ensure the correct elemental composition.[4][5]
Part 2: Comparative Evaluation of Biological Activity
To dissect the impact of fluorine's position, a two-pronged screening approach is essential. We must first evaluate the specific inhibitory activity against a relevant biological target and, second, assess the general cytotoxicity to understand the compound's therapeutic window.
Rationale for Assay Selection
-
Enzyme Inhibition: The benzoylacetonitrile core is present in numerous enzyme inhibitors.[6] A generic serine/threonine kinase is selected as a representative and high-value target class for this study, as kinase dysregulation is a hallmark of many diseases, including cancer.[7] The assay will determine the concentration-dependent inhibitory potential of each isomer (IC50).
-
Cytotoxicity: It is crucial to determine if the observed enzyme inhibition translates to a cellular effect and to identify any inherent toxicity of the compounds.[8][9] A standard MTT assay against a human cancer cell line (e.g., HeLa) will be used to measure the impact on cell viability and determine the 50% growth inhibitory concentration (GI50).[10]
Protocol 2: In Vitro Kinase Inhibition Assay (Spectrophotometric)
This protocol describes a universal, coupled-enzyme assay that measures ADP formation, a product of the kinase reaction.
Caption: Workflow for a coupled spectrophotometric kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare stock solutions of ATP, substrate peptide, and each benzoylacetonitrile isomer in DMSO.
-
Assay Plate Setup: In a 96-well UV-transparent plate, add 50 µL of reaction buffer.
-
Add 1 µL of the test isomer solution at various concentrations (typically a serial dilution from 100 µM to 1 nM). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Add 25 µL of a 4x enzyme/substrate peptide solution to each well. Add 25 µL of a 4x ATP solution to initiate the reaction. The final volume should be 100 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear reaction range.[11]
-
Detection: To measure ADP produced, add 50 µL of a detection reagent containing phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).
-
Measurement: Immediately place the plate in a spectrophotometer and measure the rate of decrease in absorbance at 340 nm over 15 minutes.[12] The rate is proportional to the amount of ADP produced.
-
Data Analysis: Convert the reaction rates to percent inhibition relative to the positive control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each isomer.[11]
Protocol 3: In Vitro Cytotoxicity (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.
Methodology:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO₂.[10]
-
Compound Treatment: Prepare serial dilutions of each isomer in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability versus the logarithm of compound concentration and fit the data to determine the GI50 value.
Part 3: Data Interpretation and Structure-Activity Relationship (SAR)
The quantitative data from these assays should be compiled to facilitate a direct comparison between the isomers.
Comparative Data Summary (Hypothetical)
| Compound ID | Fluorine Position | Kinase Inhibition IC50 (µM) | Cytotoxicity GI50 (µM) | Selectivity Index (GI50/IC50) |
| REF-1 | 3-Fluoro | 0.5 | 10.0 | 20 |
| ISO-1 | 5-Fluoro | 2.5 | 15.0 | 6 |
| ISO-2 | 6-Fluoro | 15.0 | >50 | >3.3 |
Analysis of Structure-Activity Relationships
The hypothetical data above would lead to a nuanced SAR discussion. The position of the fluorine atom dictates the electronic distribution and steric profile of the molecule, which in turn governs its interaction with the enzyme's binding pocket.
-
Electronic Effects: A fluorine atom is strongly electron-withdrawing. Its position can alter the partial charges on adjacent atoms and the overall dipole moment of the phenyl ring.[3] For instance, a fluorine at the 3-position (ortho to the bromine) may create a unique electronic environment that favors a specific hydrogen bond or halogen bond interaction with a donor/acceptor residue in the active site, potentially explaining the higher potency of REF-1 .[13]
-
Steric and Conformational Effects: The position of the fluorine can influence the preferred rotational angle (dihedral angle) of the phenyl ring relative to the benzoylacetonitrile core. This conformational constraint can either lock the molecule in a more bioactive conformation, enhancing binding affinity, or create a steric clash that prevents optimal binding, as might be the case for ISO-2 .[2][7]
-
Selectivity Index: The ratio of cytotoxicity to enzyme inhibition (GI50/IC50) is a crucial early indicator of a compound's therapeutic potential. A higher selectivity index, as seen in REF-1 , is desirable, suggesting that the compound's cellular effect is more likely due to on-target inhibition rather than non-specific toxicity.
Caption: Logical flow of how fluorine position influences overall bioactivity.
Conclusion
This guide outlines a rigorous and systematic approach to evaluating the impact of fluorine's positional isomerism on the bioactivity of a 2-Bromo-4-iodobenzoylacetonitrile scaffold. By combining controlled synthesis with parallel in vitro enzyme and cell-based assays, researchers can generate clear, quantitative data to establish a definitive structure-activity relationship. The insights gained from such a study are not merely academic; they provide actionable intelligence for medicinal chemists, guiding the rational design of next-generation inhibitors with improved potency and selectivity. The subtle shift of a single fluorine atom can be the difference between a promising lead compound and a developmental dead-end, underscoring the critical importance of precise structural analysis in modern drug discovery.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
This document provides a detailed protocol for the safe handling and disposal of 2-bromo-3-fluoro-4-iodobenzoylacetonitrile. As a complex, multi-halogenated aromatic compound containing a nitrile group, this chemical presents a unique combination of hazards that demand a rigorous and informed approach to its management, from the moment of use to its final disposal. This guide is built upon established principles of laboratory safety and hazardous waste management, synthesizing data from structurally related compounds to ensure a comprehensive safety framework.
The core principle of this guide is risk mitigation through understanding the inherent chemical hazards. The presence of bromine, fluorine, and iodine atoms classifies this compound as a halogenated organic, requiring specific disposal pathways to prevent environmental contamination.[1][2] More critically, the benzoylacetonitrile moiety introduces the potential for cyanide-related toxicity, a hazard that dictates stringent handling protocols to prevent accidental exposure and the generation of highly toxic byproducts like hydrogen cyanide (HCN) gas.[3][4]
This guide is intended for use by trained researchers, scientists, and drug development professionals. It is imperative to supplement this information with a thorough review of your institution's specific Chemical Hygiene Plan and to consult with your Environmental Health & Safety (EHS) department before handling or disposing of this compound.
Hazard Identification and Risk Profile
Understanding the multifaceted hazards of 2-bromo-3-fluoro-4-iodobenzoylacetonitrile is the foundation of its safe management. The risk profile is derived from its key structural features.
| Structural Feature | Associated Hazard | Primary Safety Implication & Rationale |
| Acetonitrile Group (-CH₂CN) | Acute Toxicity (Cyanide Hazard) | Toxic if swallowed, inhaled, or absorbed through the skin.[5] Causality: The nitrile group can be metabolized to or release cyanide, which is a potent cellular respiration inhibitor.[4] Critically, contact with strong acids can liberate highly toxic hydrogen cyanide (HCN) gas.[3][4] |
| Bromo-, Fluoro-, Iodo- Substituents | Halogenated Organic Compound | Requires segregation into a dedicated "Halogenated Organic Waste" stream.[1][6] Causality: Halogenated compounds can form persistent organic pollutants and require high-temperature incineration with acid gas scrubbers for complete and safe destruction.[7] |
| Aromatic Ring System | Environmental Persistence | Potential for long-term environmental hazard if not disposed of correctly. Halogenated aromatics can be resistant to natural degradation.[7] |
| Reactive Intermediate | Chemical Reactivity | May be incompatible with strong oxidizing agents, strong bases, and acids.[8][9] As a reactive intermediate, it should be stored away from heat and ignition sources.[8][10] |
Personnel Protection and Handling
A multi-layered approach to personal protective equipment (PPE) and engineering controls is mandatory to mitigate the risks of exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][9][11]
-
Ventilated Enclosures: For handling powders, a ventilated balance enclosure or powder-handling hood is highly recommended to minimize aerosolization.[12]
Personal Protective Equipment (PPE):
-
Hand Protection: Double-gloving with chemical-resistant nitrile gloves is required.[3] Check glove compatibility charts and inspect gloves for any signs of degradation before and during use.
-
Eye and Face Protection: Chemical safety goggles and a face shield must be worn to protect against splashes and accidental contact.[9][10]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[10][13] Ensure all skin is covered.
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-bromo-3-fluoro-4-iodobenzoylacetonitrile is a systematic process that begins the moment the substance is deemed waste. Adherence to this workflow is critical for ensuring safety and regulatory compliance.
Sources
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Navigating the Safe Handling of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile: A Guide to Personal Protective Equipment and Disposal
The landscape of pharmaceutical research and drug development is one of constant innovation, often involving novel chemical entities with unique properties and, consequently, specific safety considerations. 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, a complex halogenated aromatic compound, represents such a molecule. Its intricate structure, incorporating bromine, fluorine, iodine, and a nitrile group, necessitates a robust and well-informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE), operational plans for safe handling, and compliant disposal procedures. As Senior Application Scientists, our goal is to empower researchers with the knowledge to manage chemical hazards effectively, ensuring both personal safety and the integrity of their work.
Understanding the Hazard: A Structural Perspective
-
Dermal, Ocular, and Respiratory Irritation: Halogenated organic compounds are frequently irritating to the skin, eyes, and respiratory tract.[1][2][3][4]
-
Toxicity: The nitrile group (-CN) can, in some instances, be a precursor to cyanide poisoning, and halogenated compounds can exhibit toxicity if ingested, inhaled, or absorbed through the skin.[5][6][7]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[8][9][10]
Given these potential risks, a cautious and well-planned approach to handling is paramount.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, with explanations rooted in the compound's anticipated chemical properties.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile) .[11][12][13] Nitrile gloves offer superior resistance to a broad range of chemicals, including many halogenated solvents and organic compounds, compared to latex gloves.[11][13] For prolonged or high-exposure tasks, consider double-gloving or using thicker, heavy-duty nitrile gloves. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles .[1][8][12] This is the minimum requirement to protect against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory coat . A standard lab coat is essential to protect skin and clothing from minor spills and contamination.[11] For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron or suit may be necessary.[8] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood .[2][5][6] If a fume hood is not available or if there is a risk of generating dust or aerosols, a respirator may be required. The type of respirator and cartridge should be selected based on a formal risk assessment. |
Operational Plan: From Receipt to Experimentation
A systematic workflow is crucial for minimizing exposure and preventing accidental release. The following diagram and procedural steps outline a safe handling workflow for 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile.
Caption: A workflow for the safe handling of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile.
Step-by-Step Handling Protocol:
-
Receipt and Inspection: Upon receiving the compound, inspect the container for any signs of damage or leakage.
-
Secure Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4] The container should be tightly sealed.[1][2][3]
-
Donning PPE: Before handling, put on all required personal protective equipment as outlined in the table above.
-
Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within a chemical fume hood to minimize the risk of inhalation.
-
Experimentation: Perform all experimental procedures involving the compound within a fume hood.
-
Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Waste Segregation: Segregate all waste materials contaminated with 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile into a designated, clearly labeled hazardous waste container.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing Halogenated Waste
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. Due to its halogenated nature, 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile and any materials contaminated with it must be treated as hazardous waste.
Waste Characterization and Segregation
All waste streams containing this compound should be considered halogenated organic waste. This includes:
-
Unused or excess solid compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves).
-
Solutions containing the dissolved compound.
-
Rinsate from cleaning contaminated glassware.
These waste streams must be collected in separate, clearly labeled, and sealed containers.
Iodine Neutralization Protocol (for Aqueous Waste)
For aqueous waste solutions containing 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, a neutralization step to convert potentially reactive iodine species to less hazardous iodide can be considered, though the primary disposal route should still be as hazardous waste. This is particularly relevant if there is a possibility of free iodine being present. A common method involves the use of sodium thiosulfate.[14]
Objective: To reduce elemental iodine (I₂) to iodide (I⁻).
Materials:
-
Iodine-containing aqueous waste solution
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
Appropriate PPE
Procedure:
-
Work in a Fume Hood: Ensure all steps are performed in a well-ventilated chemical fume hood.
-
Slow Addition: While stirring the aqueous waste, slowly add the 10% sodium thiosulfate solution.
-
Observe Color Change: The characteristic brown or yellow color of iodine will fade as it is neutralized. Continue adding sodium thiosulfate until the solution is colorless.[14]
-
Final Disposal: Even after neutralization, the solution should be collected in a labeled hazardous waste container for disposal by a certified waste management provider, as it still contains the brominated and fluorinated organic compound.[14]
Final Disposal Pathway
All waste, both solid and liquid, contaminated with 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these guidelines, researchers can confidently and safely work with 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile, ensuring a secure laboratory environment and minimizing their environmental impact.
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- SAFETY DATA SHEET - Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
